1',2'-Dihydrospiro[cyclopentane-1,3'-indole]-2'-one
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 628199. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
spiro[1H-indole-3,1'-cyclopentane]-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO/c14-11-12(7-3-4-8-12)9-5-1-2-6-10(9)13-11/h1-2,5-6H,3-4,7-8H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFPNMCKAQLBEMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)C3=CC=CC=C3NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41058-67-7 | |
| Record name | 1',2'-dihydrospiro[cyclopentane-1,3'-indole]-2'-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-Depth Technical Guide to 1',2'-Dihydrospiro[cyclopentane-1,3'-indole]-2'-one: Synthesis, Properties, and Therapeutic Potential
Abstract
The spirooxindole scaffold represents a privileged heterocyclic motif in medicinal chemistry, renowned for its diverse and potent biological activities. This technical guide provides a comprehensive overview of the basic properties of a key analogue, 1',2'-Dihydrospiro[cyclopentane-1,3'-indole]-2'-one. We will delve into its structural significance, established and potential synthetic routes, and its physicochemical characteristics. Furthermore, this guide will explore the therapeutic landscape of spirooxindoles, with a particular focus on the potential anticancer applications of the cyclopentane-fused derivative, drawing analogies from closely related structures and discussing the mechanistic underpinnings of their activity. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique attributes of this spirocyclic system.
Introduction: The Spirooxindole Scaffold in Drug Discovery
The spirooxindole core, characterized by an oxindole moiety fused to a carbocyclic or heterocyclic ring system at the C3 position, is a prominent structural feature in numerous natural products and synthetic compounds of therapeutic interest.[1] The rigid, three-dimensional architecture imparted by the spirocyclic junction allows for precise spatial orientation of functional groups, enabling high-affinity interactions with biological targets.[2] This unique topology often leads to improved physicochemical properties, such as enhanced metabolic stability compared to their planar aromatic counterparts.[3]
The diverse biological activities associated with spirooxindoles, including anticancer, anti-inflammatory, and neuroprotective effects, have established this scaffold as a cornerstone in modern drug discovery programs.[2][3] The cyclopentane ring, in the case of this compound, introduces a specific conformational rigidity and lipophilicity that can be fine-tuned to optimize pharmacological profiles.
Synthesis and Structural Elucidation
The synthesis of spirooxindoles has been an area of intense research, with numerous strategies developed to construct this complex scaffold. While a specific, detailed protocol for the parent this compound is not extensively documented in readily available literature, several established methodologies for analogous structures can be adapted.
Key Synthetic Strategies
One of the most powerful and convergent approaches to spirooxindoles is the [3+2] cycloaddition reaction. This methodology often involves the reaction of a 1,3-dipole with a suitable dipolarophile. For the synthesis of spiro[cyclopentane-1,3'-indolin]-2'-ones, a plausible strategy involves the reaction of an activated cyclopropane with an α,β-unsaturated enamide, which can be promoted by a base like sodium hydroxide.[2] This approach is attractive due to its potential for high chemo- and diastereoselectivity.[2]
Another prevalent method involves multi-component reactions, which offer the advantage of building molecular complexity in a single step from simple starting materials. Three-component reactions of triphenylphosphine, but-2-ynedioate, and isatylidene malononitrile or ethyl cyanoacetate have been successfully employed to generate functionalized spiro[cyclopentane-1,3'-indolines].
The general synthetic workflow for spirooxindole synthesis can be conceptualized as follows:
Figure 1: Conceptual workflow for the synthesis of this compound.
Physicochemical Properties and Spectroscopic Characterization
The fundamental physicochemical properties of this compound, as computed by PubChem, are summarized in the table below.[4]
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₃NO | [4] |
| Molecular Weight | 187.24 g/mol | [4] |
| IUPAC Name | spiro[1H-indole-3,1'-cyclopentane]-2-one | [4] |
| CAS Number | 41058-67-7 | [4] |
| XLogP3 | 2.2 | [4] |
| Hydrogen Bond Donor Count | 1 | [4] |
| Hydrogen Bond Acceptor Count | 1 | [4] |
| Rotatable Bond Count | 0 | [4] |
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¹H NMR: The spectrum would be expected to show signals for the aromatic protons of the indole ring, typically in the range of δ 7-8 ppm. The protons of the cyclopentane ring would appear as multiplets in the aliphatic region (δ 1.5-3.0 ppm). The N-H proton of the oxindole would likely appear as a broad singlet.
-
¹³C NMR: The spectrum would exhibit a characteristic signal for the carbonyl carbon of the lactam at around δ 170-180 ppm. The spiro carbon would be a quaternary signal. Aromatic carbons would resonate in the δ 110-140 ppm region, while the aliphatic carbons of the cyclopentane ring would appear at higher field.
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IR Spectroscopy: A strong absorption band corresponding to the C=O stretching of the lactam would be expected around 1700-1720 cm⁻¹. The N-H stretching vibration would be observed as a broad band in the region of 3200-3400 cm⁻¹.
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Mass Spectrometry: The molecular ion peak [M]⁺ would be observed at m/z = 187, corresponding to the molecular weight of the compound.
Biological Activity and Therapeutic Potential
The spirooxindole scaffold is a well-established pharmacophore with a wide range of biological activities. While specific studies on this compound are limited, the known activities of closely related analogues provide strong indications of its therapeutic potential, particularly in oncology.
Anticancer Activity
Numerous studies have demonstrated the potent anticancer activity of spirooxindole derivatives. For instance, libraries of spiro[cyclopropane-1,3'-indolin]-2'-ones have shown promising cytotoxicity against various human cancer cell lines, including colon, prostate, cervical, lung, and breast cancer.[5] The mechanism of action for some of these compounds involves the induction of apoptosis through cell cycle arrest, often in the G0/G1 or G2/M phase, and the activation of caspase-3 dependent pathways.[5]
The general mechanism of indole compounds in inducing cancer cell death often involves the modulation of key cellular signaling pathways. These can include the inhibition of pro-survival pathways and the induction of apoptosis.[6] Some indole derivatives have been shown to induce apoptosis through the generation of reactive oxygen species (ROS).[7]
A key target for many anticancer spirooxindoles is the p53-MDM2 protein-protein interaction.[8] MDM2 is a negative regulator of the p53 tumor suppressor protein. Inhibition of this interaction can lead to the stabilization and activation of p53, resulting in cell cycle arrest and apoptosis in cancer cells with wild-type p53.[8] The rigid spirocyclic framework is well-suited to fit into the binding pocket of MDM2, disrupting its interaction with p53.
Figure 2: Postulated mechanism of action for spirooxindole derivatives as p53-MDM2 inhibitors.
Experimental Protocols for Biological Evaluation
To assess the anticancer potential of this compound, a series of standard in vitro assays would be employed.
Protocol 1: MTT Assay for Cytotoxicity
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Cell Seeding: Plate cancer cells (e.g., MCF-7, HCT116, A549) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
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Compound Treatment: Treat the cells with serial dilutions of this compound (e.g., from 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO).
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MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
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Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
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Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
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Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Protocol 2: Flow Cytometry for Cell Cycle Analysis
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Cell Treatment: Treat cells with the compound at its IC₅₀ concentration for 24 or 48 hours.
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Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
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Staining: Wash the fixed cells with PBS and stain with a solution containing propidium iodide and RNase A.
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Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
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Data Analysis: Determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).
Conclusion and Future Directions
This compound represents a molecule of significant interest within the broader class of spirooxindoles. While specific experimental data for this compound remains to be extensively published, the well-documented synthetic accessibility and profound biological activities of its analogues strongly suggest its potential as a valuable building block in drug discovery and as a lead compound for the development of novel therapeutics, particularly in the field of oncology. Future research should focus on the development of efficient and stereoselective synthetic routes to this compound and its derivatives, followed by comprehensive spectroscopic characterization and a thorough evaluation of its biological activities against a panel of cancer cell lines. Mechanistic studies to identify its specific molecular targets will be crucial in unlocking its full therapeutic potential.
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Kamal, A., Reddy, T. S., Vishnuvardhan, M. V. P. S., Ramakrishna, S., & Maurya, R. A. (2015). Synthesis and biological evaluation of spiro[cyclopropane-1,3'-indolin]-2'-ones as potential anticancer agents. Bioorganic & Medicinal Chemistry Letters, 25(20), 4580-4586. [Link]
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Han, Y., Sheng, Y. J., & Yan, C. G. (2014). Convenient synthesis of triphenylphosphanylidene spiro[cyclopentane-1,3'-indolines] and spiro[cyclopent[1]ene-1,3'-indolines] via three-component reactions. Organic Letters, 16(10), 2654-2657. [Link]
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Yan, C. G., Han, Y., & Zhu, M. J. (2016). Convenient synthesis of the functionalized 1?,3?-dihydrospiro[cyclopentane-1,2?-inden]-2-enes via a three-component reaction. Heterocyclic Communications, 22(5), 287-293. [Link]
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Kamal, A., Reddy, T. S., Vishnuvardhan, M. V. P. S., Ramakrishna, S., & Maurya, R. A. (2015). Synthesis and biological evaluation of spiro[cyclopropane-1,3'-indolin]-2'-ones as potential anticancer agents. Bioorganic & Medicinal Chemistry Letters, 25(20), 4580-4586. [Link]
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Yan, C. G., Han, Y., & Zhu, M. J. (2016). Convenient synthesis of the functionalized 1?,3?-dihydrospiro[cyclopentane-1,2?-inden]-2-enes via a three-component reaction. Heterocyclic Communications, 22(5), 287-293. [Link]
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Han, Y., Sheng, Y. J., & Yan, C. G. (2014). Convenient synthesis of triphenylphosphanylidene spiro[cyclopentane-1,3'-indolines] and spiro[cyclopent[1]ene-1,3'-indolines] via three-component reactions. Organic Letters, 16(10), 2654-2657. [Link]
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A Technical Guide to Spiro[cyclopentane-1,3'-indolin]-2'-one: Synthesis, Properties, and Therapeutic Potential
Executive Summary
The spirooxindole structural motif represents one of the most vital "privileged scaffolds" in medicinal chemistry and drug development.[1][2] Characterized by a three-dimensional architecture that projects substituents into distinct regions of space, these compounds are adept at engaging with complex biological targets. This guide focuses on a core member of this family, Spiro[cyclopentane-1,3'-indolin]-2'-one, providing an in-depth analysis of its chemical identity, synthetic pathways, and significant therapeutic applications. Of particular importance is the role of its derivatives as potent inhibitors of bromodomains, epigenetic readers that are key regulators of gene transcription and are implicated in cancer and inflammatory diseases.[3] This document serves as a technical resource for researchers and drug development professionals seeking to leverage this versatile scaffold in their discovery programs.
Chemical Identity and Physicochemical Properties
The foundational step in any development program is the precise characterization of the lead compound. Spiro[cyclopentane-1,3'-indolin]-2'-one is an organic heterocyclic compound featuring a cyclopentane ring fused via a spiro junction at the 3-position of an indolin-2-one (oxindole) core.
| Property | Value | Source |
| IUPAC Name | spiro[cyclopentane-1,3'-[3H]indol]-2'(1'H)-one | [4] |
| CAS Number | 41058-67-7 | [4][5] |
| Molecular Formula | C₁₂H₁₃NO | [4][5] |
| Molecular Weight | 187.24 g/mol | [5] |
| Synonyms | 1',2'-Dihydrospiro[cyclopentane-1,3'-indole]-2'-one, Spiro[cyclopentane-1,3'-indoline]-2'-one | [4][6] |
The Spirooxindole Scaffold: A Privileged Structure in Medicinal Chemistry
The spirooxindole framework is a recurring motif in numerous natural products and has been identified as a core structure in many synthetic pharmaceuticals.[1][2] Its "privileged" status stems from several key attributes:
-
Three-Dimensionality: The rigid, non-planar structure allows for precise spatial orientation of functional groups, enabling high-affinity and selective interactions with the binding pockets of proteins.[2]
-
Synthetic Tractability: The oxindole core, particularly derived from isatin, is a versatile starting material for a wide array of chemical transformations, including multi-component reactions (MCRs) that rapidly build molecular complexity.[1]
-
Biological Relevance: The indolinone fragment can mimic the tryptophan moiety, facilitating interactions with biological targets that recognize this key amino acid.[2] This has led to the discovery of spirooxindole derivatives with a broad spectrum of biological activities, including anticancer, antiviral, and antimicrobial properties.[2][7]
Synthetic Strategies: Building the Core Scaffold
The efficient construction of the spiro[cyclopentane-1,3'-indolin]-2'-one core is critical for analog synthesis and library development. Multi-component reactions (MCRs) have emerged as a highly effective strategy due to their operational simplicity, high atom economy, and ability to generate complex products in a single step.[1][8]
General Synthetic Workflow: Three-Component Reaction
A prevalent method involves the one-pot condensation of an arylamine, isatin (or a derivative), and a cyclic 1,3-dione, such as cyclopentane-1,3-dione.[1] The choice of an acidic catalyst, like acetic acid, is crucial as it facilitates both the initial imine formation from isatin and the subsequent nucleophilic attacks required for cyclization.
Caption: General workflow for a three-component synthesis of spirooxindoles.
Exemplary Experimental Protocol
The following protocol is a representative example based on established methodologies for synthesizing related spirooxindole structures.[1]
-
Reagent Preparation: In a round-bottom flask, dissolve isatin (1.0 mmol) and cyclopentane-1,3-dione (1.0 mmol) in a suitable solvent such as glacial acetic acid (10 mL).
-
Initiation: Add the desired arylamine (1.0 mmol) to the mixture. The choice of arylamine is a key diversification point for creating a chemical library.
-
Reaction: Stir the mixture vigorously at room temperature. The reaction progress is monitored by Thin-Layer Chromatography (TLC). This step is self-validating; the appearance of a new, less polar spot indicates product formation. Reaction times typically range from 8 to 12 hours.
-
Isolation: Upon completion, the resulting precipitate is collected by vacuum filtration. The use of precipitation as a work-up method is advantageous as it often yields a product of high purity, minimizing the need for extensive chromatography.
-
Purification: Wash the collected solid with cold ethanol to remove residual starting materials and solvent. If necessary, further purification can be achieved by recrystallization from a suitable solvent like DMF/ethanol to yield the pure spiro compound.
-
Characterization: Confirm the structure of the final product using standard analytical techniques (¹H NMR, ¹³C NMR, HRMS, and potentially X-ray crystallography).
Key Applications in Drug Development
While the spirooxindole scaffold has diverse biological activities, its application as a modulator of epigenetic targets is particularly compelling for modern drug discovery.
Primary Application: Bromodomain Inhibition
A key patent has identified derivatives of spiro[cyclopentane-1,3'-indolin]-2'-one as potent inhibitors of the BET (Bromodomain and Extra-Terminal domain) family of proteins.[3]
-
Mechanism of Action: BET proteins (BRD2, BRD3, BRD4, and BRDT) are "epigenetic readers." They use their bromodomain modules to recognize and bind to acetylated lysine residues on histone tails. This interaction tethers the proteins to chromatin, where they recruit transcriptional machinery to activate genes involved in cell proliferation and oncogenesis. BET inhibitors, such as derivatives of the spiro[cyclopentane-1,3'-indolin]-2'-one scaffold, function as competitive antagonists. They occupy the acetyl-lysine binding pocket of the bromodomain, preventing the BET protein from docking onto chromatin. This leads to the downregulation of key oncogenes like MYC, making BET inhibition a promising anticancer strategy.[3]
Caption: Mechanism of BET inhibition by spiro[cyclopentane-1,3'-indolin]-2'-one derivatives.
Broader Therapeutic Potential
Libraries based on the spirooxindole core have demonstrated efficacy across multiple disease areas, validating the scaffold's versatility.
| Therapeutic Area | Specific Target/Activity | Representative Compound Class | Source |
| Oncology | Anticancer activity against various cell lines (prostate, colon, cervical) | Spiro[cyclopropane-1,3'-indolin]-2'-ones | [9][10] |
| Oncology | Antiproliferative properties | Dispiro[indoline-pyrrolidine-piperidine]diones | [7][11] |
| Virology | Inhibition of poliovirus and human rhinovirus 3C-proteinases | Spiro-indolinone β-lactams | [2] |
Conclusion and Future Outlook
Spiro[cyclopentane-1,3'-indolin]-2'-one is more than a single chemical entity; it is the foundation of a powerful chemical scaffold with proven therapeutic relevance. Its robust synthetic accessibility, combined with its three-dimensional structure, makes it an ideal starting point for fragment-based and library-based drug discovery campaigns. The demonstrated activity of its derivatives as bromodomain inhibitors highlights its potential in the cutting-edge field of epigenetics. Future research will undoubtedly focus on expanding the chemical space around this core, fine-tuning pharmacokinetic properties, and exploring its utility against an even broader range of biological targets. The insights and protocols provided in this guide offer a solid foundation for scientists and researchers to unlock the full potential of this remarkable molecular architecture.
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The Spiro-oxindole Scaffold: A Privileged Motif in Modern Drug Discovery
Abstract
The spiro-oxindole structural motif, characterized by a spirocyclic junction at the C3 position of an oxindole core, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique three-dimensional architecture and synthetic tractability have propelled the development of a multitude of biologically active compounds.[1][2][3] This technical guide provides a comprehensive overview of the biological significance of the spiro-oxindole moiety, intended for researchers, scientists, and professionals in the field of drug development. We will delve into the diverse pharmacological landscape of these compounds, explore their mechanisms of action with a particular focus on anticancer applications, and provide practical insights into their synthesis and biological evaluation.
Introduction: The Architectural Advantage of the Spiro-oxindole Core
The spiro-oxindole framework is a recurring motif in a variety of natural products, particularly alkaloids isolated from plants of the Rubiaceae and Apocynaceae families.[2][4] This natural prevalence hinted at its potential for biological recognition. The core structure consists of a fused heterocyclic system, which provides a rigid framework, and the spiro center introduces a distinct three-dimensional geometry.[5] This spatial arrangement allows for precise orientation of functional groups, facilitating high-affinity interactions with biological targets.[6] The oxindole portion of the molecule can act as both a hydrogen bond donor and acceptor, further enhancing its binding capabilities.[2]
The versatility of the spiro-oxindole scaffold lies in the ability to introduce diverse substituents at various positions, allowing for the fine-tuning of its physicochemical and pharmacological properties.[7] This has led to the exploration of a vast chemical space, resulting in the discovery of compounds with a broad spectrum of biological activities.[1][6]
A Broad Spectrum of Biological Activities
The unique structural features of spiro-oxindoles have rendered them active against a wide array of diseases. Their pharmacological prowess extends across multiple therapeutic areas, making them a focal point of intensive research.[1][6]
Anticancer Activity: A Dominant Focus
The most extensively studied application of spiro-oxindoles is in the realm of oncology.[1][2][7] Numerous derivatives have demonstrated potent antiproliferative activity against a range of cancer cell lines, including those of the breast, lung, colon, and prostate.[7] Their anticancer effects are mediated through various mechanisms, such as the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis and metastasis.[7][8]
A particularly significant area of research is the development of spiro-oxindoles as inhibitors of the p53-MDM2 protein-protein interaction.[9][10][11] This interaction is a critical regulator of the p53 tumor suppressor protein. By disrupting this interaction, spiro-oxindole-based inhibitors can reactivate p53, leading to tumor cell death.[9][10] Several spiro-oxindole compounds targeting this pathway have entered clinical trials, underscoring their therapeutic potential.[1][6][11] Halogenated spirooxindoles, in particular, have shown promise as multi-target agents, exhibiting kinase inhibition and modulation of DNA-binding in addition to disrupting the p53-MDM2 interaction.[8]
Antimicrobial and Antiviral Properties
Spiro-oxindole derivatives have also exhibited significant activity against various pathogens. They have been shown to possess antibacterial, antifungal, and antiviral properties.[1][4][6] For instance, certain spiro-oxindole compounds have demonstrated efficacy against strains of Staphylococcus aureus and Bacillus subtilis.[5][12] The antimalarial agent NITD609 (Cipargamin), which has a spiro-indolone core, has shown potent activity against Plasmodium falciparum and has undergone clinical evaluation.[12][13]
Anti-inflammatory and Other Activities
Beyond cancer and infectious diseases, the spiro-oxindole scaffold has been explored for its potential in treating inflammatory conditions.[1][6] Additionally, derivatives have been reported to possess antioxidant, analgesic, and antidiabetic activities, highlighting the broad therapeutic applicability of this versatile chemical entity.[1][6]
Mechanism of Action: The p53-MDM2 Interaction
A key mechanism through which spiro-oxindoles exert their anticancer effects is by inhibiting the interaction between the tumor suppressor protein p53 and its negative regulator, murine double minute 2 (MDM2).[9][10][11] In healthy cells, MDM2 keeps p53 levels in check by targeting it for degradation.[8] However, in many cancers, this regulation is disrupted.
Spiro-oxindole-based inhibitors are designed to mimic the key amino acid residues of p53 that bind to a hydrophobic pocket on the MDM2 protein.[14][15] The rigid spirocyclic core positions crucial functional groups in the correct orientation to effectively occupy this pocket, thereby preventing MDM2 from binding to and degrading p53.[10] This leads to the accumulation of active p53 in the cancer cells, which in turn triggers downstream pathways leading to cell cycle arrest and apoptosis.[8]
Caption: Inhibition of the p53-MDM2 interaction by a spiro-oxindole compound.
Synthesis of Spiro-oxindole Derivatives: A Practical Approach
The synthesis of spiro-oxindoles has been a subject of intense research, leading to the development of various efficient and stereoselective methods. Multicomponent reactions (MCRs) have emerged as a powerful tool for the construction of complex spiro-oxindole frameworks in a single step from simple starting materials.[16][17] Transition metal-catalyzed reactions have also proven to be highly effective for the synthesis of these compounds.[4]
A common and versatile approach for the synthesis of spiro-pyrrolidinyl oxindoles is the 1,3-dipolar cycloaddition reaction between an azomethine ylide and a dipolarophile.[16][18] The azomethine ylide is typically generated in situ from the condensation of isatin (or a derivative) with an amino acid.[16]
Experimental Protocol: One-Pot Synthesis of a Spiro-pyrrolidinyl Oxindole
This protocol describes a general one-pot, three-component synthesis of a spiro[indoline-3,2'-pyrrolidine] derivative via a 1,3-dipolar cycloaddition reaction.
Materials:
-
Isatin (1.0 mmol)
-
L-Proline (1.2 mmol)
-
(E)-Chalcone (1.0 mmol)
-
Ethanol (20 mL)
-
Round-bottom flask (50 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Column chromatography setup (silica gel)
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
To a 50 mL round-bottom flask, add isatin (1.0 mmol), L-proline (1.2 mmol), (E)-chalcone (1.0 mmol), and ethanol (20 mL).
-
Attach a reflux condenser to the flask and place it on a magnetic stirrer with a heating mantle.
-
Stir the reaction mixture vigorously and heat to reflux.
-
Monitor the progress of the reaction by TLC (typically 4-8 hours).
-
Once the reaction is complete (as indicated by the disappearance of the starting materials), allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure spiro-pyrrolidinyl oxindole derivative.
-
Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy).
Caption: General workflow for the synthesis of a spiro-oxindole derivative.
Biological Evaluation: Assessing Anticancer Activity
The biological evaluation of newly synthesized spiro-oxindole derivatives is crucial to determine their therapeutic potential. For anticancer applications, a standard initial assessment involves in vitro cytotoxicity assays against a panel of cancer cell lines.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
Materials:
-
Cancer cell line (e.g., MCF-7 breast cancer cells)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well microtiter plates
-
Test spiro-oxindole compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the test spiro-oxindole compounds in the complete cell culture medium.
-
After 24 hours, remove the medium from the wells and add 100 µL of the different concentrations of the test compounds to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.
-
Determine the IC₅₀ (the concentration of the compound that inhibits 50% of cell growth) by plotting the percentage of cell viability against the compound concentration.
Structure-Activity Relationship (SAR) and Future Perspectives
The extensive research on spiro-oxindoles has led to the elucidation of key structure-activity relationships (SAR). For instance, in the context of p53-MDM2 inhibitors, the nature and substitution pattern of the spiro-fused ring, as well as the substituents on the oxindole core, have been shown to significantly influence the binding affinity and cellular activity.[10]
The future of spiro-oxindole research remains bright. Continued exploration of novel synthetic methodologies will undoubtedly lead to the discovery of new derivatives with improved potency and selectivity.[2][6] Furthermore, the application of computational methods, such as molecular docking and molecular dynamics simulations, will aid in the rational design of next-generation spiro-oxindole-based drugs.[14][19] The development of multi-target spiro-oxindole agents that can simultaneously modulate several key pathways in a disease is also a promising avenue for future research.[7]
Quantitative Data Summary
The following table summarizes the in vitro anticancer activity of selected spiro-oxindole derivatives against various cancer cell lines.
| Compound ID | Spiro-fused Ring | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 4f | Cyclopentane | K562 (Leukemia) | 7.4 | [2] |
| 4h | Cyclopentane | A549 (Lung) | Equivalent to Cisplatin | [2] |
| 22 | Pyrrolothiazole | MCF-7 (Breast) | 15.32 | [6] |
| 22 | Pyrrolothiazole | K562 (Leukemia) | 14.74 | [6] |
| 35 | Tetrahydronaphthalene | Glioblastoma | CDK4: 0.25, MDM2: 0.08 | [6] |
| 51 | Pyrrolidine | MCF-7 (Breast) | 18.35 | [6] |
| 95 (R/R'/R'' = OMe/H/Cl) | Pyrrolizidine | SKNSH (Neuroblastoma) | 4.61 | [5] |
| 95 (R/R'/R'' = OMe/H/I) | Pyrrolizidine | SKNSH (Neuroblastoma) | 5.04 | [5] |
Conclusion
The spiro-oxindole moiety has firmly established itself as a cornerstone in the design and discovery of novel therapeutic agents. Its inherent structural elegance, coupled with its proven biological versatility, ensures its continued prominence in the field of medicinal chemistry. The journey from natural product inspiration to clinically evaluated drug candidates exemplifies the power of this remarkable scaffold. As our understanding of disease biology deepens and synthetic capabilities advance, the full therapeutic potential of the spiro-oxindole core is yet to be fully realized.
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An In-Depth Technical Guide to 1',2'-Dihydrospiro[cyclopentane-1,3'-indole]-2'-one: A Core Scaffold in Medicinal Chemistry
This technical guide provides a comprehensive overview of 1',2'-Dihydrospiro[cyclopentane-1,3'-indole]-2'-one, a key heterocyclic compound belonging to the spirooxindole family. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. It will delve into the fundamental molecular characteristics, spectroscopic profile, synthesis methodologies, and the significant biological activities associated with this structural motif.
Core Molecular Attributes
This compound is a spirocyclic compound featuring a cyclopentane ring fused to an oxindole core at the C3 position. This unique three-dimensional architecture imparts a rigid conformational framework, which is often advantageous for specific and high-affinity interactions with biological targets.
Molecular Formula and Weight
The fundamental properties of this molecule are summarized below. These values are critical for a range of applications, from reaction stoichiometry calculations to analytical characterization.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₃NO | [1][2] |
| Molecular Weight | 187.24 g/mol | [1][2] |
| Exact Mass | 187.099714038 Da | [1][2] |
| CAS Number | 41058-67-7 | [1] |
| IUPAC Name | spiro[cyclopentane-1,3'-indolin]-2'-one | [1] |
The Spirooxindole Scaffold: A Privileged Structure in Drug Discovery
The spirooxindole core is a prominent structural motif found in numerous natural products and synthetic compounds with a wide array of biological activities.[3][4] The spirocyclic nature of these compounds, where a single atom is common to two rings, provides a unique 3D geometry that is of significant interest in medicinal chemistry.[3] This structural rigidity can lead to enhanced binding affinity and selectivity for biological targets.
The versatility of the spirooxindole scaffold has led to the development of compounds with a range of therapeutic applications, including:
The spiro[cyclopentane-1,3'-indole] core, in particular, is a recurring theme in the design of novel therapeutic agents.[8]
Synthesis Strategies
The synthesis of spiro[cyclopentane-1,3'-indolines] can be achieved through various synthetic routes, often involving multicomponent reactions that allow for the construction of molecular complexity in a single step.[9][10] A common and powerful approach is the [3+2] cycloaddition reaction.
Conceptual Workflow: [3+2] Cycloaddition
This method typically involves the reaction of an electron-deficient alkene (dipolarophile) with a three-atom component (dipole). In the context of spirooxindole synthesis, an isatin-derived methyleneindolinone often serves as the dipolarophile.
Caption: Generalized workflow for the synthesis of spiro[cyclopentane-1,3'-indole]-2'-one via a [3+2] cycloaddition reaction.
Experimental Protocol: A Representative Synthesis
The following is a generalized procedure based on common synthetic methodologies for spirooxindoles. Specific reaction conditions may vary depending on the substrates and desired yield.
-
Formation of the Methyleneindolinone:
-
To a solution of isatin (1.0 eq) in a suitable solvent (e.g., ethanol), add a compound with an active methylene group (e.g., malononitrile or an activated ketone) and a catalytic amount of a base (e.g., piperidine or pyrrolidine).
-
Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and collect the precipitated methyleneindolinone intermediate by filtration.
-
-
[3+2] Cycloaddition Reaction:
-
Dissolve the methyleneindolinone intermediate (1.0 eq) and a suitable 1,3-dicarbonyl compound or its enamine equivalent in an appropriate solvent (e.g., methanol).
-
Add a catalyst, which can range from a simple base to a Lewis acid, depending on the specific reaction.
-
Stir the reaction at room temperature or with gentle heating until TLC indicates the consumption of the starting materials.
-
Work up the reaction by removing the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to afford the desired spiro[cyclopentane-1,3'-indole]-2'-one.
-
Spectroscopic Characterization
The structural elucidation of this compound and its derivatives relies on a combination of spectroscopic techniques.[3][4]
Key Spectroscopic Signatures:
| Technique | Expected Observations |
| ¹H NMR | - Aromatic protons of the indole ring typically appear in the range of δ 6.5-7.5 ppm. - The N-H proton of the oxindole ring often presents as a singlet at a downfield chemical shift (δ ~7.5-8.5 ppm). - Aliphatic protons of the cyclopentane ring will resonate in the upfield region (δ 1.5-4.9 ppm).[11] |
| ¹³C NMR | - The carbonyl carbon of the oxindole ring is expected to appear significantly downfield (δ ~175-185 ppm). - Aromatic carbons will be observed in the δ 105-165 ppm region. - The spiro carbon and other aliphatic carbons of the cyclopentane ring will be found in the upfield region (δ 25-75 ppm).[11] |
| IR | - A characteristic stretching vibration for the N-H bond of the oxindole ring around 3200-3400 cm⁻¹. - A strong absorption band for the C=O (amide) group in the range of 1680-1720 cm⁻¹.[11][12] |
| Mass Spec. | - The mass spectrum will show a molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight.[11] |
Biological Significance and Therapeutic Potential
The spiro[cyclopentane-1,3'-indolin]-2'-one scaffold is a valuable pharmacophore in the development of new therapeutic agents. Its rigid three-dimensional structure allows for precise orientation of functional groups, which can lead to high-affinity interactions with biological targets.
Logical Relationship: From Structure to Activity
Caption: The relationship between the core structure of spiro[cyclopentane-1,3'-indole]-2'-one and its resulting biological activity.
Research has demonstrated that derivatives of this core structure exhibit significant biological activities. For instance, various spirooxindole compounds have shown promising results as anticancer agents by inducing apoptosis and cell cycle arrest in cancer cell lines.[5] The ability to readily functionalize both the indole and cyclopentane rings allows for the generation of large libraries of compounds for screening and the development of structure-activity relationships (SAR).[5]
Conclusion
This compound represents a foundational structure in the broader class of spirooxindoles. Its well-defined molecular characteristics, accessible synthetic routes, and the proven biological relevance of its derivatives make it a highly attractive scaffold for medicinal chemists and drug discovery professionals. The insights provided in this guide aim to facilitate further research and development of novel therapeutics based on this privileged heterocyclic system.
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Unlocking New Therapeutic Frontiers: A Technical Guide to Novel Spirooxindole Research
Introduction: The Enduring Promise of the Spirooxindole Scaffold
The spirooxindole framework, a unique three-dimensional heterocyclic motif, has captivated medicinal chemists for decades. Its rigid structure, featuring a spiro-fused ring system at the C3 position of an oxindole core, provides a unique spatial arrangement of functional groups, making it an ideal scaffold for interacting with a diverse array of biological targets.[1][2] Found in numerous natural products and pharmacologically active molecules, spirooxindoles have demonstrated a remarkable breadth of biological activities, including anticancer, antimicrobial, antiviral, and neuroprotective properties.[3] This guide provides an in-depth exploration of promising research avenues for novel spirooxindole compounds, offering field-proven insights and detailed experimental methodologies for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices and present self-validating protocols to ensure scientific integrity and accelerate the discovery of next-generation therapeutics.
I. Anticancer Applications: Targeting the Core Machinery of Malignancy
Spirooxindole derivatives have emerged as a significant class of compounds with substantial potential for cancer treatment due to their ability to interact with multiple molecular targets involved in cancer progression.[4] Preclinical studies have consistently demonstrated their antiproliferative activity against a range of cancer cell lines, including breast, lung, colon, and prostate cancers.[4] Mechanistic investigations have revealed their capacity to induce cell cycle arrest and apoptosis, and to inhibit angiogenesis and metastasis.[4]
A. Disrupting the p53-MDM2 Axis: A Cornerstone of Tumor Suppression
A primary and extensively investigated mechanism of action for anticancer spirooxindoles is the inhibition of the protein-protein interaction between the tumor suppressor p53 and its negative regulator, murine double minute 2 (MDM2).[3][5] In many cancers with wild-type p53, MDM2 is overexpressed, leading to the suppression of p53's tumor-suppressing functions.[5][6] Spirooxindoles have been designed to fit into the hydrophobic pocket of MDM2, mimicking the key interactions of p53 and thereby liberating p53 to induce cell cycle arrest and apoptosis.[3]
Caption: p53-MDM2 signaling pathway and the inhibitory action of spirooxindoles.
Key Experimental Workflow: Evaluating p53-MDM2 Inhibition
A robust workflow to assess the potential of novel spirooxindoles as p53-MDM2 inhibitors involves a combination of in vitro and cell-based assays.
Caption: Experimental workflow for the evaluation of p53-MDM2 inhibitors.
Protocol 1: MTT Assay for Cytotoxicity Screening
This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of novel spirooxindole compounds on cancer cell lines.
Materials:
-
Cancer cell line (e.g., MCF-7 for breast cancer)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Novel spirooxindole compounds (stock solutions in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Include wells for untreated controls and a blank (medium only).
-
Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator.
-
-
Compound Treatment:
-
Prepare serial dilutions of the spirooxindole compounds in culture medium.
-
Carefully remove the medium from the wells and add 100 µL of the diluted compounds or control medium.
-
Incubate for 24, 48, or 72 hours.
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control.
-
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol describes how to analyze the effect of a spirooxindole compound on the cell cycle progression of cancer cells using propidium iodide (PI) staining and flow cytometry.
Materials:
-
Cancer cell line
-
Spirooxindole compound
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and treat with the spirooxindole compound at various concentrations for 24 or 48 hours.
-
-
Cell Harvesting and Fixation:
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.
-
Store the fixed cells at -20°C for at least 2 hours.
-
-
Staining:
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Acquire data for at least 10,000 events per sample.
-
Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
B. Kinase Inhibition: A Multi-Pronged Attack on Cancer Signaling
Spirooxindoles have also demonstrated potent inhibitory activity against various protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.[7] By targeting kinases such as Cyclin-Dependent Kinases (CDKs) and Polo-like kinase 4 (Plk4), spirooxindoles can disrupt cell cycle progression and induce apoptosis in cancer cells.[8][9]
Caption: Simplified kinase signaling pathway and points of inhibition by spirooxindoles.
Table 1: Representative Anticancer Spirooxindole Compounds
| Compound ID | Target | Cancer Cell Line | IC₅₀/GI₅₀ | Reference |
| MI-888 | p53-MDM2 | Various | Nanomolar range | [10] |
| Compound 4i | Plk4 | HCT116 | 51 µM | [8] |
| Compound 4b | Plk4 | Caco2 | 68 µM | [8] |
| Compound II | CDK2/EGFR | MCF-7 | 0.189 µM | [7] |
| Spirotryprostatin A | Microtubules | Breast Cancer Cells | Not specified | [7] |
II. Antimicrobial Applications: A New Arsenal Against Drug Resistance
The rise of antibiotic resistance is a global health crisis, necessitating the development of novel antimicrobial agents.[11] Spirooxindoles have emerged as a promising class of compounds with significant activity against a range of pathogenic bacteria and fungi.[5][11]
Mechanism of Action: While the exact mechanisms are still under investigation for many compounds, some spirooxindoles are believed to exert their antimicrobial effects by inhibiting essential bacterial enzymes or disrupting cell wall synthesis.
Table 2: Representative Antimicrobial Spirooxindole Compounds
| Compound ID | Target Organism(s) | MIC | Reference |
| Compound 21d | S. pneumoniae, B. subtilis | 0.49 µM, 0.24 µM | [5] |
| Compound with R=Cl, X=O | E. coli | 8 µg/mL | [5] |
| Compound 5 | B. subtilis, S. aureus | 0.291 µM | [10] |
| Compound 2 | M. tuberculosis | 2.8 µM | [10] |
Protocol 3: Minimum Inhibitory Concentration (MIC) Assay
This protocol details the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of a spirooxindole compound against a bacterial strain.
Materials:
-
Bacterial strain (e.g., Staphylococcus aureus)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Spirooxindole compound
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland
Procedure:
-
Compound Dilution:
-
Prepare serial twofold dilutions of the spirooxindole compound in CAMHB in the wells of a 96-well plate.
-
-
Inoculation:
-
Dilute the standardized bacterial inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Add the bacterial suspension to each well containing the compound dilutions.
-
Include a positive control (bacteria without compound) and a negative control (broth only).
-
-
Incubation:
-
Incubate the plate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
Visually inspect the wells for turbidity.
-
The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
III. Antiviral Research: Combating Viral Threats
Spirooxindoles have also demonstrated promising antiviral activity against a variety of viruses, including Human Immunodeficiency Virus (HIV), influenza virus, and Dengue virus.[12][13] Their unique three-dimensional structures allow them to interact with viral proteins and interfere with key stages of the viral life cycle, such as entry, replication, and assembly.[12]
Caption: General viral life cycle and potential points of inhibition by spirooxindoles.
Table 3: Representative Antiviral Spirooxindole Compounds
| Compound ID | Target Virus | Mechanism/Target | IC₅₀/EC₅₀ | Reference |
| SIP-1 (20) | HIV | Vpr function inhibitor | 0.5 µM | [12] |
| Compound 47b | Influenza A | Not specified | 4.12 µg/mL | [12] |
| Compound 4i | MERS-CoV | Not specified | 11 µM | [6] |
| Compound 4c | SARS-CoV-2 | Not specified | 17 µM | [6] |
Protocol 4: Plaque Reduction Assay for Antiviral Activity
This assay is used to quantify the ability of a spirooxindole compound to inhibit the infectivity of a lytic virus.
Materials:
-
Susceptible host cell line (e.g., Vero cells)
-
Virus stock of known titer
-
Spirooxindole compound
-
Culture medium
-
Semi-solid overlay (e.g., agarose or methylcellulose)
-
Crystal violet staining solution
Procedure:
-
Cell Seeding:
-
Seed host cells in 6-well plates to form a confluent monolayer.
-
-
Compound and Virus Incubation:
-
Prepare serial dilutions of the spirooxindole compound.
-
Mix the compound dilutions with a known amount of virus (e.g., 100 plaque-forming units).
-
Incubate the mixture for 1 hour at 37°C.
-
-
Infection:
-
Remove the medium from the cell monolayers and inoculate with the virus-compound mixture.
-
Incubate for 1 hour to allow for viral adsorption.
-
-
Overlay and Incubation:
-
Remove the inoculum and add the semi-solid overlay to each well.
-
Incubate for a period sufficient for plaque formation (typically 2-5 days).
-
-
Plaque Visualization and Counting:
-
Fix the cells and stain with crystal violet.
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction compared to the virus-only control.
-
IV. Neuroprotective Potential: A New Hope for Neurodegenerative Diseases
Emerging research suggests that spirooxindoles may hold therapeutic potential for neurodegenerative disorders such as Alzheimer's disease.[3] One of the key mechanisms being explored is the inhibition of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine.[14][15] By inhibiting AChE, spirooxindoles can increase acetylcholine levels in the brain, which is a therapeutic strategy for managing the symptoms of Alzheimer's disease.
Caption: Mechanism of acetylcholinesterase inhibition by spirooxindoles for neuroprotection.
Table 4: Representative Neuroprotective Spirooxindole Compounds
| Compound ID | Target | IC₅₀ | Reference |
| Compound III | Acetylcholinesterase (AChE) | 3.36 µM | [14] |
| Compound 8i | Acetylcholinesterase (AChE) | 24.1 µM | [16] |
| Compound 8y | Acetylcholinesterase (AChE) | 27.8 µM | [16] |
| Compound 4e | Acetylcholinesterase (AChE) | 0.51 mM | [15] |
Protocol 5: Acetylcholinesterase Inhibition Assay (Ellman's Method)
This colorimetric assay is used to screen for and characterize the inhibitory activity of spirooxindole compounds against acetylcholinesterase.
Materials:
-
Acetylcholinesterase (AChE) enzyme
-
Acetylthiocholine iodide (ATCI) substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer
-
Spirooxindole compound
-
96-well plate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare solutions of AChE, ATCI, and DTNB in phosphate buffer.
-
-
Assay Setup:
-
In a 96-well plate, add phosphate buffer, DTNB solution, and the spirooxindole compound at various concentrations.
-
Add the AChE solution to all wells except the blank.
-
Pre-incubate the plate for 10 minutes at room temperature.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding the ATCI substrate to all wells.
-
Immediately measure the absorbance at 412 nm kinetically for 5-10 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Determine the percentage of inhibition and calculate the IC₅₀ value.
-
Protocol 6: Neuronal Cell Viability Assay
This protocol describes a method to assess the neuroprotective effects of spirooxindole compounds against a neurotoxin-induced cell death in a neuronal cell line.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y)
-
Neurotoxin (e.g., 6-hydroxydopamine or amyloid-beta)
-
Spirooxindole compound
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
96-well plates
Procedure:
-
Cell Seeding and Differentiation:
-
Seed neuronal cells in a 96-well plate and differentiate them according to the cell line-specific protocol.
-
-
Compound Pre-treatment:
-
Treat the differentiated cells with various concentrations of the spirooxindole compound for a specified period (e.g., 1-2 hours).
-
-
Neurotoxin Challenge:
-
Add the neurotoxin to the wells (with and without the spirooxindole compound) to induce cell death.
-
Include control wells with cells only, cells with compound only, and cells with neurotoxin only.
-
-
Incubation:
-
Incubate the plate for a period sufficient to induce cell death (e.g., 24-48 hours).
-
-
Viability Measurement:
-
Measure cell viability using a luminescent or fluorescent assay according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of neuroprotection conferred by the spirooxindole compound relative to the neurotoxin-only control.
-
V. Synthesis of Spirooxindole Scaffolds: The 1,3-Dipolar Cycloaddition
A powerful and versatile method for the synthesis of spirooxindoles, particularly those containing a pyrrolidine ring, is the 1,3-dipolar cycloaddition reaction.[1][2] This reaction typically involves the in situ generation of an azomethine ylide from the condensation of an isatin derivative with an α-amino acid, which then reacts with a dipolarophile to form the spirocyclic product.[2]
Caption: General scheme for the synthesis of spirooxindole-pyrrolidines via 1,3-dipolar cycloaddition.
Protocol 7: General Procedure for the Synthesis of Spirooxindole-Pyrrolidines
This protocol provides a general method for the one-pot, three-component synthesis of spirooxindole-pyrrolidine derivatives.
Materials:
-
Isatin derivative
-
α-Amino acid (e.g., sarcosine or L-proline)
-
Dipolarophile (e.g., a substituted chalcone)
-
Solvent (e.g., methanol or ethanol)
-
Reflux apparatus
Procedure:
-
Reaction Setup:
-
In a round-bottom flask, dissolve the isatin derivative, α-amino acid, and dipolarophile in the chosen solvent.
-
-
Reaction:
-
Reflux the reaction mixture for a specified time (typically 2-8 hours), monitoring the progress by thin-layer chromatography (TLC).
-
-
Workup and Purification:
-
After completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, filter the solid and wash it with a cold solvent.
-
If no precipitate forms, concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
-
-
Characterization:
-
Characterize the purified spirooxindole product using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Conclusion and Future Directions
The spirooxindole scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The diverse biological activities and the synthetic tractability of this unique heterocyclic system offer immense opportunities for addressing unmet medical needs. Future research in this area should focus on:
-
Elucidation of Novel Mechanisms of Action: While significant progress has been made, the precise molecular targets for many bioactive spirooxindoles remain to be fully characterized.
-
Structure-Activity Relationship (SAR) Studies: Systematic SAR studies are crucial for optimizing the potency, selectivity, and pharmacokinetic properties of lead compounds.
-
Exploration of New Therapeutic Areas: The versatility of the spirooxindole scaffold suggests its potential in other disease areas, such as inflammatory and metabolic disorders.
-
Development of Asymmetric Synthetic Methodologies: The stereochemistry of the spiro center is often critical for biological activity. The development of efficient and scalable enantioselective synthetic routes is paramount.
By leveraging the insights and methodologies presented in this guide, researchers can accelerate the translation of promising spirooxindole compounds from the laboratory to the clinic, ultimately contributing to the development of innovative medicines for a range of challenging diseases.
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Al-Jassas, E., et al. (2024). Exploring the Mechanism of Action of Spirooxindoles as a Class of CDK2 Inhibitors: A Structure-based Computational. Frontiers in Chemistry, 12, 1365381.
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Barakat, A., et al. (2021). Construction of Spirooxindole Analogues Engrafted with Indole and Pyrazole Scaffolds as Acetylcholinesterase Inhibitors. ACS omega, 6(46), 31093–31104.
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Wang, S., et al. (2014). Case Study: Discovery of Inhibitors of the MDM2–p53 Protein-Protein Interaction. In Protein-Protein Interactions in Drug Discovery.
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Al-Jassas, E., et al. (2024). Exploring pyrrolidinyl-spirooxindole natural products as promising platforms for the synthesis of novel spirooxindoles as EGFR/CDK2 inhibitors for halting breast cancer cells. Frontiers in Chemistry, 12, 1365381.
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Barakat, A., et al. (2022). Design, Synthesis and In Vitro Evaluation of Spirooxindole-Based Phenylsulfonyl Moiety as a Candidate Anti-SAR-CoV-2 and MERS-CoV-2 with the Implementation of Combination Studies. Molecules, 27(19), 6649.
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Liu, H. M., et al. (2017). The Development of Biologically Important Spirooxindoles as New Antimicrobial Agents. Current medicinal chemistry, 25(12), 1436–1456.
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Methodological & Application
Application Notes and Protocols for the Synthesis of 1',2'-Dihydrospiro[cyclopentane-1,3'-indole]-2'-one
Abstract
This document provides a comprehensive guide for the synthesis of 1',2'-Dihydrospiro[cyclopentane-1,3'-indole]-2'-one, a key heterocyclic scaffold with significant potential in medicinal chemistry and drug discovery. The spirooxindole motif is prevalent in numerous natural products and pharmacologically active compounds, exhibiting a wide range of biological activities, including anticancer, antiviral, and antimicrobial properties.[1][2][3] This guide details a robust and efficient synthetic protocol, grounded in established chemical principles, and provides in-depth explanations of the underlying reaction mechanisms. The target audience for this document includes researchers, scientists, and professionals in the field of drug development and organic synthesis.
Introduction: The Significance of the Spirooxindole Scaffold
Spirooxindoles represent a privileged class of heterocyclic compounds characterized by a spiro-fused ring system at the C3 position of an oxindole core.[4][5] This unique three-dimensional architecture imparts conformational rigidity and novel steric and electronic properties, making it an attractive scaffold for the design of therapeutic agents. The this compound, in particular, combines the pharmacologically significant oxindole moiety with a cyclopentane ring, offering a versatile platform for further functionalization and exploration of its biological activity. Its value as an intermediate in organic synthesis is notable, particularly in the development of pharmaceuticals where specific stereochemistry and metabolic stability are crucial.[6]
The synthesis of spirooxindoles has been an area of intense research, with various methodologies being developed, including transition metal-catalyzed reactions, organocatalytic cascade reactions, and multicomponent reactions.[1][7][8] Among these, methods that offer high atom economy, operational simplicity, and control over stereoselectivity are highly sought after. This guide will focus on a practical and accessible synthetic route, drawing upon established precedents in the literature for the construction of analogous spirocyclic systems.
Synthetic Strategy and Mechanistic Rationale
The proposed synthesis of this compound is based on a well-precedented multicomponent reaction strategy involving isatin and a suitable cyclopentane-based precursor.[9] This approach is favored for its efficiency and the ability to construct complex molecular architectures in a single step.
Plausible Reaction Mechanism
The formation of the spiro[cyclopentane-1,3'-indole]-2'-one core can be envisioned to proceed through a cascade reaction initiated by the condensation of isatin with a cyclopentane-1,3-dione derivative in the presence of an amine. A plausible mechanism is outlined below:
-
Aldol Condensation: The reaction is initiated by an aldol-type condensation between isatin and cyclopentane-1,3-dione in the presence of a base or acid catalyst. This forms a key intermediate.[9]
-
Dehydration: The resulting aldol adduct readily undergoes dehydration to form a reactive carbonium ion intermediate.[9]
-
Cyclization Cascade: This intermediate can then undergo further reactions, depending on the specific reagents used, to form the final spirocyclic product.
An alternative and widely utilized strategy for constructing similar spiro-heterocyclic systems is the 1,3-dipolar cycloaddition reaction.[2][10][11][12] In this approach, an azomethine ylide, generated in situ from the reaction of isatin and an amino acid, reacts with a dipolarophile to yield the spiro product. While our primary protocol will focus on the multicomponent condensation, the principles of cycloaddition provide a strong theoretical foundation for the formation of such spiro-fused systems.
Detailed Experimental Protocol
This protocol is a representative procedure adapted from established methods for the synthesis of similar spirooxindole derivatives.[9] Researchers should optimize conditions based on their specific substrates and available laboratory equipment.
Materials and Reagents
-
Isatin
-
Cyclopentane-1,3-dione
-
Arylamine (e.g., aniline, p-anisidine)
-
Glacial Acetic Acid
-
Ethanol
-
Ethyl Acetate
-
Hexane
-
Anhydrous Sodium Sulfate
-
Silica Gel (for column chromatography)
Step-by-Step Synthesis
-
Reaction Setup: To a 50 mL round-bottom flask, add isatin (1.0 mmol), cyclopentane-1,3-dione (1.0 mmol), and the chosen arylamine (1.0 mmol).
-
Solvent Addition: Add glacial acetic acid (5 mL) to the flask.
-
Reaction Execution: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 2-4 hours).
-
Work-up: Upon completion, pour the reaction mixture into ice-cold water (50 mL). A precipitate will form.
-
Isolation: Collect the solid product by vacuum filtration and wash thoroughly with cold water.
-
Drying: Dry the crude product in a desiccator.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure this compound derivative.
-
Characterization: Characterize the purified product by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) to confirm its identity and purity.
Expected Characterization Data
While specific data for the title compound requires experimental determination, analogous structures reported in the literature can provide an expected spectroscopic profile. For instance, the characterization of ethyl (1R,2R,3R)-3-nitro-2′-oxo-1′-(2-oxo-2-phenyl-1λ2-ethyl)spiro[cyclopentane-1,3′-indoline]-2-carboxylate shows characteristic peaks in ¹H and ¹³C NMR that would be analogous to the target molecule.[13]
-
¹H NMR: Expect signals corresponding to the aromatic protons of the oxindole ring, and aliphatic protons of the cyclopentane ring.
-
¹³C NMR: Expect signals for the carbonyl carbons of the oxindole and cyclopentane moieties, the spiro-carbon, and the aromatic and aliphatic carbons.
-
IR: Expect characteristic absorption bands for the N-H and C=O stretching vibrations.
-
Mass Spectrometry: The molecular ion peak corresponding to the calculated mass of the product should be observed.
Enhancing Synthesis Efficiency: Alternative Methodologies
To improve reaction times and yields, alternative energy sources can be employed.
Microwave-Assisted Synthesis
Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times and improved yields.[14][15][16][17] The reaction can be performed in a dedicated microwave reactor, typically using a solvent-free approach or a high-boiling polar solvent. This method is considered a green chemistry approach due to its efficiency and reduced solvent usage.[17]
Ultrasound-Assisted Synthesis
Sonication provides another non-conventional energy source that can accelerate chemical reactions.[18][19][20][21] The acoustic cavitation generated by ultrasound waves creates localized high-pressure and high-temperature zones, enhancing mass transfer and reaction rates. This technique is particularly effective for heterogeneous reactions and can often be carried out at room temperature, offering a milder alternative to conventional heating.[21]
Data Summary and Visualization
Table of Reaction Parameters
| Parameter | Conventional Method | Microwave-Assisted | Ultrasound-Assisted |
| Reaction Time | 2-4 hours | 5-15 minutes | 30-60 minutes |
| Temperature | Room Temperature | 80-120 °C | Room Temperature |
| Typical Yield | Moderate to Good | Good to Excellent | Good to Excellent |
| Solvent | Acetic Acid | Solvent-free or minimal high-boiling solvent | Water or Ethanol/Water |
| Energy Source | Stirring | Microwaves | Ultrasound |
Reaction Workflow Diagram
Caption: A workflow diagram illustrating the key stages in the synthesis of this compound.
Conclusion
The synthesis of this compound represents a valuable endeavor for medicinal chemists and organic synthesists. The protocol detailed in this guide, derived from established literature precedents, offers a practical and efficient route to this important heterocyclic scaffold. By understanding the underlying reaction mechanisms and exploring alternative energy sources such as microwave and ultrasound irradiation, researchers can optimize the synthesis to achieve higher yields and shorter reaction times. The continued exploration of the synthetic and biological aspects of spirooxindoles is expected to yield novel therapeutic agents with significant clinical potential.
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Application Notes and Protocols for the Asymmetric Synthesis of Spiro[cyclopentane-1,3'-oxindole] Scaffolds
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
The spiro[cyclopentane-1,3'-oxindole] framework is a privileged structural motif frequently encountered in a variety of natural products and pharmacologically active compounds.[1][2][3] Its inherent three-dimensionality and densely functionalized core make it a highly attractive scaffold in drug discovery, with derivatives exhibiting a broad spectrum of biological activities, including antitumor, antimicrobial, and antiviral properties.[2][4][5][6] The construction of this complex architecture in an enantiomerically pure form is a significant challenge in modern synthetic organic chemistry. This guide provides an in-depth overview of cutting-edge asymmetric strategies for the synthesis of spiro[cyclopentane-1,3'-oxindole] scaffolds, complete with detailed experimental protocols and mechanistic insights to empower researchers in this field.
Strategic Approaches to Asymmetric Synthesis
The asymmetric synthesis of spiro[cyclopentane-1,3'-oxindole] scaffolds has been predominantly achieved through two powerful strategies: organocatalytic cascade reactions and transition metal-catalyzed cycloadditions. Each approach offers distinct advantages in terms of substrate scope, stereocontrol, and operational simplicity.
Organocatalytic Cascade Reactions: A Step-Economical Approach
Organocatalysis has emerged as a robust tool for the construction of complex molecular architectures.[7] In the context of spiro[cyclopentane-1,3'-oxindole] synthesis, organocatalytic cascade (or domino) reactions are particularly effective, as they allow for the formation of multiple bonds and stereocenters in a single, atom-economical operation.[1][8] These reactions are typically initiated by a Michael addition, followed by subsequent intramolecular cyclization steps.
-
Michael-Michael Cascade: This strategy often employs bifunctional organocatalysts, such as squaramides or thioureas, to activate both the nucleophile and the electrophile.[1][9] The reaction sequence is initiated by a Michael addition of a pronucleophile to an electron-deficient olefin, generating an enolate intermediate that then undergoes an intramolecular Michael addition to form the cyclopentane ring.[1]
-
Michael-Aldol Cascade: This approach involves the reaction of an enolizable ketone with an α,β-unsaturated oxindole derivative.[8][10][11] A chiral amine or thiourea catalyst facilitates the initial Michael addition, and the resulting enolate undergoes an intramolecular aldol condensation to furnish the spirocyclopentane ring.[8][10]
-
Michael-Henry Cascade: This sequence utilizes nitroalkanes as the nucleophilic component. The initial Michael addition is followed by an intramolecular Henry (nitro-aldol) reaction to construct the five-membered ring. Chiral thiourea catalysts have proven to be highly effective in promoting this transformation with excellent stereocontrol.[8]
Experimental Protocols: Organocatalysis
Protocol 1: Enantioselective Michael-Michael Cascade Reaction using a Squaramide Catalyst
This protocol is adapted from the work of Wang et al. and describes the synthesis of spiro[cyclopentane-1,3'-oxindole]s with four consecutive stereocenters.[1][9]
Reaction Scheme:
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Application Notes & Protocols: A Guide to the Synthesis of Spiro-Pyrrolizidine-Oxindoles via 1,3-Dipolar Cycloaddition
Introduction: The Significance of the Spiro-Pyrrolizidine-Oxindole Scaffold
In the landscape of medicinal chemistry and drug discovery, the quest for structurally complex and biologically active molecules is perpetual. Among the privileged heterocyclic scaffolds, the spiro-oxindole framework stands out due to its profound prevalence in natural alkaloids and its versatile pharmacological profile.[1][2] When fused with a pyrrolizidine ring system at the C3-position, it forms the spiro-pyrrolizidine-oxindole core, a unique three-dimensional architecture that has garnered significant attention for its potent biological activities, including antitumor, antiviral, antimicrobial, and acetylcholinesterase-inhibitory properties.[1][3][4]
The construction of such an intricate scaffold, which features a spirocyclic quaternary carbon center and multiple stereocenters, presents a formidable synthetic challenge. The [3+2] cycloaddition reaction, specifically the 1,3-dipolar cycloaddition of an azomethine ylide, has emerged as one of the most elegant and efficient strategies to access this molecular architecture.[1][5][6] This method is celebrated for its high degree of regio- and stereocontrol, operational simplicity, and atom economy, allowing for the rapid assembly of complex molecular diversity from readily available starting materials.[7][8]
This guide provides a comprehensive overview of the principles, a detailed experimental protocol, and key optimization insights for the synthesis of spiro-pyrrolizidine-oxindoles, designed for researchers, medicinal chemists, and professionals in drug development.
Reaction Mechanism: The Concerted Path to Complexity
The cornerstone of this synthetic strategy is the 1,3-dipolar cycloaddition, a powerful pericyclic reaction that forms a five-membered ring from a 1,3-dipole and a dipolarophile.[9] In this specific application, the key reactive intermediate is a non-stabilized azomethine ylide, which serves as the three-atom (C-N-C) component.
In Situ Generation of the Azomethine Ylide
The most prevalent and practical method for generating the required azomethine ylide involves the in situ thermal decarboxylative condensation of an isatin derivative with a secondary α-amino acid, most commonly L-proline.[1][10][11][12] This process is highly efficient and avoids the isolation of the unstable ylide intermediate.
The mechanism proceeds as follows:
-
Condensation: The carbonyl group at the C3 position of the isatin undergoes condensation with the secondary amine of L-proline to form an iminium intermediate.
-
Decarboxylation: Subsequent thermal decarboxylation of this intermediate generates the transient azomethine ylide. This 1,3-dipole is characterized by a positive charge on the nitrogen and a negative charge distributed across the two carbon atoms.[3]
The [3+2] Cycloaddition Step
Once formed, the azomethine ylide is immediately trapped by a dipolarophile, typically an electron-deficient alkene. The reaction proceeds via a concerted [3+2] cycloaddition mechanism, where the Highest Occupied Molecular Orbital (HOMO) of the ylide (the dipole) interacts with the Lowest Unoccupied Molecular Orbital (LUMO) of the alkene (the dipolarophile).[9] This concerted pathway is crucial as it accounts for the high degree of stereoselectivity observed, where the stereochemistry of the dipolarophile is retained in the final product.[5] The reaction culminates in the formation of the pyrrolizidine ring fused in a spirocyclic fashion to the oxindole core, often creating up to four new stereocenters in a single, highly controlled step.[5]
Caption: Reaction mechanism for spiro-pyrrolizidine-oxindole synthesis.
Detailed Experimental Protocol: A Three-Component Synthesis
This section provides a robust, field-proven protocol for a one-pot, three-component synthesis of a representative spiro-pyrrolizidine-oxindole derivative. This method has been shown to produce high yields and excellent diastereoselectivity.[1]
Materials and Equipment
-
Reagents:
-
Substituted Isatin (e.g., Isatin, 98%)
-
L-Proline (99%)
-
Dipolarophile (e.g., Dimethyl maleate, 98%)
-
Solvent (e.g., Methanol, ACS grade)
-
Silica gel for column chromatography (230-400 mesh)
-
TLC plates (silica gel 60 F254)
-
Eluents for chromatography (e.g., Hexane, Ethyl Acetate)
-
-
Equipment:
-
Round-bottom flask (50 mL)
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Rotary evaporator
-
Standard laboratory glassware
-
NMR spectrometer
-
High-Resolution Mass Spectrometer (HRMS)
-
Step-by-Step Methodology
Caption: Experimental workflow for the three-component synthesis.
-
Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add isatin (1.0 mmol, 1.0 eq), L-proline (1.0 mmol, 1.0 eq), and dimethyl maleate (1.0 mmol, 1.0 eq).
-
Solvent Addition: Add methanol (15 mL) to the flask. The choice of a polar protic solvent like methanol or ethanol is causal, as it effectively facilitates the initial condensation and subsequent cycloaddition steps.[5]
-
Heating and Reflux: Attach a reflux condenser and place the flask in a preheated oil bath. Heat the mixture to reflux (approximately 65°C for methanol) with vigorous stirring.
-
Reaction Monitoring: The reaction progress should be monitored by TLC (e.g., using a 3:1 hexane/ethyl acetate eluent). The formation of the product will be indicated by the appearance of a new spot and the disappearance of the starting materials. The reaction is typically complete within 3-5 hours.
-
Isolation: After completion, cool the reaction mixture to room temperature. A solid precipitate often forms. Collect the solid by vacuum filtration and wash it with a small amount of cold methanol to remove any residual soluble impurities.
-
Purification: The filtered solid is often of high purity. However, if required, further purification can be achieved by silica gel column chromatography or recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).
-
Characterization: Confirm the structure and purity of the synthesized spiro-pyrrolizidine-oxindole using standard analytical techniques.
Data Presentation: Substrate Scope and Performance
A key advantage of this protocol is its broad applicability. The reaction tolerates a wide range of substituents on both the isatin ring and the dipolarophile, allowing for the generation of diverse compound libraries.
| Entry | Isatin Derivative (R) | Dipolarophile | Solvent | Yield (%) | Diastereomeric Ratio (dr) | Reference |
| 1 | H | Dimethyl Maleate | Methanol | 87 | 99:1 | [1] |
| 2 | 5-Me | Dimethyl Maleate | Methanol | 95 | 99:1 | [1] |
| 3 | 5-Cl | Dimethyl Maleate | Methanol | 91 | 99:1 | [1] |
| 4 | H | Diethyl Maleate | Methanol | 97 | 99:1 | [1] |
| 5 | H | (E)-Chalcone | Ethanol | 82 | >99:1 | [5] |
| 6 | 5-Br | (E)-Chalcone | Ethanol | 78 | >99:1 | [5] |
Field-Proven Insights & Optimization
While the presented protocol is robust, understanding the causality behind experimental choices allows for rational optimization and troubleshooting.
-
Choice of Amino Acid: L-proline is the most common choice as it directly leads to the fused pyrrolizidine ring system. Other secondary amino acids like sarcosine (N-methylglycine) can be used, which results in the formation of a spiro-pyrrolidine-oxindole instead of the fused bicyclic system.[5]
-
Stoichiometry: While equimolar ratios are often effective, some protocols report a slight excess (e.g., 1.3 equivalents) of isatin and the amino acid relative to the dipolarophile to drive the reaction to completion, especially with less reactive dipolarophiles.[5]
-
Solvent Effects: Polar protic solvents like methanol and ethanol are generally preferred. However, other solvents such as dioxane or even ionic liquids have been successfully employed, sometimes leading to faster reaction rates.[1][13] Green chemistry approaches using water or solvent-free conditions under microwave irradiation have also proven effective.[10]
-
Catalysis for Asymmetric Synthesis: While the reaction using L-proline often yields high diastereoselectivity, it does not control the absolute stereochemistry when using achiral dipolarophiles. For applications requiring enantiopure compounds, catalytic asymmetric versions have been developed. These often employ a chiral metal catalyst (e.g., complexes of Ag, Cu, Ni) to control the facial selectivity of the cycloaddition, leading to high enantiomeric excess (ee).[7][14][15][16][17] This is a critical consideration for drug development professionals.
Conclusion
The 1,3-dipolar cycloaddition reaction between in situ generated azomethine ylides and electron-deficient alkenes is a powerful and highly reliable method for the synthesis of spiro-pyrrolizidine-oxindoles. Its operational simplicity, high yields, excellent stereocontrol, and broad substrate scope make it an indispensable tool for accessing these pharmacologically important scaffolds. The ability to generate significant molecular complexity in a single step underscores its value in both academic research and industrial drug discovery programs. Further advancements in catalytic enantioselective variants will continue to enhance the utility of this reaction, enabling the efficient production of single-enantiomer drug candidates.
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Application Notes & Protocols: The Role of 1',2'-Dihydrospiro[cyclopentane-1,3'-indole]-2'-one Derivatives in Oncology Research
Prepared for Researchers, Scientists, and Drug Development Professionals
Introduction: A Privileged Scaffold in Cancer Therapy
The spirooxindole core, characterized by a rigid three-dimensional architecture, has emerged as a "privileged scaffold" in medicinal chemistry, particularly in the pursuit of novel anticancer therapeutics.[1][2] This unique structural motif offers enhanced metabolic stability and target selectivity compared to planar aromatic systems.[1][3] The 1',2'-Dihydrospiro[cyclopentane-1,3'-indole]-2'-one framework is a key member of this class, serving as a versatile foundation for the development of potent and selective anticancer agents.[3][4] These compounds have demonstrated significant potential by modulating critical pathways involved in tumor progression, with a primary focus on the reactivation of the p53 tumor suppressor protein.[5][6] This guide provides an in-depth overview of the applications of these compounds in cancer research, detailing their mechanism of action and providing robust protocols for their evaluation.
Mechanism of Action: Restoring the Guardian of the Genome
A predominant mechanism through which spirooxindole derivatives exert their anticancer effects is by disrupting the interaction between the p53 tumor suppressor protein and its principal negative regulator, the E3 ubiquitin ligase MDM2 (murine double minute 2; also known as HDM2 in humans).[5][6]
In many cancers with wild-type p53, the tumor-suppressing functions of p53 are abrogated by its overexpression.[7] MDM2 binds to the N-terminal transactivation domain of p53, leading to its ubiquitination and subsequent proteasomal degradation.[7] Spirooxindole compounds have been designed to mimic the key amino acid residues of p53—specifically Phe19, Trp23, and Leu26—that dock into a hydrophobic pocket on the surface of MDM2.[5][6] By competitively binding to this pocket, the spirooxindole inhibitors block the p53-MDM2 interaction, thereby preventing p53 degradation.[8] This leads to the stabilization and accumulation of p53 in the nucleus, where it can transcriptionally activate its target genes, resulting in cell cycle arrest, apoptosis, and senescence in tumor cells.[5][9]
Beyond the p53-MDM2 axis, derivatives of the spirooxindole scaffold have been shown to target other key players in cancer cell proliferation and survival, including:
-
Kinase Inhibition: Certain derivatives have been identified as inhibitors of cyclin-dependent kinase 2 (CDK2) and Polo-like kinase 4 (Plk4), both of which are crucial for cell cycle progression.[9][10][11][12]
-
Dual MDM2/Bcl2 Inhibition: Some compounds have been designed to simultaneously inhibit MDM2 and the anti-apoptotic protein Bcl2, offering a multi-targeted approach to inducing apoptosis.[7]
Signaling Pathway: p53 Reactivation by Spirooxindole Derivatives
Caption: p53-MDM2 signaling and spirooxindole inhibition.
Quantitative Data: In Vitro Anticancer Activity
Numerous this compound derivatives and related spirooxindoles have been synthesized and evaluated for their antiproliferative activity against a panel of human cancer cell lines. The table below summarizes the half-maximal inhibitory concentration (IC50) values for selected compounds from the literature, demonstrating their potency.
| Compound ID/Reference | Cancer Cell Line | IC50 (µM) | Mechanism/Target |
| Compound 43d [9] | Not Specified | 3.80 ± 0.21 | General Anticancer |
| Compound 45h [9] | A2780 (Ovarian) | 10.30 ± 1.10 | MDM2 Inhibitor |
| Compound 45m [9] | A549 (Lung) | 17.70 ± 2.70 | MDM2 Inhibitor |
| Compound 45k [9] | MDA-MB-453 (Breast) | 21.40 ± 1.30 | MDM2 Inhibitor |
| Piperidine-2-carboxylic acid derivative [5] | MCF-7 (Breast) | 63.4 | p53-MDM2 Inhibitor |
| Piperidine-2-carboxylic acid derivative [5] | HeLa (Cervical) | 76.3 | p53-MDM2 Inhibitor |
| Compound 6d [13] | MCF-7 (Breast) | 4.3 ± 0.18 | General Anticancer |
| Compound 6b [14] | DU-145 (Prostate) | <20 | Induces Apoptosis |
| Compound 6u [14] | DU-145 (Prostate) | <20 | Induces Apoptosis |
| Compound 6m [15] | MCF-7 (Breast) | 3.597 | EGFR/VEGFR-2 Inhibitor |
| Compound SSSK17 [16][17] | MCF-7 (Breast) | 0.04 | General Anticancer |
Experimental Protocols
The following protocols provide a framework for evaluating the anticancer properties of this compound derivatives.
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol determines the cytotoxic effect of a test compound on cancer cell lines.
Causality: The MTT assay is based on the principle that viable cells with active metabolism can convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells, allowing for the quantification of cell viability and the calculation of the IC50 value.
Workflow Diagram:
Caption: Workflow for MTT cell viability assay.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, DU-145) in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Adherence: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow cells to attach.
-
Compound Treatment: Prepare serial dilutions of the spirooxindole compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions (including a vehicle control, e.g., 0.1% DMSO).
-
Incubation: Incubate the treated plates for the desired period (typically 48 or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Shake the plate gently for 15 minutes to ensure complete dissolution and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Protocol 2: Analysis of p53 and MDM2 Protein Levels by Western Blot
This protocol is used to confirm the mechanism of action by assessing the stabilization of p53 and the modulation of related proteins following treatment.
Causality: If the spirooxindole compound effectively inhibits the p53-MDM2 interaction, it will prevent p53 degradation. This will lead to an observable increase in the total cellular protein levels of p53. Concurrently, since p53 transcriptionally activates the MDM2 gene in a negative feedback loop, an increase in MDM2 protein levels is also expected. Furthermore, the upregulation of p53's downstream target, the cell cycle inhibitor p21, serves as a key indicator of p53 pathway activation.[7]
Step-by-Step Methodology:
-
Cell Treatment and Lysis: Plate cells (e.g., p53 wild-type HCT-116 or MCF-7) and treat with the spirooxindole compound at its IC50 concentration for 12-24 hours. Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature 20-40 µg of protein from each sample by boiling in Laemmli buffer and separate the proteins by size on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies targeting p53, MDM2, p21, and a loading control (e.g., β-actin or GAPDH).
-
Washing and Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities relative to the loading control to determine the change in protein expression levels.
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol assesses the effect of the compound on cell cycle progression.
Causality: Reactivation of p53 is known to induce cell cycle arrest, primarily at the G1/S or G2/M checkpoints, by upregulating inhibitors like p21.[5][14] Flow cytometry using a DNA-staining dye like propidium iodide (PI) allows for the quantification of cells in each phase of the cell cycle based on their DNA content. An accumulation of cells in the G0/G1 phase would support the proposed mechanism of action.[14]
Step-by-Step Methodology:
-
Cell Treatment: Treat cancer cells with the spirooxindole compound at its IC50 concentration for 24-48 hours. Include a vehicle-treated control.
-
Cell Harvesting: Harvest both adherent and floating cells, wash with cold PBS, and count them.
-
Fixation: Fix the cells (approximately 1 x 10^6 cells per sample) in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours or overnight.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubation: Incubate the cells in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the samples using a flow cytometer. PI fluorescence is proportional to the DNA content.
-
Data Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to generate DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Conclusion and Future Directions
The this compound scaffold and its derivatives represent a highly promising class of compounds for targeted cancer therapy.[9][18] Their ability to reactivate the p53 tumor suppressor pathway by inhibiting the p53-MDM2 interaction provides a powerful strategy against various malignancies.[5][6] The protocols outlined in this guide offer a standardized approach for researchers to investigate and validate the anticancer potential of novel analogues. Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of these compounds to enhance their bioavailability and in vivo efficacy, with the ultimate goal of translating these promising preclinical findings into clinical applications.[18]
References
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Recent advances in the halogenated spirooxindoles as novel anticancer scaffolds: chemistry and bioactivity approach. RSC Advances. Available at: [Link].
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The Therapeutic Potential of Spirooxindoles in Cancer: A Focus on p53–MDM2 Modulation. MDPI. Available at: [Link].
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Design, Synthesis, Chemical and Biochemical Insights Into Novel Hybrid Spirooxindole-Based p53-MDM2 Inhibitors With Potential Bcl2 Signaling Attenuation. Frontiers in Chemistry. Available at: [Link].
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Synthesis, Characterization, and Cytotoxicity of New Spirooxindoles Engrafted Furan Structural Motif as a Potential Anticancer Agent. Molecules. Available at: [Link].
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Spirooxindole Derivatives as Anticancer Agents: A Comprehensive Review on Synthetic Strategies (2019–2025). International Journal of Scientific Development and Research. Available at: [Link].
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The Therapeutic Potential of Spirooxindoles in Cancer: A Focus on p53–MDM2 Modulation. MDPI. Available at: [Link].
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Design and organocatalytic synthesis of spirooxindole–cyclopentene–isoxazole hybrids as novel MDM2–p53 inhibitors. Organic Chemistry Frontiers. Available at: [Link].
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Computational analysis of spiro-oxindole inhibitors of the MDM2-p53 interaction: insights and selection of novel inhibitors. Journal of Receptors and Signal Transduction. Available at: [Link].
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Diastereomeric Spirooxindoles as Highly Potent and Efficacious MDM2 Inhibitors. Journal of the American Chemical Society. Available at: [Link].
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Structure activity relationship for anticancer activities of spirooxindole derivatives: A comprehensive review. Bioorganic Chemistry. Available at: [Link].
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Synthesis of novel spirooxindole-pyrrolidines and evaluation of their cytotoxic activity. Medicinal Chemistry Research. Available at: [Link].
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Computational analysis of spiro-oxindole inhibitors of the MDM2-p53 interaction: insights and selection of novel inhibitors. Taylor & Francis Online. Available at: [Link].
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The Therapeutic Potential of Spirooxindoles in Cancer: A Focus on p53-MDM2 Modulation. National Library of Medicine. Available at: [Link].
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Stereoselective Synthesis of Spirooxindole Derivatives Using One-Pot Multicomponent Cycloaddition Reaction and Evaluation of Their Antiproliferative Efficacy. ACS Omega. Available at: [Link].
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Anticancer potential of spirooxindole derivatives. ScienceDirect. Available at: [Link].
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Exploring the mechanism of action of spirooxindoles as a class of CDK2 inhibitors: a structure-based computational approach. RSC Publishing. Available at: [Link].
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Novel spirooxindole compounds as anticancer agents: targeting Plk4 kinase through design, synthesis, and molecular docking. ResearchGate. Available at: [Link].
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Novel spirooxindole compounds as anticancer agents: targeting Plk4 kinase through design, synthesis, and molecular docking. Pharmacia. Available at: [Link].
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Synthesis and Biological Evaluation of spiro[cyclopropane-1,3'-indolin]-2'-ones as Potential Anticancer Agents. PubMed. Available at: [Link].
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Synthesis and biological evaluation of spiro[cyclopropane-1,3'-indolin]-2'-ones as potential anticancer agents. ResearchGate. Available at: [Link].
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Development of spiro-3-indolin-2-one containing compounds of antiproliferative and anti-SARS-CoV-2 properties. Scientific Reports. Available at: [Link].
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Design, Synthesis, and Evaluation of Anticancer Activity of Some New Spiro Indoline-2-one Derivatives. Connect Journals. Available at: [Link].
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Design, Synthesis, and Evaluation of Anticancer Activity of Some New Spiro Indoline-2-one Derivatives. ResearchGate. Available at: [Link].
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Dihydrospiro[cyclopentane-1,3'-indole]-2'-one. MySkinRecipes. Available at: [Link].
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Application Note: A Framework for Evaluating 1',2'-Dihydrospiro[cyclopentane-1,3'-indole]-2'-one as a Potential Kinase Inhibitor
Abstract
Protein kinases are critical regulators of cellular signaling and represent a major class of therapeutic targets, particularly in oncology. The spirooxindole scaffold is a "privileged" three-dimensional structure that has given rise to numerous potent kinase inhibitors.[1][2][3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on how to systematically evaluate the kinase inhibitory potential of a specific, yet underexplored, member of this class: 1',2'-Dihydrospiro[cyclopentane-1,3'-indole]-2'-one. We present a strategic workflow, from initial target identification using broad-panel biochemical screens to validation of cellular activity and pathway modulation. This note details the scientific rationale behind each experimental stage and provides robust, step-by-step protocols for key assays, establishing a self-validating system for characterizing this promising compound.
Introduction: The Promise of the Spirooxindole Scaffold
Protein kinase-mediated phosphorylation is a fundamental mechanism of signal transduction that governs a vast array of cellular processes. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making kinase inhibitors a cornerstone of modern targeted therapy. The spirooxindole framework, characterized by its rigid three-dimensional bicyclic structure, has emerged as a particularly fruitful starting point for the design of novel kinase inhibitors.[1]
Derivatives of this scaffold have demonstrated potent and selective inhibition against a range of cancer-relevant kinases, including Polo-like kinase 4 (Plk4), Cyclin-dependent kinase 2 (CDK2), and various receptor tyrosine kinases.[1][2][3][4][5] The core oxindole moiety often plays a critical role in binding to the ATP pocket of kinases by forming key hydrogen bonds with the hinge region.[6]
This application note focuses on This compound , a foundational member of this chemical class. While its specific biological activity is not yet extensively documented, its structure suggests significant potential. This guide outlines a logical and efficient pathway to unlock that potential, transforming a novel compound into a well-characterized kinase inhibitor candidate.
Caption: A logical workflow for characterizing a novel kinase inhibitor.
Part 1: In Vitro Biochemical Characterization
Scientific Rationale: The first crucial step is to understand the compound's direct interaction with purified kinases in a cell-free system. This approach eliminates complexities like cell membrane permeability and intracellular metabolism, providing a clean measure of enzymatic inhibition. A broad kinase panel screen is the most efficient method for initial target discovery and early assessment of selectivity. Potent "hits" from this screen are then subjected to full dose-response analysis to accurately determine their half-maximal inhibitory concentration (IC50).
Protocol 1: Broad Kinase Panel Screening
Principle: This protocol uses a luminescence-based assay (e.g., ADP-Glo™, Promega) that quantifies the amount of ADP produced during a kinase reaction. A decrease in ADP production in the presence of the test compound indicates enzymatic inhibition.
Methodology:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a working solution for the assay (e.g., 100 µM) by diluting the stock in kinase assay buffer.
-
Assay Plate Setup: Use a 384-well plate. Add 2.5 µL of kinase assay buffer to all wells. Add 2.5 µL of the 100 µM compound working solution to the test wells for a final concentration of 10 µM. Add 2.5 µL of buffer with equivalent DMSO for "no inhibitor" controls.
-
Kinase Reaction Initiation: Add 5 µL of a 2X kinase/substrate/ATP mix to all wells to start the reaction. The specific kinase (e.g., from a panel like the Eurofins KinaseProfiler™ or SignalChem's services) and its corresponding substrate will be pre-defined.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Reaction Termination & ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase/luciferin reaction. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Read the luminescence on a plate reader (e.g., BMG LABTECH PHERAstar).
-
Data Analysis: Calculate the percent inhibition relative to the "no inhibitor" controls.
-
% Inhibition = 100 * (1 - (Luminescence_Compound / Luminescence_Control))
-
Protocol 2: IC50 Value Determination
Principle: To determine the potency of the compound against specific kinases identified in Protocol 1, a dose-response curve is generated. The compound is serially diluted and tested, allowing for the calculation of the concentration that produces 50% inhibition (IC50).
Methodology:
-
Compound Dilution Series: Create a 10-point, 3-fold serial dilution of the compound in 100% DMSO, starting from the 10 mM stock. For example: 10 mM, 3.33 mM, 1.11 mM, etc.
-
Assay Plate Setup: Following the same procedure as Protocol 1, add the dilution series to the assay plate to achieve a final concentration range (e.g., 100 µM to 5 nM).
-
Kinase Assay: Perform the kinase reaction and detection steps exactly as described in Protocol 1.
-
Data Analysis:
-
Convert the raw luminescence data to percent inhibition for each concentration point.
-
Plot percent inhibition versus the log of the compound concentration.
-
Fit the data to a four-parameter logistic (4PL) curve using graphing software (e.g., GraphPad Prism) to determine the IC50 value.
-
Data Presentation:
| Target Kinase | % Inhibition @ 10 µM | IC50 (nM) | Hill Slope |
| CDK2/CycA | 98% | 75 | -1.1 |
| Plk4 | 92% | 210 | -0.9 |
| VEGFR2 | 65% | 1,500 | -1.0 |
| SRC | 12% | >10,000 | N/A |
| ... (other kinases) | ... | ... | ... |
| Table 1: Representative data summary for in vitro kinase profiling. Data is hypothetical. |
Part 2: Cellular Activity and Target Validation
Scientific Rationale: Demonstrating that a compound can inhibit a purified enzyme is only the first step. It is critical to confirm that the compound can penetrate the cell membrane, engage its intended target in the complex intracellular environment, and elicit a desired biological response (e.g., inhibiting cancer cell proliferation). These assays validate the therapeutic hypothesis. Based on literature for related spirooxindoles, cell lines like HCT-116 (colon cancer) are appropriate starting points. [1][4]
Caption: A simplified CDK2 signaling pathway for G1-S cell cycle transition.
Protocol 3: Cell Viability Assay (MTT)
Principle: The MTT assay is a colorimetric method for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes reduce the yellow tetrazolium dye (MTT) to its insoluble purple formazan, which is then solubilized for quantification.
Methodology:
-
Cell Seeding: Seed HCT-116 cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium. Allow cells to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of the spirooxindole compound in cell culture medium. Add 100 µL of these dilutions to the appropriate wells, resulting in a final volume of 200 µL/well. Include vehicle-only (DMSO) controls.
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the GI50 (concentration for 50% growth inhibition).
Protocol 4: Western Blot for Target Engagement
Principle: This protocol confirms that the compound inhibits the target kinase within the cell by measuring the phosphorylation status of a known downstream substrate. For a CDK2 inhibitor, a key substrate is the Retinoblastoma protein (pRb). Inhibition of CDK2 should lead to a decrease in pRb phosphorylation at CDK2-specific sites (e.g., Ser780).
Methodology:
-
Cell Treatment and Lysis: Seed HCT-116 cells in 6-well plates. Treat the cells with the spirooxindole compound at 1x, 5x, and 10x the GI50 concentration for 24 hours. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load 20 µg of protein from each sample onto a 4-12% Bis-Tris polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with a primary antibody against phospho-pRb (Ser780).
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a digital imager.
-
Stripping and Re-probing: Strip the membrane and re-probe with antibodies for total pRb, total CDK2, and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading and to assess total protein levels.
Conclusion and Future Directions
This application note provides a validated, systematic framework for the initial characterization of this compound as a potential kinase inhibitor. By following these protocols, researchers can efficiently move from an uncharacterized compound to a candidate with defined biochemical potency, cellular efficacy, and a confirmed mechanism of action. Positive results from this workflow would justify further investigation, including broader selectivity profiling, ADME/Tox studies, and eventual evaluation in preclinical models, paving the way for the development of a novel therapeutic agent.
References
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Sammor, M. S., et al. (2025). Novel spirooxindole compounds as anticancer agents: targeting Plk4 kinase through design, synthesis, and molecular docking. Pharmacia, 72, 1-13. [Link]
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Al-Ostoot, F. H., et al. (2024). Recent advances in the halogenated spirooxindoles as novel anticancer scaffolds: chemistry and bioactivity approach. RSC Advances, 14, 1-18. [Link]
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Gedda, M. R., et al. (2024). Exploring the mechanism of action of spirooxindoles as a class of CDK2 inhibitors: a structure-based computational approach. RSC Advances. [Link]
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Al-Jassas, E., et al. (2023). Exploring pyrrolidinyl-spirooxindole natural products as promising platforms for the synthesis of novel spirooxindoles as EGFR/CDK2 inhibitors for halting breast cancer cells. Frontiers in Chemistry. [Link]
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Wang, B., et al. (2020). THN-fused spirooxindole derivative as a potent dual inhibitor of MDM2 and CDK4. Journal of Medicinal Chemistry. [Link]
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Kamal, A., et al. (2015). Synthesis and Biological Evaluation of spiro[cyclopropane-1,3'-indolin]-2'-ones as Potential Anticancer Agents. Bioorganic & Medicinal Chemistry Letters, 25(20), 4558-4563. [Link]
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Yang, T. H., et al. (2020). Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. Pharmaceutical Sciences. [Link]
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Troubleshooting & Optimization
Technical Support Center: Optimization of Reaction Conditions for Spirooxindole Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for spirooxindole synthesis. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of optimizing these synthetically challenging yet pharmaceutically valuable scaffolds. Spirooxindoles are core motifs in numerous natural products and bioactive compounds, making their efficient synthesis a critical goal.[1][2][3][4][5] This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven methodologies.
Section 1: Troubleshooting Guide: Common Experimental Issues
This section addresses the most common hurdles encountered during spirooxindole synthesis. Each issue is presented in a question-and-answer format, detailing the probable causes and providing step-by-step protocols for resolution.
Issue 1: Low or No Product Yield
Question: My reaction has run for the prescribed time, but TLC/LC-MS analysis shows a low yield of the desired spirooxindole or only starting material. What are the likely causes and how can I fix this?
Answer: Low conversion is a frequent issue that can typically be traced back to four key areas: catalyst activity, reactant solubility, reaction temperature, or stoichiometry.
Causality & Resolution Pathways:
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Catalyst Inactivity or Deactivation : The catalyst, whether a transition metal, organocatalyst, or Lewis acid, is the heart of the reaction.
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Probable Cause : The catalyst may be poisoned by impurities (water, air, contaminants in reagents/solvents), used at a suboptimal loading, or may have degraded during storage. Organocatalysts, in particular, can be sensitive to ambient conditions.[6]
-
Troubleshooting Protocol :
-
Verify Catalyst Quality : Use a freshly opened bottle of catalyst or purify/reactivate the existing stock according to literature procedures. For instance, some metal catalysts require an inert atmosphere (N₂ or Ar).
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Optimize Catalyst Loading : A standard loading is often 2-10 mol%, but this is highly reaction-dependent.[1][7] Create a small-scale reaction matrix to test loadings from 1 mol% to 20 mol%.
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Use Additives : Some reactions benefit from additives. For example, in certain 1,3-dipolar cycloadditions, adding a mild base like K₂CO₃ can improve yields.[7] In Brønsted acid-catalyzed reactions, molecular sieves are often used to remove trace water.[8]
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-
-
Poor Solubility of Reactants : If reactants are not fully dissolved, the reaction kinetics will be severely hampered. This is a known issue, particularly when using chalcones or other planar, crystalline starting materials.[9][10]
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Probable Cause : The chosen solvent may be inappropriate for one or more of the starting materials at the reaction temperature.
-
Troubleshooting Protocol :
-
Solvent Screening : Conduct small-scale test reactions in a variety of solvents. As shown in the table below, solvent polarity plays a critical role. Polar protic solvents like ethanol and methanol are often effective, especially for multi-component reactions involving amino acids and isatins.[9][11][12] In contrast, some Friedel-Crafts reactions show superior performance in halogenated solvents like DCM or DCE.[8]
-
Increase Temperature : If solubility is the primary issue, refluxing the reaction mixture may be necessary. However, be mindful that higher temperatures can sometimes lead to side product formation.[13]
-
Consider "Green" Solvents : For some protocols, water or polyethylene glycol (PEG) have been shown to be excellent, environmentally friendly options that can also enhance reactivity.[1][14]
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| Solvent | Polarity | Typical Application / Comments | Reference(s) |
| Dichloromethane (DCM) | Medium | Excellent for many Friedel-Crafts and Michael additions. Good starting point. | [1][8] |
| Ethanol / Methanol | Protic | Often the solvent of choice for 1,3-dipolar cycloadditions due to good solubility of isatins and amino acids. Often run at reflux. | [7][9][10][12] |
| Toluene | Non-polar | Used in some metal-catalyzed cycloadditions, often requiring higher temperatures. | [7] |
| Water | Protic | A green and effective solvent for certain multicomponent reactions, sometimes with catalysts like ZnS nanoparticles or under ultrasonic irradiation. | [1][5][14] |
| Acetonitrile (MeCN) | Polar Aprotic | Can be effective, but sometimes leads to lower enantioselectivity compared to other solvents. | [8] |
| Hexafluoroisopropanol (HFIP) | Highly Polar | Essential for some reactions involving cation generation, promoting final lactonization steps. | [15] |
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Suboptimal Reaction Temperature :
-
Probable Cause : The reaction may have a high activation energy barrier, or conversely, the desired product might be thermally unstable.
-
Troubleshooting Protocol :
-
Systematic Temperature Screening : Test the reaction at different temperatures (e.g., 0 °C, room temperature (20-25 °C), 40 °C, 80 °C, reflux).[1][8]
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Consider Microwave Irradiation : Microwave-assisted synthesis can dramatically reduce reaction times and improve yields by promoting rapid, uniform heating.[7][16][17] This is particularly effective for accelerating three-component reactions.[16][17]
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Issue 2: Poor Stereoselectivity (Low ee% or d.r.)
Question: I have successfully synthesized my spirooxindole, but the diastereomeric ratio (d.r.) is low, or the enantiomeric excess (ee) is poor. How can I improve the stereochemical outcome?
Answer: Controlling the three-dimensional architecture of the spiro-center is paramount and is influenced primarily by the catalyst, solvent, and temperature.
Causality & Resolution Pathways:
-
Ineffective Chiral Catalyst or Ligand : The choice of the chiral catalyst is the single most important factor for achieving high enantioselectivity.
-
Probable Cause : The catalyst may not be forming a sufficiently ordered transition state to effectively differentiate between the two enantiotopic faces of the prochiral substrate.
-
Troubleshooting Protocol :
-
Screen Different Catalyst Classes : If a chiral Brønsted acid (e.g., phosphoric acid) gives low ee, consider a bifunctional organocatalyst (e.g., thiourea or squaramide-based) or a chiral metal complex (e.g., Ni(II) with an N,N'-dioxide ligand).[2][18][19][20]
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Modify the Catalyst Structure : Even minor steric or electronic changes to the catalyst can have a profound impact. For bifunctional catalysts, modifying the non-binding portion of the scaffold can tune the steric environment of the active site.[19]
-
Ensure High Catalyst Purity : Chiral catalysts must be enantiomerically pure. Impurities can sometimes inhibit the catalytic cycle or promote a non-selective background reaction.
-
-
-
Solvent Effects on the Transition State : The solvent can influence the conformation and stability of the chiral transition state.
-
Probable Cause : Polar or coordinating solvents can interfere with the hydrogen bonding or Lewis acid-base interactions between the catalyst and substrates, leading to a less organized transition state.
-
Troubleshooting Protocol :
-
Conduct a Solvent Screen : As with yield optimization, a solvent screen is crucial. A study on an intramolecular Friedel-Crafts reaction found that while THF gave high reactivity, the enantioselectivity was moderate, and polar solvents like acetonitrile significantly decreased the ee value.[8] Dichloromethane (DCM) was found to be optimal in that case.[8]
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Lower the Temperature : Asymmetric reactions are often run at lower temperatures (e.g., 0 °C or below) to enhance selectivity. Lower thermal energy reduces the likelihood of the reaction overcoming the energy difference between the diastereomeric transition states.[20]
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Section 2: Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic strategies for constructing the spirooxindole core?
The three most prevalent and powerful strategies are 1,3-Dipolar Cycloaddition, Michael Addition (often in a cascade sequence), and the Friedel-Crafts reaction.
Caption: A simplified workflow for initial catalyst selection.
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For General Multi-Component Reactions (MCRs) : Simple, inexpensive catalysts like L-proline, ethylenediamine diacetate (EDDA), or even catalyst-free conditions in green solvents can be highly effective. [5][21]Transition metals like Zinc (Zn), Silver (Ag), and Nickel (Ni) are also widely used. [1]* For Asymmetric Michael Additions : Bifunctional organocatalysts like thioureas, squaramides, or chiral amines are the state-of-the-art. [20][22]They activate both the nucleophile and the electrophile through non-covalent interactions to control the stereochemical outcome.
-
For Asymmetric Friedel-Crafts Reactions : Chiral phosphoric acids (CPAs) are a leading choice, acting as Brønsted acid catalysts that form a chiral ion pair in the transition state. [2][23]* For General Cycloadditions/Condensations : A wide range of transition metals can be effective Lewis acids, including complexes of Gold (Au), Nickel (Ni), and Zinc (Zn). [1][24] Q3: My purification is difficult due to a close-running byproduct. What are my options?
Difficult purification is often a sign that the reaction conditions need further optimization to improve selectivity.
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Re-optimize Conditions : Go back to the troubleshooting section. A slight change in temperature, solvent, or catalyst loading could suppress the formation of the side product.
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Recrystallization : If your desired spirooxindole is a crystalline solid, recrystallization can be a powerful and scalable purification technique that avoids column chromatography. Experiment with various solvent systems (e.g., ethyl acetate/hexane, dichloromethane/ether).
-
Chromatography Optimization : If column chromatography is unavoidable, screen different solvent systems (eluents) to maximize the separation (ΔRf) between your product and the impurity. Consider using a different stationary phase (e.g., alumina instead of silica gel) if the compounds are sensitive.
Section 3: General Protocol for a 1,3-Dipolar Cycloaddition
The following is a representative, generalized protocol for the synthesis of a pyrrolizidine spirooxindole. Note: This is a starting point and must be optimized for specific substrates.
Reaction: Isatin + L-proline + Chalcone → Pyrrolizidine Spirooxindole
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Reagent Preparation : To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the chalcone derivative (1.0 mmol, 1.0 equiv).
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Addition of Reactants : Add isatin (1.3 mmol, 1.3 equiv) and L-proline (1.3 mmol, 1.3 equiv). The slight excess of the isatin and amino acid can help drive the reaction to completion. [9]3. Solvent Addition : Add a suitable solvent, typically ethanol or methanol (5-10 mL). [9][10][12]4. Reaction Execution : Heat the mixture to reflux. The reaction progress should be monitored by Thin-Layer Chromatography (TLC) until the limiting reagent (chalcone) is consumed (typically 2-6 hours). [9][11][12]5. Workup : After the reaction is complete, cool the mixture to room temperature. The solvent can be removed under reduced pressure. Some protocols involve pouring the reaction mixture into ice-cold water to precipitate the crude product. [12]6. Purification : The crude residue is then purified, most commonly by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure spirooxindole. [11][12]7. Characterization : Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and HRMS. [9][11][15]
References
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G., A. K., G, S., K, S., & V, A. G. (2021). Transition metal-catalyzed synthesis of spirooxindoles. RSC Advances. [Link]
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(2021). Transition metal-catalyzed synthesis of spirooxindoles. RSC Advances (RSC Publishing). [Link]
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(2023). Enantioselective Synthesis of Spirooxindole Derivatives through Lewis Acid-Catalyzed Michael Addition/Cyclization Cascade. The Journal of Organic Chemistry - ACS Publications. [Link]
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Al-Warhi, T., et al. (2021). Regio- and stereoselective synthesis of new spirooxindoles via 1,3-dipolar cycloaddition reaction: Anticancer and molecular docking studies. PubMed. [Link]
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(2022). Synthesis of spirooxindoles by [3+2] cycloadditions. ScienceDirect. [Link]
-
Wang, Y., et al. (2022). Dipolarophile-Controlled Regioselective 1,3-Dipolar Cycloaddition: A Switchable Divergent Access to Functionalized N-Fused Pyrrolidinyl Spirooxindoles. MDPI. [Link]
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(2019). Asymmetric Synthesis of Spiro[isoxazolin-3,3′-oxindoles] via the Catalytic 1,3-Dipolar Cycloaddition Reaction of Nitrile Oxides. The Journal of Organic Chemistry - ACS Publications. [Link]
-
Alizadeh, S. R., et al. (2022). Highly diastereoselective cascade [5 + 1] double Michael reaction, a route for the synthesis of spiro(thio)oxindoles. PMC. [Link]
-
Chen, H.-X., et al. (2018). Synthesis of six-membered spirooxindoles via a chiral Brønsted acid-catalyzed asymmetric intramolecular Friedel–Crafts reaction. PMC - NIH. [Link]
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Michael addition‐initiated one‐pot synthesis of spirooxindoles. ResearchGate. [Link]
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(2015). Organocatalytic synthesis of spiro compounds via a cascade Michael–Michael-aldol reaction. Chemical Communications (RSC Publishing). [Link]
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(2018). Asymmetric Catalytic Double Michael Additions for the Synthesis of Spirooxindoles. Sci-Hub. [Link]
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Singh, P., et al. (2020). Stereoselective Synthesis of Spirooxindole Derivatives Using One-Pot Multicomponent Cycloaddition Reaction and Evaluation of Their Antiproliferative Efficacy. ACS Omega. [Link]
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Chen, H.-X., et al. (2018). Synthesis of six-membered spirooxindoles via a chiral Brønsted acid-catalyzed asymmetric intramolecular Friedel–Crafts reacti. Semantic Scholar. [Link]
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Chen, H.-X., et al. (2018). Synthesis of six-membered spirooxindoles via a chiral Brønsted acid-catalyzed asymmetric intramolecular Friedel-Crafts reaction. PubMed. [Link]
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(2020). Asymmetric synthesis of spirooxindole–pyranoindole products via Friedel–Crafts alkylation/cyclization of the indole carbocyclic ring. New Journal of Chemistry (RSC Publishing). [Link]
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Ball-Jones, N. R., Badillo, J. J., & Franz, A. K. (2012). Strategies for the enantioselective synthesis of spirooxindoles. PubMed. [Link]
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(2021). Transition metal-catalyzed synthesis of spirooxindoles. Semantic Scholar. [Link]
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Synthesis of Spirooxindoles by Multicomponent Reactions. ResearchGate. [Link]
-
(2018). Catalytic asymmetric synthesis of spirooxindoles: recent developments. RSC Publishing. [Link]
-
(2025). Synthesis of enantioenriched spirocyclic oxindoles catalyzed by bifunctional thiourea. Chemical Communications (RSC Publishing). [Link]
-
Optimization of the reaction conditions for the synthesis of 5c. ResearchGate. [Link]
-
(2018). Catalytic asymmetric synthesis of spirooxindoles: recent developments. Chemical Communications (RSC Publishing). [Link]
-
Ali, O. M., et al. (2023). Synthesis and Characterization of New Spirooxindoles Including Triazole and Benzimidazole Pharmacophores via [3+2] Cycloaddition Reaction: An MEDT Study of the Mechanism and Selectivity. NIH. [Link]
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(2021). Selective Synthesis of Diverse Spiro-oxindole-fluorene Derivatives via a DABCO-Promoted Annulation Reaction of Bindone and 3-Methyleneoxindoles. The Journal of Organic Chemistry - ACS Publications. [Link]
-
Synthesis of Spirooxindole Derivatives under Solvent- and Catalyst-Free Conditions. ResearchGate. [Link]
-
Optimization of solvent study for the synthesis of spirooxindole dihydroquinazolinones. a. ResearchGate. [Link]
-
(2025). Synthesis of Spirooxindole-γ-Lactones via Engaging Oxindole-Templated Azaoxyallyl Cation with 2-Naphthols. The Journal of Organic Chemistry - ACS Publications. [Link]
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(2021). Transition metal-catalyzed synthesis of spirooxindoles. RSC Advances (RSC Publishing). [Link]
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Abdel-Aziz, M., et al. (2022). Spirooxindole: A Versatile Biologically Active Heterocyclic Scaffold. PMC - NIH. [Link]
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Abdel-Aziz, M., et al. (2022). Spirooxindole: A Versatile Biologically Active Heterocyclic Scaffold. MDPI. [Link]
-
Results of the evaluation of temperature and heating mode for the synthesis of 1a. ResearchGate. [Link]
-
Facile and Convenient One-Pot Process for the Synthesis of Spirooxindole Derivatives in High Optical Purity Using (−)-(S)-Brevicolline as an Organocatalyst. MDPI. [Link]
-
Kumar, G. S., et al. (2025). New spirooxindole pyrrolidine/pyrrolizidine analogs: design, synthesis, and evaluation as an anticancer agent. PMC - NIH. [Link]
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Organic Letters Ahead of Print. ACS Publications. [Link]
-
(2010). Multicomponent Reaction Discovery: Three-Component Synthesis of Spirooxindoles. Organic Letters - ACS Publications. [Link]
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Shu, C., et al. (2010). Multicomponent Reaction Discovery: Three-Component Synthesis of Spirooxindoles. PMC. [Link]
-
(2020). (PDF) Stereoselective Synthesis of Spirooxindole Derivatives Using One-Pot Multicomponent Cycloaddition Reaction and Evaluation of Their Antiproliferative Efficacy. ResearchGate. [Link]
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Technical Support Center: Enantioselective Synthesis of Spirooxindoles
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the enantioselective synthesis of spirooxindoles. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of constructing these stereochemically rich scaffolds. Spirooxindoles are privileged structures in numerous natural products and pharmaceutical agents, but their synthesis, particularly the control of the quaternary stereocenter at the C3 position, presents significant challenges.[1][2][3]
This document moves beyond standard protocols to provide in-depth troubleshooting advice and foundational knowledge, structured as a practical Q&A guide from our application specialists.
Part 1: Troubleshooting Guide
This section addresses specific, common problems encountered during experimental work. Each answer provides an explanation of the underlying chemical principles and a detailed protocol to resolve the issue.
Q1: I'm observing low enantioselectivity (low ee). What are the common causes and how can I improve it?
A1: Senior Application Scientist's Analysis
Low enantiomeric excess is one of the most frequent hurdles. It indicates that the energy difference between the two diastereomeric transition states leading to the (R) and (S) products is insufficient. The catalyst is either not exerting effective stereocontrol, or a non-selective background reaction is competing.
Root Causes & Corrective Actions:
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Catalyst Integrity and Purity: The chiral catalyst is the heart of the reaction. Impurities, degradation, or improper activation can lead to the formation of achiral or less active catalytic species that promote a racemic background reaction.[4][5]
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Reaction Temperature: Asymmetric reactions are often highly sensitive to temperature. Lowering the temperature typically enhances enantioselectivity by better differentiating the small energy gaps between the competing transition states (Eyring equation).[6][7]
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Solvent Effects: The solvent is not merely a medium but an active participant that can influence the conformation and stability of the catalyst-substrate complex through solvation, thereby altering the stereochemical outcome.[7][8]
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Uncatalyzed Background Reaction: A fast, non-selective background reaction can significantly erode the overall ee of the product mixture.[4]
Troubleshooting Workflow for Low Enantioselectivity
Caption: Troubleshooting workflow for low enantioselectivity.
Experimental Protocols to Improve ee
Protocol 1: Temperature Screening
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Set up four identical reactions in parallel vials, ensuring all reagents and solvents are from the same batches and handled under an inert atmosphere (e.g., Argon or Nitrogen).
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Run the reactions at four different temperatures: Room Temperature (e.g., 25 °C), 0 °C (ice bath), -20 °C (ice/salt bath or cryocooler), and -40 °C (acetonitrile/dry ice bath).
-
Monitor the reactions for completion by TLC or LC-MS. Note that lower temperatures will slow the reaction rate.
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Upon completion, quench the reactions identically and analyze the crude product ee by chiral HPLC or SFC.
-
Plot ee vs. Temperature to determine the optimal condition. A non-linear relationship may suggest a change in the rate-determining step or catalyst aggregation at different temperatures.[7]
Protocol 2: Solvent Screening
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Choose a range of high-purity, anhydrous solvents with varying polarities and coordinating abilities (e.g., Toluene, Dichloromethane, THF, Acetonitrile, 1,4-Dioxane).
-
Set up identical reactions for each solvent at the optimal temperature determined from Protocol 1.
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Ensure complete solubility of the catalyst and reagents in each solvent. If solubility is an issue, that solvent may be unsuitable.
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Monitor, quench, and analyze the ee for each reaction. The results will highlight the solvent's role in stabilizing the desired transition state.
| Solvent | Dielectric Constant (ε) | Typical Outcome on ee (%) | Notes |
| Toluene | 2.4 | Often High | Non-coordinating, favors tight ion pairs in metal catalysis. |
| Dichloromethane (DCM) | 9.1 | Variable | Common choice, balances polarity and solubility. |
| Tetrahydrofuran (THF) | 7.5 | Often Lower | Coordinating solvent, can compete with substrate for catalyst binding. |
| Acetonitrile (MeCN) | 37.5 | Variable | Polar, coordinating, can significantly alter catalyst activity.[9] |
Table 1: Representative impact of solvents on enantioselectivity in spirooxindole synthesis. Actual results are highly reaction-dependent.
Q2: My reaction is sluggish and gives a low yield. What are the potential causes?
A2: Senior Application Scientist's Analysis
Poor conversion is typically a kinetics issue stemming from an inactive or deactivated catalyst, or inherently unreactive substrates.
Root Causes & Corrective Actions:
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Catalyst Deactivation: Many organocatalysts (especially amines) and transition metal complexes are sensitive to air, moisture, or acidic/basic impurities in the reagents or solvents.[4] This leads to catalyst "death" over the course of the reaction.
-
Substrate Reactivity: The electronic and steric properties of your starting materials are critical. For example, in reactions involving methyleneindolinones, the N-protecting group has a profound effect; N-Boc or other electron-withdrawing groups often enhance reactivity compared to N-H or N-alkyl groups.[10]
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Insufficient Catalyst Loading: While low catalyst loading is desirable, it may be insufficient for challenging substrates.
-
Product Inhibition: The desired spirooxindole product may bind to the catalyst more strongly than the starting material, leading to catalyst sequestration and shutting down the catalytic cycle.
Experimental Protocols to Improve Yield
Protocol 3: Rigorous Inert and Anhydrous Technique
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Solvents: Use solvents from a purification system (e.g., Grubbs apparatus) or freshly distilled from an appropriate drying agent.
-
Reagents: Purify starting materials via recrystallization or column chromatography immediately before use. Store sensitive reagents in a glovebox or desiccator.
-
Glassware: Oven-dry all glassware overnight at >120 °C and cool under a stream of inert gas or in a desiccator.
-
Reaction Setup: Assemble the reaction under a positive pressure of Argon or Nitrogen. Add reagents via syringe through septa. This minimizes exposure to atmospheric oxygen and moisture.
Protocol 4: Catalyst Loading Screen
-
Set up parallel reactions with varying catalyst loadings (e.g., 1 mol%, 2 mol%, 5 mol%, 10 mol%).
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Monitor the reactions at identical time points to assess the rate of conversion.
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Analyze the final yield and ee. A higher catalyst loading may sometimes decrease enantioselectivity due to the formation of catalyst aggregates or promotion of side reactions.[4] Find the optimal balance between yield, reaction time, and stereoselectivity.
Q3: I'm struggling with the purification of my spirooxindole diastereomers. What should I do?
A3: Senior Application Scientist's Analysis
The purification of spirooxindoles can be challenging due to the subtle differences in the physical properties of diastereomers.[11] Furthermore, some products can be sensitive to the purification conditions, leading to degradation or isomerization.[12]
Root Causes & Corrective Actions:
-
Similar Polarity: Diastereomers often have very similar polarities, making separation by standard silica gel chromatography difficult.
-
Instability on Silica Gel: The acidic nature of standard silica gel can cause degradation or epimerization of acid-sensitive products.
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Isomerization: Some spirocycles can undergo reversible ring-opening, especially in protic solvents or upon heating, which complicates purification.[11]
Purification Strategies
-
Optimized Column Chromatography:
-
Use a high-performance silica gel with a smaller, more uniform particle size.
-
Employ a very slow, shallow solvent gradient (e.g., 100% Hexane to 5% EtOAc over many column volumes).
-
Consider using deactivated silica gel (pre-treated with a base like triethylamine) if your compound is acid-sensitive.
-
-
High-Performance Liquid Chromatography (HPLC) / Supercritical Fluid Chromatography (SFC): For very difficult separations, preparative normal-phase HPLC or SFC are powerful techniques that offer much higher resolution than standard column chromatography.[11][13]
-
Fractional Crystallization: If your product is crystalline, attempting to recrystallize the diastereomeric mixture from various solvents can sometimes lead to the selective crystallization of one diastereomer.
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the main catalytic strategies used for enantioselective spirooxindole synthesis?
A1: The field is dominated by two powerful approaches: Organocatalysis and Transition Metal Catalysis .[2]
| Catalytic System | Common Catalysts / Ligands | Activation Modes | Advantages |
| Organocatalysis | Chiral Amines (e.g., Proline derivatives), Thioureas, Squaramides, Phosphoric Acids, N-Heterocyclic Carbenes (NHCs).[14][15] | Enamine, Iminium, H-Bonding, Brønsted Acid/Base, Homoenolate. | Generally less sensitive to air/moisture, metal-free products, diverse activation modes. |
| Transition Metal Catalysis | Complexes of Pd, Ni, Cu, Zn, Rh, Mg with chiral ligands (e.g., BOX, PYBOX, phosphines).[9][16][17] | Lewis Acid activation, π-allyl intermediates, C-H activation. | High turnover numbers, unique reactivity pathways (e.g., cycloadditions, C-H functionalization).[18] |
Table 2: High-level comparison of major catalytic systems for spirooxindole synthesis.
Q2: What is the role of the N-substituent on the oxindole?
A2: The substituent on the oxindole nitrogen is a critical control element. It modulates the electronics and sterics of the substrate. Electron-withdrawing groups, such as Boc (tert-butoxycarbonyl), are frequently used because they increase the electrophilicity of the C3 position (in isatins) or stabilize key intermediates (in reactions with methyleneindolinones), often leading to higher reactivity and selectivity.[10] Unprotected (N-H) oxindoles can participate in hydrogen bonding, which may either be beneficial or detrimental depending on the catalytic system.
Q3: What is a "cascade" or "domino" reaction in this context?
A3: A cascade (or domino) reaction is a highly efficient process where multiple chemical bonds are formed in a single operation without isolating intermediates.[19] In spirooxindole synthesis, a common example is a Michael addition followed by an intramolecular aldol reaction or cyclization.[20] These strategies are powerful for rapidly building molecular complexity from simple starting materials and are a hallmark of modern organocatalysis.[14]
Generalized Catalytic Cascade for Spirooxindole Synthesis
Caption: A generalized organocatalytic cascade reaction.
References
- ChemInform Abstract: Strategies for the Enantioselective Synthesis of Spirooxindoles. (2011). ChemInform, 42(32).
- Ball-Jones, N. R., et al. (2012). Strategies for the enantioselective synthesis of spirooxindoles. Organic & Biomolecular Chemistry, 10(27), 5165-5181.
- Patil, M. P., & Sun, C. M. (2011). Enantioselective synthesis of substituted oxindoles and spirooxindoles with applications in drug discovery. Future Medicinal Chemistry, 3(11), 1405-1433.
- Cheng, D. J., et al. (2014). Organocatalytic Asymmetric Assembly Reactions: Synthesis of Spirooxindoles via Organocascade Strategies. ACS Catalysis, 4(4), 1157-1170.
- Ball-Jones, N. R., et al. (2012). Strategies for the enantioselective synthesis of spirooxindoles. Organic & Biomolecular Chemistry, 10(27), 5165-5181. DOI:10.1039/C2OB25184A.
- Saranya, P. V., et al. (2021). Transition metal-catalyzed synthesis of spirooxindoles. RSC Advances, 11(12), 6885-6908.
- Liu, Y. Q., et al. (2024). Recent advances in the organocatalytic synthesis of chiral C3-spiro-cyclopentaneoxindoles. Organic & Biomolecular Chemistry.
- Ball-Jones, N. R., et al. (2012). Strategies for the enantioselective synthesis of spirooxindoles. Organic and Biomolecular Chemistry, 10(27), 5165-5181.
- BenchChem. (2025). Troubleshooting catalyst deactivation in organocatalytic spirooxindole synthesis. BenchChem Technical Support.
- BenchChem. (2025). Technical Support Center: Purification of Spirooxindole Diastereomeric Mixtures. BenchChem Technical Support.
- (PDF) Organocatalyzed enantioselective synthesis of spirooxindole scaffolds. (2024). ResearchGate.
- Kayal, S. (2018). Organocatalytic Cascade Cyclizations for the Enantioselective Synthesis of Spirooxindoles. Shodhganga.
- Zhang, Y., et al. (2021). Enantioselective Synthesis of Spirooxindole Derivatives through Lewis Acid-Catalyzed Michael Addition/Cyclization Cascade. The Journal of Organic Chemistry, 86(17), 11849-11859.
- Kumar, S., et al. (2020). Stereoselective Synthesis of Spirooxindole Derivatives Using One-Pot Multicomponent Cycloaddition Reaction and Evaluation of Their Antiproliferative Efficacy. ACS Omega, 5(42), 27468-27480.
- Browne, D. L. (2021). Stereoselective synthesis and applications of spirocyclic oxindoles. Organic Chemistry Frontiers, 8(3), 559-589. DOI:10.1039/D0QO01085E.
- Saranya, P. V., et al. (2021). Transition metal-catalyzed synthesis of spirooxindoles. RSC Advances.
- Shi, F., & Tu, S. J. (2018). Catalytic asymmetric synthesis of spirooxindoles: recent developments. Chemical Communications, 54(50), 6607-6621.
- Zhang, X., et al. (2023). Catalytic asymmetric [4 + 1] cycloaddition to synthesize chiral pyrazoline-spirooxindoles. Organic Chemistry Frontiers.
- Li, J., et al. (2025). Synthesis of enantioenriched spirocyclic oxindoles catalyzed by bifunctional thiourea. Chemical Communications. DOI:10.1039/D5CC00165J.
- Design and Synthesis of Chiral Spiro Ligands. SciSpace.
- Paderi, M., & Feringa, B. L. (2009). Solvent effects on stereoselectivity: more than just an environment. Chemical Society Reviews, 38(4), 1074-1088.
- BenchChem. (2025). Technical Support Center: Troubleshooting Low Enantioselectivity in CoCl₃ Catalyzed Reactions. BenchChem Technical Support.
- Chiral Drug Separation. ScienceDirect.
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Technical Support Center: Optimizing the Synthesis of 1',2'-Dihydrospiro[cyclopentane-1,3'-indole]-2'-one
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Introduction
Welcome to the technical support center for the synthesis of 1',2'-Dihydrospiro[cyclopentane-1,3'-indole]-2'-one. Spirooxindoles are a critical class of heterocyclic compounds, widely recognized for their prevalence in natural products and their significant potential in pharmaceutical development.[1][2][3][4] Their unique three-dimensional structure, featuring a spirocyclic center, makes them attractive scaffolds for drug discovery. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges encountered during the synthesis of this spirooxindole, with a primary focus on improving reaction yield and purity.
This document offers a structured approach to problem-solving, moving from common issues to more complex challenges. We will delve into the underlying chemical principles of the reactions to provide a robust understanding of how to optimize your synthetic strategy.
Troubleshooting Guide: Common Issues and Solutions
This section is formatted in a question-and-answer style to directly address the most common problems encountered during the synthesis of this compound.
Issue 1: Low or No Product Yield
Question: My reaction is resulting in a very low yield, or I'm not isolating any of the desired spirooxindole product. What are the likely causes and how can I fix this?
Answer: This is a frequent challenge that can often be resolved by systematically evaluating several key aspects of your experimental setup.
Potential Causes and Solutions:
-
Purity of Starting Materials: Impurities in your starting materials, such as isatin and the cyclopentane source, can introduce side reactions that consume reactants and lower the yield.
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Actionable Advice: Always ensure the purity of your starting materials. Recrystallize or purify them if necessary. For instance, isatin can be purified by recrystallization from ethanol.
-
-
Reaction Conditions: The synthesis of spirooxindoles is often sensitive to reaction conditions such as temperature, solvent, and catalyst.
-
Actionable Advice:
-
Solvent Selection: The choice of solvent can significantly impact reaction rates and yields. While various solvents can be used, polar aprotic solvents like DMF or DMSO, or alcohols like ethanol and methanol have been shown to be effective in similar spirooxindole syntheses.[5] In some cases, green solvents like water or ionic liquids have led to higher yields.[2][6] It is recommended to perform small-scale solvent screening to identify the optimal medium for your specific reaction.
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Temperature Optimization: Many spirooxindole syntheses require heating to proceed at a reasonable rate.[7] However, excessive heat can lead to decomposition of reactants or products. Monitor your reaction by Thin Layer Chromatography (TLC) to determine the optimal temperature that promotes product formation without significant byproduct generation.
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Catalyst Choice and Concentration: The type and amount of catalyst are critical. Both acid and base catalysts are commonly employed in spirooxindole synthesis. For multicomponent reactions involving isatin, catalysts can range from simple organic acids or bases to more complex metal catalysts.[8] Systematic screening of catalysts and their concentrations is often necessary to maximize yield.
-
-
-
Incomplete Reaction: The reaction may not be running to completion within the allotted time.
-
Actionable Advice: Monitor the reaction progress using TLC. If starting material is still present after the expected reaction time, consider extending the reaction duration or cautiously increasing the temperature.
-
-
Product Instability or Degradation: The desired spirooxindole product might be unstable under the reaction or workup conditions.
-
Actionable Advice: If you suspect product degradation, for example, due to harsh acidic or basic conditions during workup, try neutralizing the reaction mixture carefully and performing a milder workup.[9] Analyzing a crude sample of the reaction mixture by NMR or LC-MS before workup can help determine if the product is forming and then degrading.
-
Issue 2: Formation of Multiple Products/Side Reactions
Question: My TLC and/or NMR analysis indicates the presence of multiple products alongside my desired spirooxindole. What are the common side reactions and how can I suppress them?
Answer: The formation of multiple products is a common issue in multicomponent reactions often used for spirooxindole synthesis. Understanding the potential side reactions is key to minimizing their formation.
Potential Side Reactions and Mitigation Strategies:
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Self-Condensation of Starting Materials: Isatin and some cyclopentane derivatives can undergo self-condensation under certain conditions.
-
Actionable Advice: Control the rate of addition of reactants. Adding one reactant slowly to a mixture of the others can sometimes minimize self-condensation.
-
-
Formation of Isomers: Depending on the reaction mechanism, the formation of diastereomers or regioisomers is possible.
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Actionable Advice: The stereoselectivity of spirooxindole synthesis can often be controlled by the choice of catalyst and reaction conditions.[5] Chiral catalysts can be employed to favor the formation of a specific enantiomer. Careful optimization of the reaction temperature and solvent can also influence the diastereomeric ratio.
-
-
Decomposition of Intermediates: Reactive intermediates in the reaction pathway may decompose before they can react to form the desired product.
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Actionable Advice: Lowering the reaction temperature can sometimes stabilize reactive intermediates and favor the desired reaction pathway.
-
Frequently Asked Questions (FAQs)
Q1: What is a typical synthetic route for this compound?
A common and efficient method for synthesizing spirooxindoles is through a one-pot, multicomponent reaction.[4][5] For this compound, a plausible approach involves the reaction of isatin, an amine, and cyclopentane-1,3-dione.[10][11] This type of reaction is advantageous due to its atom economy and operational simplicity.
Q2: How do I choose the right catalyst for my synthesis?
The choice of catalyst is highly dependent on the specific reaction mechanism. For multicomponent reactions leading to spirooxindoles, both Lewis acids (e.g., metal salts) and Brønsted acids (e.g., acetic acid, p-toluenesulfonic acid) can be effective.[8][11] In some cases, organocatalysts or even biocatalysts have been used to achieve high yields and stereoselectivity.[12] It is recommended to consult the literature for similar transformations to guide your initial catalyst selection and then perform optimization studies.
Q3: What are the best practices for purifying the final product?
Purification of spirooxindoles is typically achieved through column chromatography on silica gel.[7] The choice of eluent will depend on the polarity of your product and any impurities. A common starting point is a mixture of hexane and ethyl acetate, with the polarity gradually increased. Recrystallization can also be an effective method for obtaining highly pure product, especially if a suitable solvent system can be identified.
Q4: Can I use microwave irradiation to improve the reaction yield and time?
Yes, microwave-assisted organic synthesis has been successfully applied to the synthesis of spirooxindoles, often leading to significantly reduced reaction times and improved yields.[3] If you have access to a microwave reactor, it is a worthwhile technique to explore for optimizing your synthesis.
Experimental Protocols
General Procedure for a Three-Component Synthesis of a Spiro[dihydropyridine-oxindole] Derivative
This is a general protocol based on similar syntheses and should be optimized for the specific target molecule.[10][11]
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To a solution of isatin (1.0 mmol) and cyclopentane-1,3-dione (1.0 mmol) in acetic acid (5 mL), add the desired arylamine (1.0 mmol).
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Stir the reaction mixture at room temperature for 8-10 hours, monitoring the progress by TLC.
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Upon completion, pour the reaction mixture into ice water.
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Collect the resulting precipitate by vacuum filtration.
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Wash the solid with water and then a small amount of cold ethanol.
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Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) or recrystallization to afford the pure spirooxindole.
Data Presentation
Table 1: Optimization of Reaction Conditions for a Model Spirooxindole Synthesis
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | None | Ethanol | Reflux | 12 | 35 |
| 2 | Acetic Acid (10) | Ethanol | Reflux | 8 | 65 |
| 3 | L-proline (10) | Methanol | Reflux | 6 | 78 |
| 4 | Sc(OTf)₃ (5) | DCM | rt | 24 | 52 |
| 5 | Acetic Acid (10) | Water | 80 | 10 | 72 |
Note: The data in this table is hypothetical and for illustrative purposes only. Actual results will vary depending on the specific substrates and conditions.
Visualizations
Reaction Workflow
Caption: A generalized workflow for the synthesis and purification of spirooxindoles.
Troubleshooting Decision Tree
Caption: A decision tree to troubleshoot low or no yield in spirooxindole synthesis.
References
-
Ball-Jones, N. R., Badillo, J. J., & Franz, A. K. (2012). Strategies for the enantioselective synthesis of spirooxindoles. Organic & Biomolecular Chemistry, 10(27), 5165–5181. [Link]
-
Denard, C. A., Huang, H., Bartlett, M. J., Lu, L., Tan, Y., Zhao, H., & Hartwig, J. F. (2014). Oxidative Rearrangement of Indoles Enabled by Promiscuous Cryptic Halogenation with Vanadium-Dependent Haloperoxidases. ACS Catalysis, 4(9), 3119-3128. [Link]
-
Kumar, A., Kumar, V., & Siddiqui, Z. N. (2020). Stereoselective Synthesis of Spirooxindole Derivatives Using One-Pot Multicomponent Cycloaddition Reaction and Evaluation of Their Antiproliferative Efficacy. ACS Omega, 5(42), 27568–27580. [Link]
-
ResearchGate. (n.d.). Optimization of the reaction conditions for the synthesis of spirooxindole. Retrieved January 15, 2026, from [Link]
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ResearchGate. (n.d.). Optimization of solvent study for the synthesis of spirooxindole dihydroquinazolinones. Retrieved January 15, 2026, from [Link]
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Abdel-Aziz, M., & El-Azab, A. S. (2019). Spirooxindole: A Versatile Biologically Active Heterocyclic Scaffold. Molecules, 24(17), 3159. [Link]
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El-Mekawy, R. E., Al-qahtani, A. A., Al-saadi, M. S., & Al-mutabagani, L. A. (2023). Synthesis and Characterization of New Spirooxindoles Including Triazole and Benzimidazole Pharmacophores via [3+2] Cycloaddition Reaction: An MEDT Study of the Mechanism and Selectivity. Molecules, 28(20), 7027. [Link]
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ResearchGate. (n.d.). Advantages of green synthesis methods for spirooxindole derivatives. Retrieved January 15, 2026, from [Link]
-
ResearchGate. (n.d.). Yield and diastereomeric ratio for the synthesis of nitrile-containing spirooxindoles through AgF mediated dialkylation. Retrieved January 15, 2026, from [Link]
-
Han, Y., Sheng, Y.-J., & Yan, C.-G. (2014). Convenient Synthesis of Triphenylphosphanylidene Spiro[cyclopentane-1,3′-indolines] and Spiro[cyclopent[12]ene-1,3′-indolines] via Three-Component Reactions. Organic Letters, 16(10), 2654–2657. [Link]
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Suseela, K., & Reddi, R. N. (2021). Transition metal-catalyzed synthesis of spirooxindoles. RSC Advances, 11(13), 7436–7466. [Link]
-
Abdel-Aziz, M., & El-Azab, A. S. (2019). Spirooxindole: A Versatile Biologically Active Heterocyclic Scaffold. Molecules, 24(17), 3159. [Link]
-
ResearchGate. (n.d.). Convenient synthesis of the functionalized 1?,3?-dihydrospiro[cyclopentane-1,2?-inden]-2-enes via a three-component reaction. Retrieved January 15, 2026, from [Link]
-
Pérez, Y., & Oyarzabal, I. (2021). Pyrrolizine- and Indolizine-Derived Spirooxindoles: Synthesis, Antibacterial Activity and Inverse Docking Analysis. Molecules, 26(16), 4991. [Link]
-
Yan, C.-G., & Song, Y. (2012). Synthesis of spiro[dihydropyridine-oxindoles] via three-component reaction of arylamine, isatin and cyclopentane-1,3-dione. Beilstein Journal of Organic Chemistry, 8, 1296–1302. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. Retrieved January 15, 2026, from [Link]
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MySkinRecipes. (n.d.). Dihydrospiro[cyclopentane-1,3'-indole]-2'-one. Retrieved January 15, 2026, from [Link]
-
ResearchGate. (n.d.). Synthesis of Spirooxindoles by Multicomponent Reactions. Retrieved January 15, 2026, from [Link]
-
Yan, C.-G., & Song, Y. (2012). Synthesis of spiro[dihydropyridine-oxindoles] via three-component reaction of arylamine, isatin and cyclopentane-1,3-dione. Beilstein Journal of Organic Chemistry, 8, 1296–1302. [Link]
-
Han, Y., Sheng, Y.-J., & Yan, C.-G. (2014). Convenient Synthesis of Triphenylphosphanylidene Spiro[cyclopentane-1,3′-indolines] and Spiro[cyclopent[12]ene-1,3′-indolines] via Three-Component Reactions. Organic Letters, 16(10), 2654–2657. [Link]
-
Goti, G., Maremmana, A., & Berti, F. (2023). Access to Spirooxindole-Fused Cyclopentanes via a Stereoselective Organocascade Reaction Using Bifunctional Catalysis. The Journal of Organic Chemistry, 88(4), 2139–2149. [Link]
-
PubChem. (n.d.). 1',3'-Dihydrospiro[cyclopentane-1,2'-indol]-3'-one. Retrieved January 15, 2026, from [Link]
-
Movassaghi, M., & Schmidt, M. A. (2007). A three-component Fischer indole synthesis. Organic Letters, 9(10), 1987-1990. [Link]
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Side reactions in spirooxindole synthesis and how to avoid them
Welcome to the Technical Support Center for Spirooxindole Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing this privileged scaffold. Here, we address common side reactions and experimental challenges in a direct question-and-answer format, providing not just solutions but also the underlying chemical principles to empower your research.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
I. Low Yield & Incomplete Reactions
Question 1: My multicomponent reaction is stalling, primarily forming the Knoevenagel condensation product instead of the desired spirooxindole. How can I drive the reaction to completion?
Answer:
This is a frequent challenge in domino or multicomponent reactions that proceed through a sequential Knoevenagel condensation and a subsequent Michael addition or cyclization. The initial Knoevenagel adduct, an isatin-derived alkene, is often quite stable, and forcing it to participate in the subsequent bond-forming event requires careful optimization of the reaction conditions.
Causality: The formation of the Knoevenagel intermediate is often rapid, but the subsequent Michael addition or cycloaddition step can have a higher activation energy. Without proper catalytic activation, the reaction can stall at this intermediate stage.
Troubleshooting Protocol:
-
Catalyst Selection is Crucial: The use of a Lewis acid catalyst is often essential to activate the Knoevenagel intermediate towards nucleophilic attack.
-
Rationale: The Lewis acid coordinates to the carbonyl group of the intermediate, increasing its electrophilicity and making it more susceptible to the Michael addition.
-
Recommended Catalysts: Tin(IV) chloride (SnCl₄) and Scandium(III) triflate (Sc(OTf)₃) have proven effective.[1][2] In some cases, dinuclear zinc catalysts have also been used successfully.[3]
-
Protocol: Start with 10 mol% of the Lewis acid catalyst. If the reaction is still sluggish, the catalyst loading can be increased, but be mindful of potential side reactions at higher concentrations.
-
-
Solvent and Temperature Optimization:
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Solvent: The choice of solvent can significantly impact reaction rates. While polar protic solvents like ethanol can be used, polar aprotic solvents such as acetonitrile (CH₃CN) or 1,2-dichloroethane (DCE) are often more effective for Lewis acid-catalyzed reactions.[1] In some green chemistry approaches, water has been shown to be an excellent solvent, facilitating the reaction.[4]
-
Temperature: If the reaction is slow at room temperature, increasing the temperature is a logical next step. Microwave irradiation can be a highly effective method to accelerate the reaction and improve yields, often reducing reaction times from hours to minutes.[5] A typical starting point for microwave synthesis is 80 °C.[1]
-
-
Stoichiometry: Ensure the stoichiometry of your reactants is optimized. Sometimes, a slight excess of one of the components (e.g., the Michael donor) can help to push the equilibrium towards the final product.[6]
Comparative Table: Driving a Stalled Knoevenagel/Michael Reaction to Completion
| Parameter | Condition Leading to Side Product (Knoevenagel Adduct) | Recommended Condition for Spirooxindole Formation |
| Catalyst | No catalyst or weak base | 10 mol% SnCl₄ or Sc(OTf)₃[1][2] |
| Temperature | Room Temperature | 60-80 °C or Microwave Irradiation at 80 °C[1] |
| Solvent | Non-polar solvents | Acetonitrile, DCE, or Water[1][4] |
Visualizing the Reaction Pathway:
Caption: Desired vs. Stalled Reaction Pathway.
II. Poor Stereoselectivity
Question 2: My reaction produces a mixture of diastereomers that are difficult to separate. How can I improve the diastereoselectivity?
Answer:
Controlling stereoselectivity is a paramount challenge in spirooxindole synthesis, as multiple stereocenters are often generated in a single step. The formation of diastereomeric mixtures can significantly complicate purification and reduce the overall yield of the desired isomer.
Causality: The transition state energies leading to different diastereomers can be very close. The choice of catalyst, solvent, and temperature can subtly alter these energies, favoring one transition state over the other. In many cases, the formation of either the cis or trans isomer can be favored depending on these conditions.[7]
Troubleshooting Protocol:
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Solvent Choice is Critical: The polarity and coordinating ability of the solvent can have a profound impact on the diastereoselectivity of the reaction.
-
Rationale: Solvents can influence the conformation of the transition state through solvation effects and hydrogen bonding, thereby directing the stereochemical outcome.
-
Recommendations: A systematic screening of solvents is highly recommended. For organocatalyzed reactions, polar aprotic solvents like ethyl acetate or MTBE may increase reaction rates but can decrease diastereoselectivity. Chloroform has been shown to provide a good balance of high yield and excellent stereocontrol in some cases.[8] In certain Michael addition reactions, switching to a polar protic solvent like ethanol can favor the formation of a specific diastereomer (e.g., the cis isomer).[7]
-
-
Catalyst System Optimization:
-
Organocatalysts: For asymmetric syntheses, the structure of the organocatalyst is key. Bifunctional catalysts (e.g., thiourea-based) can effectively control the spatial arrangement of reactants in the transition state. The catalyst loading should also be optimized, as lower loadings (e.g., 1 mol%) can sometimes provide the same efficiency and stereocontrol as higher loadings.[8][9]
-
Lewis Acids: In multicomponent reactions, rare-earth metal triflates, such as Sc(OTf)₃, can act as templating agents, coordinating the reactants in a specific orientation and leading to high diastereoselectivity.[2]
-
-
Temperature Control: Lowering the reaction temperature often enhances stereoselectivity by increasing the energy difference between the diastereomeric transition states. If a reaction is performed at reflux, consider running it at room temperature or even at 0 °C to see if the diastereomeric ratio improves.
Comparative Table: Optimizing Diastereoselectivity
| Parameter | Condition Leading to Diastereomeric Mixture | Recommended Condition for High Diastereoselectivity |
| Solvent | Non-optimal solvent (e.g., polar aprotic in some organocatalyzed reactions)[8] | Screen a range of solvents (e.g., Chloroform, Ethanol)[7][8] |
| Catalyst | Achiral catalyst or non-optimal organocatalyst | Chiral bifunctional organocatalyst or templating Lewis acid (e.g., Sc(OTf)₃)[2][8] |
| Temperature | Elevated temperature (reflux) | Room temperature or 0 °C |
Visualizing Diastereomeric Pathways:
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- 9. researchgate.net [researchgate.net]
Technical Support Center: Purification of 1',2'-Dihydrospiro[cyclopentane-1,3'-indole]-2'-one
Welcome to the technical support center for the purification of 1',2'-Dihydrospiro[cyclopentane-1,3'-indole]-2'-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during the purification of this spirooxindole compound. Our goal is to equip you with the expertise and practical insights to overcome common purification challenges.
Introduction to the Purification of Spirooxindoles
The spirooxindole scaffold is a privileged structural motif found in numerous natural products and pharmacologically active compounds.[1][2] The successful synthesis and subsequent biological evaluation of these molecules are critically dependent on their purity. The purification of this compound and its derivatives can present unique challenges, primarily due to the potential for diastereomer formation and the compound's specific physicochemical properties. This guide provides a systematic approach to troubleshooting common issues and offers robust purification protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound?
A1: The most frequently employed and effective methods for the purification of this class of spirooxindoles include:
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Column Chromatography: This is often the initial and most common approach, typically utilizing silica gel as the stationary phase.[1][3][4][5]
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High-Performance Liquid Chromatography (HPLC): Both normal-phase and reversed-phase HPLC are valuable for achieving high-purity separation, especially for analytical and preparative-scale isolation of diastereomers.[3]
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Recrystallization: In instances where the product is a stable solid and a suitable solvent system can be identified, recrystallization is an effective and scalable purification method.[3][6]
-
Solvent Washing/Trituration: For syntheses that yield a relatively clean crude product, simple washing or trituration with an appropriate solvent, such as methanol or diethyl ether, can effectively remove minor impurities without the need for chromatography.[7]
Q2: My crude product has very low solubility in common organic solvents. How can I purify it?
A2: Low solubility can be a significant hurdle. Some spirooxindole derivatives are known to have limited solubility in solvents like chloroform, ethanol, and THF.[6] Here are a few strategies to address this:
-
Explore a Wider Range of Solvents: Test the solubility in more polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). Recrystallization from DMF has been reported for similar compounds.[6]
-
Heated Solvent Systems: Gently heating the solvent during extraction or dissolution can increase solubility. However, be cautious of potential product degradation or isomerization at elevated temperatures.
-
Reverse-Phase Chromatography: If the compound is soluble in solvents compatible with reverse-phase HPLC (e.g., acetonitrile, methanol, water), this can be an excellent alternative to normal-phase chromatography.
Q3: I am observing what appears to be isomerization of my compound during purification. What can I do to prevent this?
A3: Isomerization, particularly the reversible opening and closing of the pyrrolidine ring, can be a frustrating issue during the purification of some spirooxindoles.[3] To mitigate this, consider the following:
-
Choice of Solvent: Utilize aprotic solvents such as dichloromethane (CH2Cl2), tetrahydrofuran (THF), ethyl acetate (EtOAc), and DMSO. Protic solvents like methanol can facilitate isomerization.[3]
-
Temperature Control: Perform all purification steps at room temperature or below, if possible. Avoid prolonged heating.
-
pH Control: If using reverse-phase HPLC with aqueous mobile phases, buffering the eluent can sometimes stabilize the compound by preventing acid or base-catalyzed isomerization.
Troubleshooting Guide
This section addresses specific problems you may encounter during the purification of this compound.
Issue 1: Poor Separation of Diastereomers by Column Chromatography
-
Potential Cause: Diastereomers of spirooxindoles can have very similar polarities, making them difficult to resolve on a standard silica gel column.[3]
-
Troubleshooting Steps:
-
Optimize the Solvent System:
-
Systematically screen a range of solvent systems with varying polarities. A good starting point is a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane).
-
Consider adding a small percentage of a third solvent, such as methanol or acetone, to fine-tune the selectivity.
-
Utilize Thin Layer Chromatography (TLC) to rapidly screen multiple solvent systems.
-
-
Modify the Stationary Phase:
-
If silica gel is not providing adequate separation, consider alternative stationary phases like alumina (basic or neutral) or florisil.
-
For more challenging separations, consider using a bonded-phase silica, such as diol or cyano-functionalized silica.
-
-
Employ Preparative HPLC:
-
If column chromatography fails to provide baseline separation, preparative HPLC is the recommended next step. Both normal-phase and reverse-phase methods can be highly effective.
-
-
Issue 2: Product Degradation on Silica Gel
-
Potential Cause: The acidic nature of standard silica gel can sometimes lead to the degradation of sensitive compounds.
-
Troubleshooting Steps:
-
Neutralize the Silica Gel:
-
Prepare a slurry of silica gel in a solvent containing a small amount of a neutralizer like triethylamine (typically 0.1-1%).
-
Alternatively, use commercially available deactivated or neutral silica gel.
-
-
Switch to an Alternative Stationary Phase:
-
As mentioned previously, alumina or florisil can be less harsh alternatives to silica gel.
-
-
Minimize Contact Time:
-
Perform the chromatography as quickly as possible without sacrificing resolution. Flash column chromatography is generally preferred over gravity chromatography.
-
-
Experimental Protocols
Protocol 1: Standard Column Chromatography Purification
This protocol provides a general workflow for the purification of this compound using silica gel column chromatography.
-
Preparation of the Crude Sample:
-
Dissolve the crude product in a minimal amount of the chromatography eluent or a stronger solvent like dichloromethane.
-
Alternatively, for less soluble compounds, create a slurry of the crude product with a small amount of silica gel, evaporate the solvent, and dry-load this onto the column.
-
-
Column Packing:
-
Choose an appropriate size column based on the amount of crude material (a general rule of thumb is a 40:1 to 100:1 ratio of silica gel to crude product by weight).
-
Prepare a slurry of silica gel in the initial, less polar eluent.
-
Carefully pour the slurry into the column, ensuring no air bubbles are trapped. Allow the silica to settle into a packed bed.
-
-
Loading the Sample:
-
Carefully add the dissolved or dry-loaded sample to the top of the silica bed.
-
-
Elution:
-
Begin elution with the initial, less polar solvent system.
-
Gradually increase the polarity of the eluent (gradient elution) to move the compound and impurities down the column.
-
Collect fractions and monitor the elution profile using TLC.
-
-
Fraction Analysis and Product Isolation:
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
-
Data Presentation
Table 1: Example Solvent Systems for Column Chromatography of Spirooxindoles
| Solvent System (v/v) | Polarity | Typical Application |
| Hexane / Ethyl Acetate (9:1 to 1:1) | Low to Medium | Good starting point for many spirooxindoles. |
| Dichloromethane / Methanol (99:1 to 9:1) | Medium to High | Useful for more polar derivatives. |
| Toluene / Acetone (9:1 to 1:1) | Medium | Can offer different selectivity compared to ester-based systems. |
| Hexane / Diethyl Ether (4:1 to 1:1) | Low to Medium | An alternative to ethyl acetate with different selectivity. |
Visualizations
Diagram 1: Troubleshooting Workflow for Spirooxindole Purification
Caption: A decision-making workflow for purifying spirooxindoles.
Diagram 2: Key Considerations in Spirooxindole Purification
Caption: Challenges and solutions in spirooxindole purification.
References
- Technical Support Center: Purification of Spirooxindole Diastereomeric Mixtures - Benchchem.
- Column Chromatography-Free Synthesis of Spirooxindole and Spiroindanone-Based Naphthalimides as Potent c-MYC G4 Stabilizers and HSA Binders for Elevating Anticancer Potential - ACS Publications.
- Enantioselective Synthesis of Spiro[cyclohexane-1,3′-indolin]-2′-ones Containing Multiple Stereocenters via Organocatalytic Michael/Aldol Cascade Reactions - PMC - NIH.
- Straightforward Stereoselective Synthesis of Spiro-epoxyoxindoles. - SciSpace.
- Spirooxindole: A Versatile Biologically Active Heterocyclic Scaffold - PMC - NIH.
- Spirooxindole: A Versatile Biologically Active Heterocyclic Scaffold - MDPI.
- Synthesis of spiro[dihydropyridine-oxindoles] via three-component reaction of arylamine, isatin and cyclopentane-1,3-dione - Beilstein Journals.
- Synthesis and Characterization of New Spirooxindoles Including Triazole and Benzimidazole Pharmacophores via [3+2] Cycloaddition Reaction: An MEDT Study of the Mechanism and Selectivity - NIH.
-
Convenient synthesis of triphenylphosphanylidene spiro[cyclopentane-1,3'-indolines] and spiro[cyclopent[8]ene-1,3'-indolines] via three-component reactions. [Corrected] - PubMed. Available at:
- Spirooxindole: A Versatile Biologically Active Heterocyclic Scaffold - PubMed.
Sources
- 1. Spirooxindole: A Versatile Biologically Active Heterocyclic Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Spirooxindole: A Versatile Biologically Active Heterocyclic Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and Characterization of New Spirooxindoles Including Triazole and Benzimidazole Pharmacophores via [3+2] Cycloaddition Reaction: An MEDT Study of the Mechanism and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BJOC - Synthesis of spiro[dihydropyridine-oxindoles] via three-component reaction of arylamine, isatin and cyclopentane-1,3-dione [beilstein-journals.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Enantioselective Synthesis of Spiro[cyclohexane-1,3′-indolin]-2′-ones Containing Multiple Stereocenters via Organocatalytic Michael/Aldol Cascade Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Yield in [3+2] Cycloaddition Reactions
Welcome to the technical support center for [3+2] cycloaddition reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges that can lead to low product yields in these powerful synthetic transformations. As a concerted, pericyclic process, the [3+2] cycloaddition, also known as a 1,3-dipolar cycloaddition, is a cornerstone for synthesizing five-membered heterocyclic rings.[1][2][3][4] However, its success is often contingent on a nuanced understanding of the reaction mechanism and careful control of experimental parameters. This guide provides in-depth, field-proven insights in a question-and-answer format to help you diagnose and resolve issues in your experiments.
Troubleshooting Guide: Diagnosing and Resolving Low Yields
This section addresses specific experimental observations and provides a logical framework for troubleshooting.
Q1: My reaction shows a low conversion rate, with a significant amount of starting material remaining. What are the primary factors to investigate?
A low conversion rate is a common issue that can often be traced back to several key experimental variables. A systematic approach to investigating these factors is crucial for improving your reaction outcome.
1. Catalyst Activity and Loading:
-
Catalyst Choice: For catalyzed [3+2] cycloadditions, the choice of catalyst is paramount. Lewis acids are often employed to accelerate the reaction.[4] If you are using a catalyst, ensure it is appropriate for your specific 1,3-dipole and dipolarophile. For instance, copper(I) and ruthenium catalysts are commonly used in "click chemistry," a variant of [3+2] cycloaddition.[5][6]
-
Catalyst Deactivation: Catalysts can be sensitive to air, moisture, and impurities in the starting materials or solvent.[7] Ensure your catalyst is fresh and handled under appropriate inert conditions if necessary.
-
Insufficient Catalyst Loading: The catalytic cycle may be inefficient if the catalyst loading is too low. While higher loadings can sometimes lead to side reactions, a systematic screen of catalyst loading (e.g., 1 mol%, 5 mol%, 10 mol%) can help identify the optimal concentration.
2. Reaction Temperature:
-
Insufficient Thermal Energy: Many cycloadditions require thermal activation to overcome the activation energy barrier.[6][8] If your reaction is sluggish at room temperature, a gradual increase in temperature should be explored. Monitor the reaction closely by TLC or LC-MS to avoid decomposition of starting materials or products at elevated temperatures.
-
Reaction Monitoring: It's possible the reaction is simply slow. Extended reaction times may be necessary for complete conversion.[7]
3. Solvent Effects:
-
Polarity: The polarity of the solvent can significantly influence the rate of cycloaddition reactions.[8][9][10] The transition state of a [3+2] cycloaddition is often more polar than the ground state of the reactants. In such cases, polar solvents can stabilize the transition state and accelerate the reaction. However, this is not a universal rule, and the optimal solvent is substrate-dependent.[9] Screening a range of solvents with varying polarities (e.g., toluene, THF, acetonitrile, DMF) is a valuable optimization step.[11]
4. Purity of Reactants:
-
Impurities in Starting Materials: Impurities in your 1,3-dipole or dipolarophile can inhibit the reaction or lead to unwanted side products.[7][12] It is crucial to use highly purified starting materials. Recrystallization, distillation, or column chromatography of the reactants may be necessary.
-
Moisture: Water can react with sensitive reagents and catalysts, leading to low yields.[7] Ensure all glassware is thoroughly dried and that anhydrous solvents are used, especially for moisture-sensitive reactions.[12]
Troubleshooting Workflow for Low Conversion
Caption: A decision tree for troubleshooting low conversion in [3+2] cycloaddition reactions.
Q2: I'm observing the formation of multiple products, leading to a low yield of the desired regio- and stereoisomer. How can I improve selectivity?
The formation of multiple products is often due to a lack of regioselectivity or stereoselectivity in the cycloaddition.
1. Regioselectivity:
-
Frontier Molecular Orbital (FMO) Theory: The regioselectivity of a [3+2] cycloaddition is governed by the interaction between the highest occupied molecular orbital (HOMO) of one component and the lowest unoccupied molecular orbital (LUMO) of the other.[1] The dominant interaction (HOMO of 1,3-dipole with LUMO of dipolarophile, or vice-versa) determines the regiochemical outcome. Modifying the electronic properties of the substituents on either reactant can alter the energies of the FMOs and thus influence the regioselectivity.
-
Solvent Effects: As mentioned previously, solvent polarity can influence regioselectivity.[9] In some cases, a change in solvent can favor the formation of one regioisomer over another.
2. Stereoselectivity:
-
Concerted Mechanism: [3+2] cycloadditions are typically concerted, pericyclic reactions, meaning that the stereochemistry of the reactants is often retained in the product.[2] However, diastereoselectivity can be low in some cases.[1]
-
Catalyst Control: Chiral Lewis acid catalysts can be employed to induce enantioselectivity in [3+2] cycloadditions, leading to the preferential formation of one enantiomer.[13]
-
Temperature: Lowering the reaction temperature can sometimes enhance stereoselectivity by favoring the transition state with the lower activation energy.
| Factor | Influence on Selectivity | Troubleshooting Action |
| Substituent Electronics | Alters HOMO/LUMO energies, impacting regioselectivity. | Modify electron-donating or electron-withdrawing groups on reactants. |
| Solvent Polarity | Can stabilize one transition state over another, affecting regioselectivity.[9] | Screen a range of solvents with varying polarities.[11] |
| Chiral Catalyst | Can create a chiral environment, favoring the formation of one enantiomer.[13] | Introduce a suitable chiral Lewis acid or organocatalyst. |
| Reaction Temperature | Lower temperatures can increase selectivity by favoring the lowest energy transition state. | Run the reaction at a lower temperature, even if it requires a longer reaction time. |
Frequently Asked Questions (FAQs)
This section covers fundamental questions about [3+2] cycloaddition reactions to build a stronger foundational understanding.
Q1: What is the fundamental mechanism of a [3+2] cycloaddition reaction?
A [3+2] cycloaddition is a chemical reaction between a 1,3-dipole and a dipolarophile to form a five-membered ring.[1][2][4] The "3" and "2" refer to the number of atoms contributed by each component to the newly formed ring.[2] The reaction is a type of pericyclic reaction, meaning it proceeds through a cyclic transition state in a single, concerted step where new sigma bonds are formed simultaneously as pi bonds are broken.[2] The stereochemistry of the reactants is typically preserved in the product.[2]
General Mechanism of a [3+2] Cycloaddition
Caption: A simplified representation of the concerted mechanism of a [3+2] cycloaddition.
Q2: How do I choose the right solvent for my [3+2] cycloaddition?
The choice of solvent can have a profound impact on the reaction rate and selectivity.[9][10] There is no single "best" solvent, as the optimal choice depends on the specific substrates and reaction conditions.
-
Polarity: As a general guideline, reactions with a more polar transition state are accelerated in polar solvents.[8] However, experimental screening is the most reliable method for solvent optimization.[11]
-
Aprotic vs. Protic: Aprotic solvents (e.g., THF, DCM, toluene, acetonitrile) are commonly used. Protic solvents (e.g., alcohols, water) can sometimes participate in the reaction or deactivate catalysts, but in some cases, water has been shown to accelerate cycloadditions (the "on water" effect).[14]
Solvent Screening Protocol:
-
Set up parallel reactions: In small vials, set up the same reaction in a variety of solvents covering a range of polarities (e.g., hexane, toluene, dichloromethane, THF, acetonitrile, DMF).
-
Maintain consistent conditions: Ensure all other parameters (temperature, concentration, catalyst loading) are identical across all reactions.
-
Monitor progress: Use TLC or LC-MS to monitor the consumption of starting materials and the formation of the product over time.
-
Analyze results: Compare the conversion rates and product yields to identify the optimal solvent for your specific reaction.
Q3: My product appears to be decomposing during the reaction or workup. What steps can I take to mitigate this?
Product decomposition can be a significant contributor to low yields.[12]
-
Temperature Control: If the product is thermally labile, consider running the reaction at a lower temperature, even if it requires a longer reaction time. During workup, keep the solutions cold using an ice bath.
-
pH Sensitivity: Some heterocyclic products can be sensitive to acidic or basic conditions. Be mindful of the pH during the workup. If your product is acid-sensitive, avoid acidic washes or chromatography on silica gel, which is acidic.[12] Consider using neutral alumina for chromatography instead.
-
Minimize Exposure Time: Once the reaction is complete, proceed with the workup and purification as quickly as possible to minimize the time the product is in solution, where it may be more prone to decomposition.[12]
Experimental Protocols
Protocol 1: General Procedure for a Trial [3+2] Cycloaddition Reaction
-
Preparation: To a flame-dried or oven-dried round-bottom flask equipped with a magnetic stir bar, add the dipolarophile (1.0 mmol, 1.0 equiv).[12]
-
Dissolution: Dissolve the dipolarophile in the chosen anhydrous solvent (e.g., 5 mL of toluene) under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of 1,3-Dipole: Add the 1,3-dipole (1.1 mmol, 1.1 equiv) to the solution. If the 1,3-dipole is generated in situ, follow the specific procedure for its generation.
-
Reaction: Stir the reaction mixture at the desired temperature (e.g., room temperature or reflux).
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Upon completion, cool the reaction to room temperature. Quench the reaction if necessary (e.g., with water or a saturated aqueous solution of ammonium chloride). Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, 3 x 10 mL).
-
Drying and Concentration: Combine the organic layers, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or another appropriate stationary phase to obtain the desired cycloadduct.
References
-
Nitrone-olefin (3+2) cycloaddition - Wikipedia. Available at: [Link]
-
[3+2] Cycloaddition Definition - Organic Chemistry Key Term | Fiveable. Available at: [Link]
-
Theoretical Study on the Mechanism of [3+2] Cycloaddition Reactions between α,β-unsaturated Selenoaldehyde with Nitrone and with Nitrile Oxide - SciELO México. Available at: [Link]
-
Solvent Effects on the [3+2] Cycloaddition of 2-Furfural Oxime and Ethyl Propiolate: Unexpected Change in Regioselectivity - Science and Education Publishing. Available at: [Link]
-
Mechanism of the [3+2] cycloaddition. - ResearchGate. Available at: [Link]
-
Theoretical Studies on [3 + 2]-Cycloaddition Reactions - ResearchGate. Available at: [Link]
-
Cycloaddition Reactions - ChemTalk. Available at: [Link]
-
Optimization of the reaction conditions for asymmetric [3+2] cycloaddition of VEC 1a with 2‐benzylidene‐1,3‐indandione 2aa - ResearchGate. Available at: [Link]
-
Optimizations of Various Solvents for [3 + 2] Cycloaddition Reaction Using K 3 PO 4 Base a - ResearchGate. Available at: [Link]
-
[3 + 2] Cycloadditions of Tertiary Amine N-oxides and Silyl Imines with Dr. Sarah Hejnosz. Synthesis Workshop. Available at: [Link]
-
All-carbon [3 + 2] cycloaddition in natural product synthesis - PMC - NIH. Available at: [Link]
-
Catalytic [2+2] and [3+2] cycloaddition reactions of allenoates with cyclic ketimines - Chemical Communications (RSC Publishing). Available at: [Link]
-
(a) General mechanism for (3 + 2) cycloadditions and an array of... - ResearchGate. Available at: [Link]
-
Optimization of [3 + 2] cycloaddition reaction with 1 a, 2 a, and 3 a [a] - ResearchGate. Available at: [Link]
-
One-Pot (3 + 2) Cycloaddition–Isomerization–Oxidation of 2,2,2-Trifluorodiazoethane and Styryl Derivatives | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
Cycloaddition: 3+3, 2+2 Mechanisms and Definitions - StudySmarter. Available at: [Link]
-
Unveiling the Stereoselectivity and Regioselectivity of the [3+2] Cycloaddition Reaction between N-methyl-C-4-methylphenyl-nitrone and 2-Propynamide from a MEDT Perspective - PMC. Available at: [Link]
-
CYCLOADDITION MECHANISM AND THE SOLVENT DEPENDENCE OF RATE - IUPAC. Available at: [Link]
-
Mod-21 Lec-25 [3 plus 2] Cycloaddition in heterocyclic chemistry - YouTube. Available at: [Link]
-
Troubleshooting: How to Improve Yield - Department of Chemistry : University of Rochester. Available at: [Link]
-
(3+2)-Cycloaddition Reactions of Oxyallyl Cations - PMC - NIH. Available at: [Link]
-
1.2: Cycloaddition Reactions - Chemistry LibreTexts. Available at: [Link]
-
The [3+2]Cycloaddition Reaction. Available at: [Link]
-
Unravelling the Mysteries of the [3+2] Cycloaddition Reactions - ResearchGate. Available at: [Link]
-
Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal. Available at: [Link]
-
The Journal of Organic Chemistry Ahead of Print - ACS Publications. Available at: [Link]
-
Recent Developments on 1,3-Dipolar Cycloaddition Reactions by Catalysis in Green Solvents - MDPI. Available at: [Link]
-
What are some common causes of low reaction yields? : r/Chempros - Reddit. Available at: [Link]
Sources
- 1. Nitrone-olefin (3+2) cycloaddition - Wikipedia [en.wikipedia.org]
- 2. fiveable.me [fiveable.me]
- 3. Theoretical Study on the Mechanism of [3+2] Cycloaddition Reactions between α,β-unsaturated Selenoaldehyde with Nitrone and with Nitrile Oxide [scielo.org.mx]
- 4. Cycloaddition Reactions | ChemTalk [chemistrytalk.org]
- 5. studysmarter.co.uk [studysmarter.co.uk]
- 6. Click Chemistry [organic-chemistry.org]
- 7. reddit.com [reddit.com]
- 8. publications.iupac.org [publications.iupac.org]
- 9. Solvent Effects on the [3+2] Cycloaddition of 2-Furfural Oxime and Ethyl Propiolate: Unexpected Change in Regioselectivity [pubs.sciepub.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Troubleshooting [chem.rochester.edu]
- 13. researchgate.net [researchgate.net]
- 14. Recent Developments on 1,3-Dipolar Cycloaddition Reactions by Catalysis in Green Solvents [mdpi.com]
Technical Support Center: Catalyst Selection for Efficient Spirooxindole Synthesis
Welcome to the Technical Support Center for Spirooxindole Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst selection and reaction optimization. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying principles to empower your experimental design and troubleshooting efforts.
The spirooxindole scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and pharmacologically active compounds.[1][2][3] Its synthesis, particularly in an asymmetric fashion, is a topic of intense research. The choice of catalyst is paramount for achieving high efficiency, stereoselectivity, and yield. This guide will address common challenges and frequently asked questions in this exciting field.
Troubleshooting Guide
This section addresses specific issues you may encounter during your spirooxindole synthesis experiments.
Problem 1: Low or No Product Yield
Question: I am not getting the desired spirooxindole product, or the yield is consistently low. What are the potential causes and how can I fix this?
Answer:
Low or no product yield is a common frustration in synthetic chemistry. For spirooxindole synthesis, the root cause often lies in one of the following areas:
-
Catalyst Inactivity or Decomposition:
-
Moisture and Air Sensitivity: Many organocatalysts and transition metal catalysts are sensitive to air and moisture.[4] Ensure that all solvents and reagents are rigorously dried and that the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
-
Improper Catalyst Activation: Some catalysts require an activation step. For instance, a Lewis acid catalyst might need to be free of coordinating solvents to be active. Review the catalyst's specific requirements.
-
Thermal Instability: While many organocatalytic reactions are performed at or below room temperature, some catalysts may degrade at elevated temperatures.[4] If you are using heat, consider if your catalyst is stable under those conditions.
-
-
Sub-optimal Reaction Conditions:
-
Solvent Choice: The solubility of starting materials, intermediates, and the catalyst is crucial. Polar aprotic solvents like THF, DMSO, and acetonitrile, or polar protic solvents like ethanol, are often used.[5] However, poor solubility can hinder the reaction.[5] A solvent screen is often a necessary first step in optimization.
-
Temperature: The reaction temperature can significantly impact the rate and yield. While higher temperatures can increase the reaction rate, they can also lead to catalyst degradation or the formation of side products. Optimization of the reaction temperature is critical.[6]
-
Reaction Time: Incomplete conversion can be due to insufficient reaction time. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.
-
-
Issues with Starting Materials:
-
Purity: Impurities in your starting materials, such as isatins or methyleneindolinones, can interfere with the catalytic cycle.[4] Ensure the purity of your reagents before starting the reaction.
-
Substrate Reactivity: The electronic and steric properties of your substrates will influence their reactivity. For example, electron-withdrawing groups on the isatin aromatic ring can sometimes lead to lower yields compared to electron-donating groups, or vice versa depending on the specific reaction mechanism.[7]
-
Workflow for Troubleshooting Low Yield:
Caption: A logical workflow for troubleshooting low-yield spirooxindole synthesis.
Problem 2: Poor Diastereo- or Enantioselectivity
Question: My reaction is producing the spirooxindole, but with poor diastereoselectivity and/or enantioselectivity. How can I improve the stereochemical outcome?
Answer:
Achieving high stereoselectivity is often the primary goal in modern spirooxindole synthesis. Poor stereocontrol can be attributed to several factors:
-
Catalyst Choice and Chiral Environment:
-
The catalyst is the primary source of stereochemical induction. The choice of a chiral catalyst, be it a transition metal complex with a chiral ligand or an organocatalyst, is critical. For instance, chiral phosphoric acids are effective in creating a chiral environment through hydrogen bonding.[8] Similarly, bifunctional catalysts like quinine-derived squaramides can activate both reactants and control their orientation.[9]
-
If you are observing low enantiomeric excess (ee), consider screening a panel of chiral catalysts with different steric and electronic properties.
-
-
Reaction Conditions:
-
Temperature: Lowering the reaction temperature often enhances enantioselectivity by favoring the transition state with the lowest activation energy, which leads to the major enantiomer.[10]
-
Solvent: The solvent can influence the conformation of the catalyst and the transition state assembly. A change in solvent polarity or coordinating ability can have a dramatic effect on stereoselectivity.
-
Additives: In some cases, additives can improve stereoselectivity. For example, in certain metal-catalyzed reactions, the addition of a co-catalyst or an additive can modify the ligand sphere of the metal, leading to better stereocontrol.
-
-
Background (Uncatalyzed) Reaction:
-
A non-selective background reaction can compete with the desired catalytic pathway, leading to a decrease in overall enantioselectivity.[4] This can be particularly problematic with highly reactive substrates. Running the reaction at a lower temperature or with a lower catalyst loading might help to suppress the background reaction.
-
Strategies for Improving Stereoselectivity:
| Strategy | Rationale |
| Catalyst Screening | Different chiral catalysts create distinct chiral environments. |
| Lower Reaction Temperature | Favors the lower energy transition state, often leading to higher ee.[10] |
| Solvent Screening | The solvent can influence the catalyst's conformation and the transition state. |
| Vary Catalyst Loading | Can help to minimize the contribution of a non-selective background reaction. |
| Use of Additives | Can modify the catalyst's active site or the reaction medium. |
Problem 3: Catalyst Deactivation
Question: My reaction starts well but then stalls before reaching full conversion. I suspect catalyst deactivation. What could be causing this and how can I prevent it?
Answer:
Catalyst deactivation is a significant issue that can lead to incomplete reactions and lower yields. The primary causes include:
-
Moisture or Air Sensitivity: As mentioned earlier, many catalysts are sensitive to atmospheric conditions. Rigorous inert atmosphere techniques are essential.[4]
-
Substrate or Product Inhibition: The product of the reaction or even one of the starting materials can sometimes bind to the catalyst's active site, preventing it from participating in further catalytic cycles.
-
Irreversible Catalyst Inhibition: Side reactions with substrates, products, or impurities can lead to the formation of inactive catalyst species.[4] For example, amine-based catalysts can be susceptible to alkylation.[4]
-
Thermal Degradation: Elevated temperatures can cause the catalyst to decompose over time.[4]
Troubleshooting Catalyst Deactivation:
Caption: A decision tree for troubleshooting catalyst deactivation in spirooxindole synthesis.
Frequently Asked Questions (FAQs)
What are the main classes of catalysts used for spirooxindole synthesis?
There are two main classes of catalysts for the synthesis of spirooxindoles: transition metal catalysts and organocatalysts.
-
Transition Metal Catalysts: These often involve metals like palladium, rhodium, copper, nickel, gold, iron, and zinc.[1][11] They are highly efficient and can catalyze a wide range of transformations.[1] Their properties can be fine-tuned by modifying the ligands attached to the metal center.[1]
-
Advantages: High catalytic activity, broad substrate scope, and well-established reactivity.
-
Disadvantages: Can be expensive, sensitive to air and moisture, and may require ligand synthesis. Traces of metal in the final product can be a concern for pharmaceutical applications.
-
-
Organocatalysts: These are small, chiral organic molecules that can catalyze chemical reactions. Common examples include proline and its derivatives, chiral phosphoric acids, and bifunctional thioureas or squaramides.[8][9][12]
-
Advantages: Generally less expensive and less toxic than transition metal catalysts, often more stable to air and moisture, and can provide high enantioselectivity.
-
Disadvantages: May require higher catalyst loadings and longer reaction times compared to transition metal catalysts.
-
How do I choose the right catalyst for my specific reaction?
The choice of catalyst depends on several factors:
-
The type of reaction: Different reactions (e.g., cycloadditions, Michael additions, Friedel-Crafts reactions) are best catalyzed by different types of catalysts.
-
The desired stereochemical outcome: For asymmetric synthesis, a chiral catalyst is necessary. The specific stereoisomer desired may dictate the choice of catalyst enantiomer.
-
The nature of the substrates: The electronic and steric properties of your starting materials will influence which catalyst is most effective.
-
Reaction conditions: The desired reaction temperature, solvent, and tolerance to air and moisture will also play a role in catalyst selection.
A thorough literature search for similar transformations is the best starting point.
What are some key reaction parameters to optimize?
Once a promising catalyst has been identified, the following parameters should be optimized for the best results:
-
Catalyst Loading: The amount of catalyst used can impact reaction rate, yield, and cost-effectiveness.
-
Solvent: A solvent screen is crucial to ensure good solubility of all components and to potentially improve selectivity.[5]
-
Temperature: This parameter affects both the reaction rate and selectivity.[6][10]
-
Concentration: The concentration of the reactants can influence the reaction kinetics.
-
Reaction Time: Monitoring the reaction over time is necessary to determine when it has reached completion.
What are some common starting materials for spirooxindole synthesis?
Commonly used starting materials for the synthesis of spirooxindoles include:
-
Isatins (Indoline-2,3-diones): These are versatile precursors that can react with a variety of nucleophiles at the C3-carbonyl group.[7][13][14]
-
Methyleneindolinones (or 3-Alkylidene-2-oxindoles): These act as Michael acceptors and are widely used in cycloaddition and conjugate addition reactions.[2][7]
-
3-Substituted-3-hydroxyoxindoles: These can be used in reactions that involve dehydration to form a reactive intermediate.[15]
Experimental Protocols
General Procedure for a Chiral Phosphoric Acid-Catalyzed [3+2] Cycloaddition
This protocol is a representative example and may require optimization for specific substrates.
-
Preparation: To an oven-dried reaction vial under an inert atmosphere (e.g., argon), add the chiral phosphoric acid catalyst (5-10 mol%).
-
Addition of Reactants: Add the isatin-derived ketimine (1.0 equiv) and the dipolarophile (1.2 equiv) to the vial.
-
Solvent Addition: Add the anhydrous solvent (e.g., toluene, CH2Cl2) via syringe.
-
Reaction: Stir the reaction mixture at the desired temperature (e.g., room temperature or 0 °C) and monitor its progress by TLC.
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired spirooxindole.
-
Characterization: Characterize the product by NMR, HRMS, and determine the enantiomeric excess by chiral HPLC analysis.
References
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Badillo, J. J., et al. (2014). Titanium(IV)-Catalyzed Stereoselective Synthesis of Spirooxindole-1-pyrrolines. Organic Letters, 16(24), 6386–6389. [Link]
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Graham, R. L., et al. (2023). Asymmetric Synthesis of Spirooxindole Lactones by Ammonium-tethered Chiral Organocatalysts catalyzed Michael Addition/Cyclization of 3-hydroxyoxindoles with α,β-unsaturated Aldehydes. Current Catalysis, 12(1), 34-42. [Link]
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Enantioselective synthesis of spirooxindole benzoquinolizines via organo-catalyzed cascade reactions. (n.d.). Semantic Scholar. [Link]
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Validation & Comparative
Mass spectrometry characterization of 1',2'-Dihydrospiro[cyclopentane-1,3'-indole]-2'-one
An In-Depth Guide to the Mass Spectrometric Characterization of 1',2'-Dihydrospiro[cyclopentane-1,3'-indole]-2'-one
Authored by: A Senior Application Scientist
Introduction
In the landscape of modern drug discovery and development, the structural elucidation of novel chemical entities is a cornerstone of progress. Among the myriad of heterocyclic scaffolds, spirooxindoles represent a "privileged structure" due to their prevalence in natural alkaloids and their potent, diverse biological activities.[1] The compound this compound (PubChem CID: 363343) is a representative member of this class, featuring a cyclopentane ring spiro-fused to an oxindole core.[2][3] Its characterization is paramount for synthesis validation, metabolite identification, and understanding its structure-activity relationships.
Mass spectrometry (MS) stands as an indispensable tool for this purpose, offering unparalleled sensitivity and structural information from minimal sample quantities. This guide provides a comprehensive comparison of mass spectrometric strategies for the robust characterization of this spiro-indole, moving beyond a simple listing of techniques to explain the causality behind experimental choices. We will delve into the comparative performance of different ionization sources and fragmentation techniques, supported by validated protocols and data interpretation frameworks.
Molecular Profile and Rationale for Method Selection
Before selecting an analytical technique, understanding the analyte's physicochemical properties is critical.
-
Molecular Formula: C₁₂H₁₃NO[2]
-
Monoisotopic Mass: 187.099714 Da[2]
-
Structure: A polar lactam (amide) within the oxindole ring system and a nonpolar cyclopentane moiety. The presence of nitrogen and oxygen atoms makes it amenable to protonation.
This hybrid polarity suggests that while "soft" ionization techniques like Electrospray Ionization (ESI) should be effective, alternatives like Atmospheric Pressure Chemical Ionization (APCI) may also be viable and offer distinct advantages under certain conditions. Hard ionization, such as Electron Ionization (EI), provides a different lens, focusing on extensive fragmentation for detailed substructural analysis.
Comparative Analysis of Ionization Techniques
The choice of ionization method is the most critical parameter in mass spectrometry, fundamentally dictating the type of information one can obtain.[4] The ideal technique depends on the analyte's properties and the analytical goal, whether it's confirming molecular weight or elucidating its structure.[5]
Electrospray Ionization (ESI): The Gold Standard for Polar Analytes
ESI is a soft ionization technique that generates ions from solution, making it highly compatible with liquid chromatography (LC).[4] It is particularly effective for polar molecules and biological macromolecules.[6] Given the target molecule's lactam group, ESI is the logical starting point.
-
Mechanism of Action: In positive ion mode, the analyte in a solvent stream is nebulized through a high-voltage capillary. This process creates charged droplets, and as the solvent evaporates, the charge density on the droplets increases until ions (typically protonated molecules, [M+H]⁺) are ejected into the gas phase.
-
Expected Outcome: ESI is expected to produce a strong signal for the protonated molecular ion at m/z 188.1070. Due to its "soft" nature, in-source fragmentation will be minimal at low energies, providing clear molecular weight confirmation.[5] This makes it ideal for quantitative studies and as a precursor for tandem MS experiments.[7]
Atmospheric Pressure Chemical Ionization (APCI): An Alternative for Moderate to Low Polarity
APCI is another LC-MS compatible technique but operates via a different mechanism. It is often preferred for small, thermally stable molecules of moderate to low polarity that may not ionize efficiently by ESI.[6]
-
Mechanism of Action: The LC eluent is sprayed through a heated nebulizer to create a vapor. A high-voltage corona discharge needle ionizes the solvent vapor, which then transfers protons to the analyte molecules in a gas-phase chemical reaction.[6]
-
Expected Outcome: APCI should also successfully ionize the spiro-indole, producing the [M+H]⁺ ion. However, the thermal energy from the heated nebulizer can sometimes induce more in-source fragmentation compared to ESI.[6] This can be both an advantage (providing some structural information) and a disadvantage (reducing the intensity of the molecular ion). It serves as an excellent confirmatory technique or a primary choice if the molecule is part of a library with compounds of varying polarities.
Electron Ionization (EI): The Classic Approach for Structural Fingerprinting
Used predominantly with Gas Chromatography (GC-MS), EI is a hard ionization technique that bombards the analyte with high-energy electrons (typically 70 eV).[5]
-
Mechanism of Action: The energetic electron impact knocks an electron off the molecule, creating a radical cation (M⁺•). This molecular ion is highly energetic and undergoes extensive and reproducible fragmentation.[8]
-
Expected Outcome: EI will produce a complex fragmentation pattern, which is a unique "fingerprint" of the molecule. While the molecular ion peak at m/z 187.100 might be weak or absent, the resulting fragments are invaluable for structural elucidation and can be compared against spectral libraries like NIST.[9] This method requires the analyte to be volatile and thermally stable.
Workflow for Selecting an Ionization Method
The following diagram outlines the decision-making process for choosing the optimal ionization technique for this compound and related analogs.
Caption: Ionization technique selection workflow.
Comparative Data Summary
The following table summarizes the expected outcomes from analyzing this compound with different ionization methods coupled to a high-resolution mass spectrometer (HRMS) like a Q-TOF or Orbitrap.
| Parameter | Electrospray Ionization (ESI) | Atmospheric Pressure Chemical Ionization (APCI) | Electron Ionization (EI) |
| Primary Ion Observed | [M+H]⁺ | [M+H]⁺ | M⁺• |
| Observed m/z | 188.1070 | 188.1070 | 187.1000 |
| Mass Accuracy | < 5 ppm | < 5 ppm | < 5 ppm |
| Molecular Ion Intensity | High | Moderate to High | Low to Absent |
| Degree of Fragmentation | Low (tunable) | Low to Moderate | High (Extensive) |
| Best Suited For | MW Confirmation, Quantification, Tandem MS | MW Confirmation for less polar analogs | Structural Elucidation, Library Search |
Tandem Mass Spectrometry (MS/MS) for Structural Elucidation
To confirm the molecule's identity, tandem mass spectrometry (MS/MS) is performed by selecting the [M+H]⁺ precursor ion and subjecting it to Collision-Induced Dissociation (CID).[10] The resulting product ions reveal the connectivity of the molecule. For spiro-indoles, fragmentation often occurs at the spiro-center, within the cyclopentane ring, and around the amide functionality.[11][12]
Proposed Fragmentation Pathway
The fragmentation of the protonated molecule (m/z 188.1) is predicted to follow several key pathways:
-
Loss of Carbon Monoxide (CO): A characteristic loss for lactams and ketones, leading to a fragment at m/z 160.1.[9]
-
Retro-Diels-Alder (RDA)-type reactions: Cleavage across the spiro-fused cyclopentane ring can lead to the loss of ethylene (C₂H₄) or other neutral fragments.
-
Indole Ring Fragmentation: Cleavage of the indole core itself can produce characteristic ions, such as the fragment at m/z 144, which is indicative of the indole moiety.[13]
The diagram below illustrates the proposed CID fragmentation pathway for the [M+H]⁺ ion.
Caption: Proposed MS/MS fragmentation pathway.
High-Resolution MS/MS Fragment Data
An HRMS instrument allows for the determination of the elemental composition of each fragment, adding a high degree of confidence to the structural assignment.
| Precursor Ion (m/z) | Fragment Ion (m/z) | Mass Difference | Proposed Formula of Loss | Proposed Fragment Structure |
| 188.1070 | 160.0757 | 28.0313 | CO | Ion resulting from decarbonylation |
| 188.1070 | 160.1121 | 27.9949 | C₂H₄ | Ion from cyclopentane ring cleavage |
| 188.1070 | 146.0602 | 42.0468 | C₂H₂O | Ion from ketene loss |
| 188.1070 | 132.0808 | 56.0262 | C₄H₈ | Ion from loss of butene from cyclopentane |
| 188.1070 | 117.0578 | 71.0492 | C₅H₉ | Ion representing the protonated oxindole core |
Experimental Protocols
To ensure reproducibility, detailed and validated protocols are essential.
Protocol 1: LC-MS/MS Analysis using ESI
-
Sample Preparation: Dissolve 1 mg of the compound in 1 mL of methanol to create a 1 mg/mL stock solution. Dilute to 1 µg/mL with 50:50 acetonitrile:water for analysis.
-
Liquid Chromatography:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 2 µL.
-
-
Mass Spectrometry (Positive ESI Mode):
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Gas (N₂): Flow at 800 L/hr at 350 °C.
-
MS Scan Range: m/z 50-500.
-
MS/MS: Select precursor ion m/z 188.1 with an isolation window of 1 Da. Use a collision energy ramp (e.g., 10-40 eV) to generate a comprehensive product ion spectrum.[14]
-
Protocol 2: Direct Infusion Analysis using EI (for GC-MS)
-
Sample Preparation: Dissolve the sample in a volatile solvent like dichloromethane or ethyl acetate to a concentration of ~50 µg/mL.
-
GC-MS System:
-
Inlet: Use a direct insertion probe or a short, deactivated GC column.
-
Inlet Temperature: Ramp from 50 °C to 280 °C to ensure volatilization without thermal degradation.
-
-
Mass Spectrometry (EI Mode):
-
Ionization Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Scan Range: m/z 40-500.
-
Conclusion and Recommendations
The comprehensive characterization of this compound is most effectively achieved through a multi-faceted mass spectrometry approach.
-
For routine identification and quantification , LC-MS with Electrospray Ionization (ESI) is the recommended method. It provides a robust molecular ion signal ([M+H]⁺) ideal for molecular weight confirmation and serves as the perfect entry point for unambiguous structural confirmation via tandem MS.
-
For detailed structural elucidation , high-resolution tandem mass spectrometry (HR-MS/MS) is indispensable. By analyzing the accurate mass of the product ions, a confident assignment of the fragmentation pathways can be made.
-
As a complementary technique , GC-MS with Electron Ionization (EI) offers a classic, orthogonal method that produces a rich, library-searchable fragmentation pattern, which is invaluable for confirming the identity of the core structure.
By judiciously selecting and combining these techniques, researchers can achieve a self-validating, high-confidence characterization of this important spiro-indole scaffold, accelerating research and development efforts in medicinal chemistry.
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A Comparative Guide to the Structural Elucidation of Spiro[cyclopentane-1,3'-oxindole] Scaffolds: The Definitive Role of X-ray Crystallography
The spiro[cyclopentane-1,3'-oxindole] framework is a privileged heterocyclic motif, forming the core of numerous natural products and synthetic pharmaceuticals with significant biological activities, including anticancer, anti-inflammatory, and antimicrobial properties[1][2]. The unique three-dimensional architecture, characterized by a spirocyclic center connecting a cyclopentane and an oxindole ring, imparts conformational rigidity and distinct stereochemical properties that are crucial for its interaction with biological targets. Consequently, the unambiguous determination of its three-dimensional structure is paramount in drug discovery and development.
This guide provides an in-depth technical comparison of single-crystal X-ray diffraction (XRD) with other key analytical techniques for the structural validation of this important class of compounds. We will delve into the causality behind experimental choices in X-ray crystallography, present self-validating protocols, and objectively compare its performance against spectroscopic alternatives, supported by experimental context from peer-reviewed literature.
The Gold Standard: Single-Crystal X-ray Crystallography
For the definitive and high-resolution mapping of atomic arrangements, single-crystal X-ray crystallography remains the unparalleled "gold standard"[3][4]. It provides a precise 3D model of a molecule in the solid state, revealing crucial information such as bond lengths, bond angles, and absolute stereochemistry, which is often unequivocally confirmed through this method[1][5].
Experimental Workflow: From Powder to Publication-Ready Structure
The journey from a newly synthesized spiro[cyclopentane-1,3'-oxindole] powder to a refined crystal structure is a multi-step process that demands meticulous execution. Each stage is designed to ensure the integrity and accuracy of the final model.
Caption: Experimental workflow for single-crystal X-ray diffraction.
Detailed Protocol & Expert Insights
1. Crystal Growth: The Critical Bottleneck
Obtaining diffraction-quality single crystals is often the most challenging step in the process[6][7]. The goal is to encourage molecules to pack in a highly ordered, repeating lattice. For spiro[cyclopentane-1,3'-oxindole] compounds, which often have low solubility in common organic solvents, specific strategies are required[8].
-
Methodology:
-
Solvent Selection: Dissolve the highly purified compound (typically 5-20 mg) in a minimal amount of a suitable solvent or solvent mixture in which it is sparingly soluble. Solvents like Dimethylformamide (DMF), ethanol, or mixtures such as hexane/ethyl acetate are common choices[5][8].
-
Slow Evaporation: Leave the vial partially covered in a vibration-free environment. The slow evaporation of the solvent increases the concentration of the compound, promoting gradual crystallization over several days or weeks.
-
Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial. This vial is then placed inside a larger, sealed container holding a "poor" solvent (an anti-solvent in which the compound is insoluble but the primary solvent is miscible). The vapor of the poor solvent slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.
-
-
Causality & Expertise: The key is to approach supersaturation slowly. Rapid precipitation leads to amorphous solids or microcrystalline powder, which are unsuitable for single-crystal XRD. The complex, rigid 3D structure of spirooxindoles can make packing into an ordered lattice difficult, hence the need for slow, controlled conditions to overcome kinetic barriers. The presence of various functional groups will dictate the optimal solvent system based on polarity and hydrogen bonding potential.
2. Data Collection
Once a suitable crystal (clear, with well-defined faces, typically 0.1-0.3 mm in size) is obtained, it is mounted on a goniometer head and placed into the X-ray beam of a diffractometer.
-
Methodology:
-
Mounting: The crystal is carefully picked up using a cryoloop and flash-cooled in a stream of cold nitrogen gas (typically around 100 K) to prevent radiation damage and minimize thermal vibrations of the atoms.
-
Data Acquisition: The crystal is rotated in the X-ray beam, and a series of diffraction images are collected by a detector. Modern diffractometers, such as the Bruker Kappa APEX DUO, automate this process[8][9]. The interaction of the incident X-rays with the crystal's electron density produces a unique diffraction pattern of spots[10].
-
-
Causality & Expertise: Cryo-cooling is a self-validating step; it enhances data quality by reducing atomic motion, which sharpens diffraction spots and allows for the collection of data to a higher resolution. The choice of X-ray source (e.g., Mo or Cu Kα radiation) depends on the crystal's unit cell dimensions and elemental composition.
3. Structure Solution and Refinement
The collected diffraction data (spot intensities and positions) are processed to determine the crystal's unit cell and symmetry. The primary challenge is solving the "phase problem," as detectors only record intensities, not the phase of the diffracted X-rays.
-
Methodology:
-
Structure Solution: Computational "direct methods" or Patterson methods are used to generate an initial electron density map.
-
Model Building: An initial atomic model is built into the electron density map.
-
Refinement: The model is refined using least-squares algorithms (e.g., using software like SHELXL) to improve the fit between the calculated diffraction pattern from the model and the experimentally observed data[11]. This iterative process adjusts atomic positions, and thermal displacement parameters until convergence is reached.
-
-
Causality & Expertise: The refinement process is validated by monitoring the R-factor (residual factor), which quantifies the agreement between the experimental and calculated data. A low R-factor (typically < 0.05 for small molecules) indicates a good quality structure. The final output is a Crystallographic Information File (CIF), which contains all the information about the structure determination and the final atomic coordinates[9].
A Comparative Analysis: XRD vs. Spectroscopic Techniques
While XRD provides the definitive structure, it is not performed in isolation. A multi-faceted approach using spectroscopic methods is essential for a comprehensive characterization, especially when crystallization is unsuccessful[3][8].
Caption: Comparison of analytical techniques for structural analysis.
Performance Comparison Table
The choice of analytical technique depends on the specific question being asked. The following table objectively compares the capabilities of each method for the analysis of spiro[cyclopentane-1,3'-oxindole] compounds.
| Feature | Single-Crystal X-ray Diffraction (XRD) | Nuclear Magnetic Resonance (NMR) | Mass Spectrometry (MS) & IR Spectroscopy |
| Primary Output | High-resolution 3D atomic coordinates in a crystal lattice[10]. | Information on chemical environment, connectivity, and spatial proximity of atoms in solution[12]. | Molecular weight/formula (MS) and functional groups (IR)[13]. |
| State of Matter | Solid (single crystal) | Solution | Solid or solution |
| Strengths | - Unambiguous determination of absolute stereochemistry.- Precise bond lengths and angles.- "Gold standard" for structural proof[3][4]. | - Analyzes samples in a solution state, closer to physiological conditions[12].- Provides data on molecular dynamics and conformational flexibility[14].- Does not require crystallization[6]. | - High sensitivity (MS).- Provides elemental composition (HRMS).- Rapid functional group identification (IR)[8][13]. |
| Limitations | - Requires diffraction-quality single crystals, which can be difficult to obtain[6][15].- Provides a static picture of a single conformation.- Cannot directly observe hydrogen atoms well[16]. | - Structure resolution is generally lower than XRD[16].- Can be limited by molecular weight and solubility.- Primarily determines relative, not absolute, stereochemistry. | - Provides no 3D structural or stereochemical information.- Primarily used for confirmation of identity and purity. |
| Application to Spirooxindoles | Essential for final, unequivocal proof of a novel scaffold's structure and stereochemistry, as demonstrated in numerous studies[5][8]. | Crucial for routine characterization, confirming connectivity, and studying solution-state behavior. Indispensable when crystallization fails[17][18]. | Standard techniques for initial characterization of reaction products to confirm mass and the presence of key carbonyl and N-H groups[13]. |
Conclusion: An Integrated Approach
For researchers and drug development professionals working with spiro[cyclopentane-1,3'-oxindole] compounds, a hierarchical and integrated analytical approach is essential. While routine synthesis is monitored by techniques like Mass Spectrometry and NMR, single-crystal X-ray diffraction serves as the ultimate arbiter of molecular truth. It provides the definitive, high-resolution three-dimensional structure that is indispensable for understanding structure-activity relationships (SAR), computational modeling, and intellectual property protection. The challenges in crystallization, while significant, are often outweighed by the unparalleled certainty that a successful XRD experiment provides. The two methods, XRD and NMR, are highly complementary; where one has weaknesses, the other excels, and together they provide a comprehensive understanding of these complex and vital molecules[6][16].
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The Spirooxindole Scaffold: A Privileged Motif in the Quest for Novel Therapeutics
A Comparative Analysis of the Biological Activities of Spirooxindole Analogs
The spirooxindole structural motif, characterized by a spiro-fused ring system at the C3 position of an oxindole core, has emerged as a "privileged scaffold" in medicinal chemistry.[1] This unique three-dimensional architecture is found in a variety of natural products and has inspired the synthesis of a vast library of analogs.[1] These compounds have garnered significant attention due to their broad spectrum of pharmacological activities, including potent anticancer, antimicrobial, and antiviral properties.[2] This guide provides a comparative analysis of the biological activities of various spirooxindole analogs, supported by experimental data and detailed methodologies, to aid researchers and drug development professionals in this dynamic field.
Anticancer Activity: Targeting the Guardians of the Genome and Beyond
Spirooxindole derivatives have shown remarkable promise as anticancer agents, with numerous preclinical studies demonstrating their efficacy against a range of cancer cell lines, including those of the breast, lung, colon, and prostate.[3] A primary mechanism of action for many of these compounds is the inhibition of the p53-MDM2 protein-protein interaction, a critical pathway in cancer development.[4]
The p53-MDM2 Axis: A Key Therapeutic Target
The p53 protein, often hailed as the "guardian of the genome," is a crucial tumor suppressor that regulates cell cycle arrest, DNA repair, and apoptosis.[4] Its activity is tightly controlled by the murine double minute 2 (MDM2) oncoprotein, which binds to p53 and promotes its degradation.[3] In many cancers with wild-type p53, the overexpression of MDM2 effectively neutralizes p53's tumor-suppressing function.[5] Spirooxindole analogs have been designed to fit into the hydrophobic pocket of MDM2 where p53 binds, thereby disrupting this interaction and reactivating p53's therapeutic effects.[4][6]
Comparative Cytotoxicity of Anticancer Spirooxindole Analogs
The following table summarizes the in vitro anticancer activity of selected spirooxindole analogs against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) | Citation |
| 70a | MCF-7 (Breast) | 4.3 | Staurosporine | 4.7 | [7] |
| 70b | HepG2 (Liver) | 6.9 | Staurosporine | 11.8 | [7] |
| 95 (R/R'/R'' = OMe/H/Cl) | SKNSH (Neuroblastoma) | 4.61 | Doxorubicin | 6.3 | [8] |
| 95 (R/R'/R'' = OMe/H/I) | SKNSH (Neuroblastoma) | 5.04 | Doxorubicin | 6.3 | [8] |
| 105 (X = (CH2)2) | MCF-7 (Breast, wild-type p53) | 2.92 | - | - | [4] |
| 105 (X = (CH2)2) | MDA-MB-231 (Breast, mutant p53) | 1.08 | - | - | [4] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. These crystals are then solubilized, and the absorbance of the resulting solution is measured, which is directly proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the spirooxindole analogs in culture medium. Remove the old medium from the wells and add the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: After incubation, add MTT solution (typically 0.5 mg/mL in serum-free medium) to each well and incubate for an additional 2-4 hours.
-
Formazan Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a solution of SDS in HCl, to dissolve the purple formazan crystals.[9]
-
Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Antimicrobial Activity: A New Frontier Against Drug Resistance
The emergence of multidrug-resistant pathogens presents a significant global health challenge, necessitating the discovery of novel antimicrobial agents. Spirooxindole derivatives have demonstrated promising antibacterial and antifungal activities, offering a potential new class of therapeutics to combat infectious diseases.[7]
Mechanism of Action: Inhibition of DNA Gyrase
One of the key mechanisms by which spirooxindole analogs exert their antibacterial effects is through the inhibition of DNA gyrase.[7] DNA gyrase is a type II topoisomerase essential for bacterial DNA replication, transcription, and repair.[7] By introducing negative supercoils into the DNA, it resolves the topological stress that arises during these processes.[10] Inhibition of DNA gyrase leads to the disruption of DNA synthesis and ultimately, bacterial cell death.[7]
Comparative Antimicrobial Activity of Spirooxindole Analogs
The following table presents the minimum inhibitory concentration (MIC) values of selected spirooxindole analogs against various bacterial and fungal strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[11]
| Compound ID | Microbial Strain | MIC (µM) | Reference Compound | MIC (µM) | Citation |
| 21d | S. pneumoniae | 0.49 | Ciprofloxacin | 0.007 | [7] |
| 21d | B. subtilis | 0.24 | Ciprofloxacin | 0.007 | [7] |
| 27f,h | S. aureus | 18.07 - 27.03 (IC50) | Ciprofloxacin | 26.43 (IC50) | [7] |
| 28a,c,e,f,g | S. aureus | 18.07 - 27.03 (IC50) | Ciprofloxacin | 26.43 (IC50) | [7] |
| - | S. aureus, E. coli, K. pneumonia, P. aeruginosa | No activity | - | - | [7] |
| - | C. neoformans, C. albicans, C. tropicalis, A. fumigatus | No activity | - | - | [7] |
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a widely used technique for determining the MIC of antimicrobial agents.[12]
Principle: A standardized suspension of the test microorganism is inoculated into wells of a microtiter plate containing serial dilutions of the antimicrobial agent. After incubation, the MIC is determined as the lowest concentration of the agent that inhibits visible growth.[12]
Step-by-Step Methodology:
-
Preparation of Antimicrobial Agent: Prepare a stock solution of the spirooxindole analog in a suitable solvent. Perform two-fold serial dilutions in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).[13]
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., adjusted to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL).[13]
-
Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control (no antimicrobial agent) and a sterility control (no bacteria).
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 35 ± 2°C) for 16-20 hours.[12]
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antimicrobial agent in a well that shows no visible growth.[12]
Antiviral Activity: Combating Viral Threats
Spirooxindole-containing compounds have also shown potential as antiviral agents against a range of viruses, including SARS-CoV-2, influenza virus, and herpes simplex virus (HSV).[5][7]
Comparative Antiviral Activity of Spirooxindole Analogs
The following table summarizes the antiviral activity of selected spirooxindole analogs. The half-maximal inhibitory concentration (IC50) represents the concentration of a drug that is required for 50% inhibition of viral replication in vitro. The half-maximal cytotoxic concentration (CC50) is the concentration that kills 50% of host cells. The Selectivity Index (SI), calculated as CC50/IC50, is a measure of the compound's therapeutic window.
| Compound ID | Virus | IC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Citation |
| 58 (R = 4-FC6H4, R' = Et, R'' = Cl) | SARS-CoV-2 | 7.687 | 262.5 | 34.1 | [7] |
| 4i | MERS-CoV | 11 | - | - | |
| 4d | MERS-CoV | 23 | - | - | |
| 4c | SARS-CoV-2 | 17 | - | - | |
| 4e | SARS-CoV-2 | 18 | - | - | |
| 46a | HSV-1 | 33.33 | - | 2.0 | [5] |
| 46b | HSV-1 | 25.87 | - | 3.9 | [5] |
| 46a | Influenza A (H3N2) | 33.33 | - | 3.0 | [5] |
Experimental Protocol: Plaque Reduction Assay
The plaque reduction assay is the gold standard for determining the infectivity of lytic viruses and evaluating the efficacy of antiviral compounds.[14]
Principle: This assay quantifies the reduction in the number of viral plaques in a cell monolayer in the presence of a test compound. A plaque is a localized area of cell death caused by viral replication.[14]
Step-by-Step Methodology:
-
Cell Seeding: Plate a confluent monolayer of susceptible host cells in 6- or 12-well plates.
-
Virus Infection: Infect the cell monolayers with a known amount of virus (to produce a countable number of plaques) and allow for a 1-2 hour adsorption period.
-
Compound Treatment and Overlay: After adsorption, remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) containing various concentrations of the spirooxindole analog.
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-10 days, depending on the virus).
-
Plaque Visualization: After incubation, fix the cells (e.g., with formalin) and stain them with a dye such as crystal violet. Plaques will appear as clear zones against a background of stained, viable cells.[14]
-
Data Analysis: Count the number of plaques in each well. The percentage of plaque inhibition is calculated relative to the virus control (no compound). The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration.
Conclusion and Future Perspectives
The spirooxindole scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The diverse biological activities exhibited by its analogs underscore the versatility of this unique chemical architecture. The ability of these compounds to modulate key biological targets, such as the p53-MDM2 interaction and DNA gyrase, highlights their potential in addressing significant unmet medical needs in oncology and infectious diseases.
Future research in this area should focus on several key aspects. Structure-activity relationship (SAR) studies will be crucial for optimizing the potency and selectivity of these compounds.[15] Further elucidation of their mechanisms of action will provide a deeper understanding of their therapeutic potential and may reveal novel biological targets. Additionally, investigations into the pharmacokinetic and pharmacodynamic properties of lead compounds are essential for their translation into clinical candidates. The continued exploration of the vast chemical space around the spirooxindole nucleus holds great promise for the development of the next generation of innovative medicines.
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Introduction: The Spirooxindole Scaffold as a Privileged Motif in Medicinal Chemistry
A Comprehensive Guide to the Structure-Activity Relationship (SAR) of Spirooxindoles
Spirooxindoles represent a fascinating class of heterocyclic compounds characterized by a spiro-fused ring system at the C3 position of an oxindole core. This unique three-dimensional architecture has captured the attention of medicinal chemists due to its prevalence in a variety of natural products with significant biological activities.[1][2][3] The rigid spirocyclic framework allows for precise spatial orientation of functional groups, leading to high-affinity interactions with various biological targets. Consequently, spirooxindoles have emerged as a "privileged scaffold" in drug discovery, with derivatives exhibiting a broad spectrum of pharmacological properties, including anticancer, antiviral, antimicrobial, and neuroprotective activities.[1][4][5]
This guide provides a comparative analysis of the structure-activity relationships (SAR) of spirooxindole derivatives across different therapeutic areas. We will delve into the key structural modifications that influence biological activity, supported by experimental data from seminal studies. Detailed experimental protocols and visual representations of SAR principles are included to provide researchers with a comprehensive understanding of this versatile molecular framework.
Anticancer Activity: A Dominant Focus of Spirooxindole SAR Studies
The development of spirooxindole-based anticancer agents has been a major area of research, with numerous derivatives showing potent activity against various cancer cell lines.[4][6] Mechanistic studies have revealed that these compounds can modulate multiple cellular pathways involved in cancer progression, including cell cycle regulation, apoptosis, and angiogenesis.[4][6]
Targeting the MDM2-p53 Protein-Protein Interaction
A particularly successful strategy in cancer therapy has been the development of small molecules that inhibit the interaction between the murine double minute 2 (MDM2) protein and the p53 tumor suppressor.[5][7] The spirooxindole scaffold has proven to be an excellent platform for designing potent MDM2 inhibitors.[5][8][9]
The general pharmacophore for spirooxindole-based MDM2 inhibitors involves three key hydrophobic groups that mimic the interactions of the p53 amino acid residues Phe19, Trp23, and Leu26 with the hydrophobic pockets of MDM2.[5][9]
Below is a Graphviz diagram illustrating the key interactions of a spirooxindole inhibitor with the MDM2 protein.
Caption: Key pharmacophoric interactions of spirooxindole inhibitors with MDM2.
SAR Insights for MDM2 Inhibition:
-
Stereochemistry is Crucial: The stereochemistry at the spiro-center and the substituents on the pyrrolidine ring has a profound impact on MDM2 binding affinity. Studies have shown that different diastereomers of the same compound can have over 100-fold differences in potency.[8]
-
Substituents on the Oxindole Ring: Halogen substituents (e.g., Cl, F) at the 5- and 6-positions of the oxindole ring generally enhance activity.
-
The N1-Position of the Oxindole: The presence of a hydrogen bond donor at the N1 position of the oxindole ring is often important for activity.[10]
-
Substituents on the Spiro-fused Ring: The nature and position of substituents on the spiro-fused pyrrolidine ring are critical for occupying the hydrophobic pockets of MDM2. For instance, a 3-chlorophenyl group at one position and a 3-methoxyphenyl group at another can significantly enhance potency.
Comparative Data of Spirooxindole-based MDM2 Inhibitors:
| Compound | Modifications | MDM2 Binding Affinity (Ki, nM) | Cell Line | IC50 (µM) | Reference |
| MI-219 | Spiro[oxindole-3,2'-pyrrolidine] core | Low nanomolar | - | - | [8] |
| MI-888 | Optimized stereochemistry and substituents | 0.44 | - | - | [8] |
| Compound 11b | Hybrid with HDAC inhibitor pharmacophore | 68% inhibition (enzyme assay) | MCF-7 | Potent | [9][11] |
| Compound 4z | Spirooxindole–cyclopentene–isoxazole hybrid | Potent | Colorectal cancer cells | - | [12] |
Inhibition of Cyclin-Dependent Kinases (CDKs)
Spirooxindoles have also been identified as potent inhibitors of cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle.[13][14]
SAR Insights for CDK Inhibition:
-
Spiro-pyrrolidinyl-pyrazole Scaffold: A series of novel spirooxindole analogs with an ethylene-engrafted pyrazole moiety showed potent antiproliferative activity.[13]
-
Substitutions on the Oxindole Ring: The nature of the substituent on the isatin-derived portion of the molecule significantly influences activity.
-
Compound 8c: This compound, with specific substitutions, was found to be a potent inhibitor of CDK-2, with an IC50 value of 34.98 nM, which is more active than the standard drug roscovitine (IC50 = 140 nM).[13] It also exhibited strong cytotoxicity against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines with IC50 values of 0.189 µM and 1.04 µM, respectively.[13]
Antiviral Activity of Spirooxindoles
The unique three-dimensional structure of spirooxindoles makes them attractive candidates for the development of antiviral agents.[15][16][17] They have shown promise against a range of viruses, including Dengue virus (DENV), Human Immunodeficiency Virus (HIV), and Respiratory Syncytial Virus (RSV).[15][16]
SAR Insights for Antiviral Activity:
-
Spiro-pyrazolopyridone Oxindoles: This class of spirooxindoles has been reported as potent inhibitors of the Dengue virus NS4B protein.[15][16][17]
-
Oral Bioavailability: The discovery of an orally bioavailable preclinical candidate, (R)-44, highlights the potential for developing effective oral antiviral therapies based on the spirooxindole scaffold.[15][16][17][18]
Antimicrobial and Antitubercular Activities
Spirooxindoles have also demonstrated significant potential as antimicrobial and antitubercular agents.[19][20][21]
SAR Insights for Antimicrobial and Antitubercular Activity:
-
Spirooxindole-pyrrolidine/pyrrolizine Hybrids: Chalcone-isatin based spirooxindole compounds have shown potent activity against Bacillus subtilis.[20]
-
Antitubercular Activity: Certain spirooxindole derivatives have demonstrated strong activity against Mycobacterium tuberculosis, with some compounds showing MIC values as low as 1.56 µg/mL.[20]
-
Substituent Effects: The presence of electron-withdrawing groups on the aromatic rings often correlates with enhanced antimicrobial activity.
Experimental Protocols
General Synthesis of Spiro[pyrrolidine-3,3'-oxindoles] via [3+2] Cycloaddition
The most common and efficient method for synthesizing the spiro[pyrrolidine-3,3'-oxindole] scaffold is the one-pot, multicomponent [3+2] cycloaddition reaction.[22][23] This reaction involves the in situ generation of an azomethine ylide from an isatin and an amino acid (such as L-proline or sarcosine), which then reacts with a dipolarophile (e.g., an α,β-unsaturated carbonyl compound) to yield the desired spirooxindole with high stereoselectivity.[23]
Caption: General workflow for the synthesis of spirooxindoles via [3+2] cycloaddition.
Step-by-Step Protocol:
-
Reactant Preparation: To a solution of the dipolarophile (1 mmol) in the appropriate solvent (e.g., ethanol, 10 mL), add the substituted isatin (1.3 mmol) and the amino acid (1.3 mmol).[23]
-
Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction using thin-layer chromatography (TLC). The reaction is typically complete within 5-10 hours.[23]
-
Work-up: After completion, cool the reaction mixture to room temperature. The solid product that precipitates is collected by filtration, washed with cold ethanol, and dried under vacuum.
-
Purification: If necessary, the crude product can be further purified by recrystallization from a suitable solvent or by column chromatography on silica gel.
-
Characterization: The structure and stereochemistry of the final spirooxindole product are confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry. For chiral compounds, X-ray crystallography can be used to determine the absolute stereochemistry.[8]
In Vitro Antiproliferative Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability and proliferation.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HepG2) in a 96-well plate at a density of 5 × 103 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the spirooxindole compounds and incubate for 48-72 hours. A vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug) should be included.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Conclusion and Future Directions
The spirooxindole scaffold has proven to be a remarkably versatile platform for the development of novel therapeutic agents. The extensive SAR studies have provided valuable insights into the structural requirements for potent and selective activity against a range of biological targets. The ability to readily synthesize diverse libraries of spirooxindoles, coupled with their promising biological profiles, ensures that this structural motif will continue to be a focal point of medicinal chemistry research. Future efforts will likely focus on the development of spirooxindoles with improved pharmacokinetic properties, the exploration of novel biological targets, and the advancement of lead compounds into clinical trials.[1][4]
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A Comparative Guide to Molecular Docking Studies of Spiro[indoline-thiazolidine] Derivatives
In the landscape of contemporary drug discovery, the spiro[indoline-thiazolidine] scaffold has emerged as a privileged structure, demonstrating a wide array of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The versatility of this heterocyclic system lies in its rigid three-dimensional conformation, which allows for precise orientation of functional groups to interact with biological targets. Computational methods, particularly molecular docking, have become indispensable tools for elucidating these interactions at a molecular level, thereby accelerating the identification and optimization of lead compounds.[3]
This guide provides an in-depth comparison of molecular docking studies applied to spiro[indoline-thiazolidine] derivatives. It is intended for researchers, scientists, and drug development professionals, offering a critical evaluation of various computational tools and methodologies, supported by experimental validation data. We will delve into the causality behind experimental choices, ensuring a self-validating framework for the protocols described.
The Significance of Molecular Docking in Drug Discovery
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein.[4] This method is crucial in the early stages of drug discovery for virtual screening of large compound libraries and for understanding the structure-activity relationships (SAR) of potential drug candidates.[4] The process involves predicting the binding mode and affinity of a ligand to a target protein, which can then be used to prioritize compounds for synthesis and biological testing.
A Step-by-Step Molecular Docking Workflow
A typical molecular docking study involves several key steps, each with critical considerations that can significantly impact the outcome. Here, we outline a detailed protocol, primarily using AutoDock Vina, a widely used and freely available docking software, as an example.[5][6][7][8]
Experimental Protocol: Molecular Docking using AutoDock Vina
-
Protein Preparation:
-
Objective: To prepare the receptor for docking by removing non-essential molecules and adding necessary parameters.
-
Procedure:
-
Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).
-
Remove water molecules, co-factors, and any existing ligands from the PDB file.
-
Add polar hydrogens to the protein structure.
-
Assign partial charges (e.g., Kollman charges) to the protein atoms.
-
Save the prepared protein in the PDBQT file format, which is required by AutoDock Vina.[7]
-
-
Rationale: These steps are crucial for ensuring that the electrostatic and steric properties of the receptor are accurately represented during the docking simulation.
-
-
Ligand Preparation:
-
Objective: To prepare the spiro[indoline-thiazolidine] derivative for docking.
-
Procedure:
-
Draw the 2D structure of the ligand using a chemical drawing software (e.g., ChemDraw) and convert it to a 3D structure.
-
Perform energy minimization of the 3D structure using a suitable force field (e.g., MMFF94).
-
Assign partial charges to the ligand atoms.
-
Define the rotatable bonds to allow for conformational flexibility during docking.
-
Save the prepared ligand in the PDBQT file format.
-
-
Rationale: Proper ligand preparation ensures that the conformational space of the molecule is adequately explored during the docking process.
-
-
Grid Box Generation:
-
Objective: To define the search space for the docking simulation on the receptor.
-
Procedure:
-
Identify the active site of the protein, either from experimental data or using a pocket prediction tool.
-
Define the center and dimensions of a 3D grid box that encompasses the entire active site.[6]
-
-
Rationale: The grid box confines the docking search to the region of interest, significantly improving computational efficiency and the accuracy of the results.
-
-
Docking Simulation:
-
Objective: To predict the binding pose and affinity of the ligand to the receptor.
-
Procedure:
-
Create a configuration file specifying the paths to the prepared protein and ligand files, and the grid box parameters.
-
Run the AutoDock Vina executable with the configuration file as input.[7]
-
-
Rationale: Vina employs a Lamarckian genetic algorithm for global and local optimization of the ligand's conformation and orientation within the active site.[9]
-
-
Results Analysis:
-
Objective: To interpret the docking results and identify the most promising binding poses.
-
Procedure:
-
Analyze the output file, which contains the predicted binding affinities (in kcal/mol) and the coordinates of the docked poses.
-
Visualize the protein-ligand interactions (e.g., hydrogen bonds, hydrophobic interactions) using molecular visualization software (e.g., PyMOL, Discovery Studio).
-
-
Rationale: The binding affinity provides a quantitative measure of the predicted binding strength, while visualization of the interactions offers qualitative insights into the binding mode.
-
Caption: A generalized workflow for molecular docking studies.
Comparison of Molecular Docking Software
While AutoDock Vina is a popular choice, several other docking programs are available, each with its own strengths and weaknesses. The choice of software can depend on factors such as accuracy, speed, and ease of use.[4][10]
| Software | Scoring Function Type | Key Strengths | Key Weaknesses | Licensing |
| AutoDock Vina | Empirical & Knowledge-based | Fast, good accuracy for many systems, freely available for academic use.[9] | Can be less accurate for systems with significant protein flexibility. | Free for academic use |
| GOLD | Genetic algorithm-based | High accuracy in pose prediction, considers protein flexibility.[4] | Slower than Vina, requires a paid license.[10] | Commercial |
| Glide | Empirical | Very fast and effective for virtual screening, well-integrated into the Schrödinger suite.[4][11] | Can be less accurate than GOLD for some systems, requires a paid license.[10] | Commercial |
Beyond Docking: Advanced Computational Approaches
Molecular docking provides a static snapshot of the protein-ligand interaction. To gain a more dynamic and accurate understanding, it is often complemented by more computationally intensive methods.
-
Molecular Dynamics (MD) Simulations: MD simulations track the movements of atoms in a protein-ligand complex over time, providing insights into the stability of the binding pose and the role of solvent molecules.[12][13][14] Protocols for MD simulations often utilize software packages like GROMACS or Amber.[13]
-
MM/PBSA and MM/GBSA Calculations: Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are post-processing methods applied to MD simulation trajectories to calculate the binding free energy with higher accuracy than docking scores.[15][16][17][18][19]
Caption: The interplay of computational and experimental methods.
Experimental Validation: Bridging the In Silico-In Vitro Gap
Computational predictions, no matter how sophisticated, must be validated by experimental data. Several techniques are employed to confirm the binding and activity of spiro[indoline-thiazolidine] derivatives.
-
In Vitro Enzyme Inhibition Assays: These assays directly measure the ability of a compound to inhibit the activity of a target enzyme. The half-maximal inhibitory concentration (IC50) is a common metric determined from these experiments.[20][21] For instance, a study on spiro[indoline-thiazolidine] derivatives as COX-2 inhibitors would involve an in vitro COX-2 inhibition assay.[3]
-
Isothermal Titration Calorimetry (ITC): ITC is a powerful biophysical technique that directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).[22][23][24][25][26]
Experimental Protocol: Isothermal Titration Calorimetry (ITC)
-
Sample Preparation:
-
Prepare solutions of the target protein and the spiro[indoline-thiazolidine] ligand in the same buffer to minimize heat of dilution effects.
-
Accurately determine the concentrations of both the protein and the ligand.
-
-
ITC Experiment:
-
Load the protein solution into the sample cell of the calorimeter.
-
Load the ligand solution into the injection syringe.
-
Perform a series of injections of the ligand into the protein solution while monitoring the heat changes.
-
-
Data Analysis:
-
Integrate the heat pulses to generate a binding isotherm.
-
Fit the isotherm to a suitable binding model to determine the thermodynamic parameters (Kd, n, ΔH).
-
Case Studies: Docking of Spiro[indoline-thiazolidine] Derivatives
Several studies have successfully employed molecular docking to investigate the therapeutic potential of spiro[indoline-thiazolidine] derivatives.
| Derivative Class | Target Protein | Docking Software | Key Findings | Experimental Validation |
| N-(2,4′-dioxospiro[indoline-3,2′-thiazolidin]-3′-yl) isonicotinamide | COX-2 | PyRx | Good binding affinity, comparable to standard inhibitors.[3] | In vitro and in vivo anti-inflammatory and antioxidant activity assays.[3] |
| Spirooxindole derivatives | Plk4 kinase | LibDock | High LibDock scores suggesting potential inhibition of Plk4.[27] | In vitro anticancer activity against Caco2 and HCT116 cell lines.[27] |
| Spiro[indoline-3,2'-[16][22]thiazolidine]-2,4'(1H)-dione derivatives | M. tuberculosis enoyl-CoA hydratase EchA6 | Not specified | Better binding affinity compared to isoniazid.[1] | Antimicrobial and antitubercular activity assays.[1] |
| Spiro[indoline-3,2'-thiazolo[5,4-e]pyrimido[1,2-a] pyrimidine] derivatives | Chitin synthase (putative) | Not specified | Putative chitin synthase inhibitors.[17] | In vitro antifungal and anti-candidiasis activity.[17] |
Conclusion
Molecular docking is a powerful and cost-effective tool for the rational design and discovery of novel spiro[indoline-thiazolidine] derivatives with therapeutic potential. This guide has provided a comprehensive overview of the molecular docking workflow, a comparison of popular software, and the importance of integrating advanced computational methods and experimental validation. By understanding the principles and best practices outlined herein, researchers can more effectively leverage these computational tools to accelerate their drug discovery efforts. The successful application of these integrated approaches will undoubtedly lead to the development of new and effective therapies based on the versatile spiro[indoline-thiazolidine] scaffold.
References
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The Alchemist's Guide to Spirooxindoles: A Comparative Analysis of Modern Synthetic Strategies
The spirooxindole framework, a privileged structural motif, stands as a cornerstone in medicinal chemistry and natural product synthesis. Its rigid three-dimensional architecture, featuring a spiro-fused ring system at the C3 position of the oxindole core, has captivated chemists for decades, leading to the discovery of numerous compounds with potent biological activities, including anticancer, antiviral, and antimicrobial properties. The synthetic challenge inherent in constructing this complex scaffold with high stereocontrol has spurred the development of a diverse array of elegant and efficient synthetic methodologies.
This guide provides a comparative analysis of the most prominent and effective methods for spirooxindole synthesis, designed for researchers, scientists, and drug development professionals. We will delve into the mechanistic intricacies, practical advantages, and inherent limitations of each approach, supported by experimental data and detailed protocols. Our focus extends beyond a mere recitation of procedures to an exploration of the chemical logic that underpins these powerful transformations.
Key Synthetic Approaches: A Strategic Overview
The synthesis of spirooxindoles can be broadly categorized into three major strategies: Organocatalytic Methods, Metal-Catalyzed Transformations, and Multicomponent Reactions. Each approach offers a unique set of tools to tackle the challenges of stereoselectivity and molecular diversity.
Caption: Overview of major synthetic strategies for spirooxindoles.
Organocatalytic Methods: The Rise of Asymmetric Synthesis
Organocatalysis has revolutionized the asymmetric synthesis of spirooxindoles by providing a powerful and often more sustainable alternative to metal-based catalysts. These reactions typically employ small organic molecules to catalyze transformations with high enantioselectivity.
1,3-Dipolar Cycloaddition: A Classic Reimagined
The [3+2] cycloaddition reaction between an azomethine ylide and a dipolarophile is a cornerstone of spiro-pyrrolidinyl-oxindole synthesis.[1][2] Organocatalysts, such as chiral phosphoric acids or thioureas, play a crucial role in activating both the dipole and the dipolarophile, thereby controlling the stereochemical outcome.[3]
Causality in Experimental Design: The choice of catalyst is paramount. Chiral phosphoric acids, for instance, can form a network of hydrogen bonds with the reactants, effectively creating a chiral pocket that directs the approach of the dipole to the dipolarophile, leading to high enantio- and diastereoselectivity.[3]
Caption: Workflow for organocatalytic 1,3-dipolar cycloaddition.
Asymmetric Friedel-Crafts Alkylation
The Friedel-Crafts alkylation of electron-rich arenes, such as indoles, with electrophilic oxindole derivatives is another powerful strategy. Chiral Brønsted acids or bifunctional organocatalysts are often employed to control the enantioselectivity of the C-C bond formation.[4][5]
Trustworthiness of the Protocol: A self-validating protocol for this reaction involves careful control of the reaction temperature and catalyst loading. The progress of the reaction can be monitored by thin-layer chromatography (TLC), and the enantiomeric excess of the product is determined by chiral high-performance liquid chromatography (HPLC), ensuring the reliability of the stereochemical outcome.
Metal-Catalyzed Transformations: Efficiency and Versatility
Metal catalysts, including both Lewis acids and transition metals, offer a broad scope and high efficiency in spirooxindole synthesis.[6] These catalysts can activate substrates in unique ways, enabling transformations that are often complementary to organocatalytic methods.
Lewis Acid Catalysis
Lewis acids like Sc(OTf)₃ or Zn(OTf)₂ can effectively catalyze the reaction between isatins and various nucleophiles.[6][7] Their ability to coordinate to the carbonyl oxygen of the isatin enhances its electrophilicity, facilitating nucleophilic attack at the C3 position.
Expertise in Action: The choice of the metal and its counter-ion can significantly impact the reaction's efficiency and selectivity. For instance, the oxophilicity of scandium is a key factor in directing the diastereoselectivity in certain multicomponent reactions leading to spirocyclopropyl oxindoles.[7]
Transition Metal Catalysis
Transition metals such as palladium, nickel, and gold have been extensively used in a variety of transformations to construct the spirooxindole core.[6][8] These reactions often involve novel bond formations and rearrangements, showcasing the versatility of transition metal catalysis. For example, palladium-catalyzed intramolecular C-H arylation has been used to access 3,3'-spirocyclopropyl spirooxindoles.[9]
Multicomponent Reactions (MCRs): A Paradigm of Efficiency
Multicomponent reactions, where three or more starting materials are combined in a single pot to form a complex product, represent a highly efficient and atom-economical approach to spirooxindole synthesis.[10][11] These reactions often proceed through a cascade of events, rapidly building molecular complexity.
In-Depth Insight: The success of an MCR often hinges on the careful selection of starting materials and a catalyst that can orchestrate the desired sequence of reactions while suppressing unwanted side products. The use of nano Ag/kaolin as a heterogeneous catalyst in a three-component synthesis of spiro[4H-pyran-3,3'-oxindoles] is a prime example of a green and efficient MCR.[12]
Comparative Analysis of Synthesis Methods
To provide a clear and objective comparison, the following table summarizes the key performance indicators for the discussed synthetic strategies.
| Method | Typical Catalyst | Typical Yield | Stereoselectivity | Substrate Scope | Key Advantages | Key Disadvantages |
| Organocatalytic 1,3-Dipolar Cycloaddition | Chiral Phosphoric Acid/Thiourea | Good to Excellent | High (up to 99% ee) | Broad | High enantioselectivity, metal-free, mild conditions. | Catalyst loading can be high, reaction times can be long. |
| Organocatalytic Friedel-Crafts Alkylation | Chiral Brønsted Acid | Good to Excellent | Moderate to High | Good for electron-rich arenes | Access to C-C spirocycles, good functional group tolerance. | Limited to certain nucleophiles, potential for side reactions. |
| Lewis Acid Catalysis | Sc(OTf)₃, Zn(OTf)₂ | Good to Excellent | Often high diastereoselectivity | Broad | High efficiency, low catalyst loading, mild conditions. | Enantioselective versions can be challenging to develop. |
| Transition Metal Catalysis | Pd, Ni, Au complexes | Variable | Variable | Broad | Access to unique disconnections and complex scaffolds. | Cost of metal catalysts, potential for metal contamination. |
| Multicomponent Reactions | Various (e.g., nano Ag/kaolin) | Good to Excellent | Often high diastereoselectivity | Broad | High atom and step economy, operational simplicity. | Optimization can be complex, mechanism can be difficult to elucidate. |
Detailed Experimental Protocols
Protocol 1: Organocatalytic Asymmetric 1,3-Dipolar Cycloaddition of an Azomethine Ylide to a Methyleneindolinone
Source: Based on the principles described by Gong et al.[3]
Materials:
-
Substituted Isatin (1.0 equiv)
-
Amino Ester (e.g., glycine methyl ester, 1.2 equiv)
-
Methyleneindolinone (1.1 equiv)
-
Chiral Phosphoric Acid Catalyst (e.g., (R)-TRIP, 10 mol%)
-
Dichloromethane (DCM), anhydrous
-
Molecular Sieves (4 Å)
Procedure:
-
To an oven-dried flask containing a magnetic stir bar and 4 Å molecular sieves, add the substituted isatin, amino ester, and methyleneindolinone.
-
Evacuate and backfill the flask with an inert atmosphere (e.g., Argon or Nitrogen).
-
Add anhydrous DCM to dissolve the reactants.
-
Add the chiral phosphoric acid catalyst to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Upon completion, purify the crude product by flash column chromatography on silica gel to afford the desired spiro-pyrrolidinyl-oxindole.
-
Determine the diastereomeric ratio by ¹H NMR spectroscopy and the enantiomeric excess by chiral HPLC analysis.
Protocol 2: Lewis Acid-Catalyzed Three-Component Synthesis of Spirooxindoles
Source: Adapted from the work of Martin and coworkers.[11]
Materials:
-
Isatin (1.0 equiv)
-
1,3-Dicarbonyl Compound 1 (e.g., dimedone, 1.1 equiv)
-
1,3-Dicarbonyl Compound 2 (e.g., 4-hydroxycoumarin, 1.1 equiv)
-
Tin(IV) Chloride (SnCl₄, 10 mol%)
-
1,2-Dichloroethane (DCE)
Procedure:
-
To a reaction vessel, add the isatin, the first 1,3-dicarbonyl compound, and the second 1,3-dicarbonyl compound.
-
Add DCE as the solvent.
-
Add SnCl₄ to the mixture at room temperature.
-
Stir the reaction at 60 °C and monitor by TLC.
-
After the reaction is complete, quench with a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to yield the spirooxindole product.
Conclusion
The synthesis of spirooxindoles is a vibrant and continually evolving field of organic chemistry. The choice of the optimal synthetic method depends on a multitude of factors, including the desired target structure, the required level of stereocontrol, and considerations of efficiency and sustainability. Organocatalysis offers unparalleled control over enantioselectivity, while metal-catalyzed methods provide broad substrate scope and efficiency. Multicomponent reactions stand out for their elegance and atom economy. By understanding the underlying principles and practical considerations of each approach, researchers can strategically select and apply the most suitable methodology to advance their scientific endeavors in drug discovery and natural product synthesis.
References
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Naeimi, H., & Alishahi, M. (2015). One-pot three-component synthesis of spirooxindoles catalyzed by nano Ag/kaolin. Journal of the Iranian Chemical Society, 12, 1647-1652. [Link]
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Di Mola, A., et al. (2023). Highly Diastereoselective Multicomponent Synthesis of Spirocyclopropyl Oxindoles Enabled by Rare-Earth Metal Salts. Organic Letters, 25(18), 3296-3301. [Link]
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Zhou, J. (2015). Catalytic asymmetric synthesis of polysubstituted spirocyclopropyl oxindoles: organocatalysis versus transition metal catalysis. Organic Chemistry Frontiers, 2(6), 647-650. [Link]
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Reddy, B. V. S., et al. (2020). Substrate scope for the synthesis of spiro-oxindoles from cyclic-1,3 diketones. ResearchGate. [Link]
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Wang, C., et al. (2016). Substrate scope for the synthesis of spiro[2,3-dihydrofuran-3,3'-oxindole] derivatives. ResearchGate. [Link]
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Saranya, P. V., et al. (2021). Transition metal-catalyzed synthesis of spirooxindoles. RSC Advances, 11(12), 6965-6997. [Link]
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Mondal, S., et al. (2025). Synthesis of Spirooxindole-γ-Lactones via Engaging Oxindole-Templated Azaoxyallyl Cation with 2-Naphthols. The Journal of Organic Chemistry. [Link]
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Kumar, S., et al. (2018). Regio- and Stereospecific Friedel–Crafts Alkylation of Indoles with Spiro-epoxyoxindoles. ResearchGate. [Link]
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Barakat, A., et al. (2018). Regio- and stereoselective synthesis of new spirooxindoles via 1,3-dipolar cycloaddition reaction: Anticancer and molecular docking studies. Journal of Photochemistry and Photobiology B: Biology, 180, 150-159. [Link]
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Al-Warhi, T., et al. (2020). Stereoselective Synthesis of the Di-Spirooxindole Analogs Based Oxindole and Cyclohexanone Moieties as Potential Anticancer Agents. Molecules, 25(23), 5707. [Link]
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Maleki, A., et al. (2025). B(iii)-catalyzed synthesis of spirooxindole and dihydro-2-oxopyrrole under solventless conditions in a ball mill, along with DFT computations. RSC Advances. [Link]
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Aubé, J., et al. (2017). Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. Organic Syntheses, 94, 26-37. [Link]
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O'Brien, P., et al. (2021). Stereoselective synthesis and applications of spirocyclic oxindoles. Organic Chemistry Frontiers, 8(3), 534-563. [Link]
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Wang, J., et al. (2016). Asymmetric synthesis of spirooxindole–pyranoindole products via Friedel–Crafts alkylation/cyclization of the indole carbocyclic ring. New Journal of Chemistry, 40(10), 8344-8348. [Link]
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Mei, G.-J., et al. (2018). Organocatalytic Asymmetric Synthesis of Spiro-Bridged and Spiro-Fused Heterocyclic Compounds Containing Chromane, Indole, and Oxindole Moieties. Organic Letters, 20(22), 7202-7206. [Link]
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Gong, L.-Z., et al. (2009). Organocatalytic synthesis of spiro[pyrrolidin-3,3'-oxindoles] with high enantiopurity and structural diversity. Angewandte Chemie International Edition, 48(41), 7675-7679. [Link]
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Aubé, J., et al. (n.d.). Friedel-Crafts Alkylation: 1,4- Dimethoxybenzene and Biphenyl. University of Kansas. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
